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Foundational

Biological activity of pyrrolo[1,2-a]pyrazine derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrrolo[1,2-a]pyrazine Derivatives Authored by: Gemini, Senior Application Scientist Foreword: The intersection of heterocyclic chemistry and drug discovery is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Pyrrolo[1,2-a]pyrazine Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The intersection of heterocyclic chemistry and drug discovery is a fertile ground for innovation. Among the myriad of scaffolds available to medicinal chemists, the pyrrolo[1,2-a]pyrazine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of the current understanding of these potent molecules. We will move beyond a simple cataloging of activities to explore the underlying mechanisms, structure-activity relationships, and the practical methodologies used to uncover them. Our narrative is built on the pillars of technical accuracy, field-proven insights, and authoritative scientific literature.

The Pyrrolo[1,2-a]pyrazine Scaffold: A Versatile Core

The pyrrolo[1,2-a]pyrazine system is a nitrogen-fused heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[1] This core structure, composed of fused pyrrole and pyrazine rings, serves as a versatile template for the development of novel therapeutic agents.[2][3] Derivatives have been isolated from natural sources, including plants and marine microorganisms, and have been the subject of extensive synthetic exploration.[2] The inherent structural features and the potential for diverse substitutions allow for the fine-tuning of pharmacological properties, leading to a wide spectrum of biological activities ranging from anticancer and antimicrobial to central nervous system modulation.[2][4]

cluster_activities Diverse Biological Activities Core Pyrrolo[1,2-a]pyrazine Core Anticancer Anticancer Core->Anticancer Cytotoxicity, Apoptosis Induction Antimicrobial Antimicrobial Core->Antimicrobial Antibacterial, Antifungal CNS CNS Activity Core->CNS Anxiolytic, Anticonvulsant Other Other Activities Core->Other Kinase Inhibition, Antiviral, Anti-inflammatory

Caption: Overview of the diverse biological activities stemming from the core pyrrolo[1,2-a]pyrazine scaffold.

Anticancer Activity: A Primary Focus of Investigation

The most extensively studied therapeutic application of pyrrolo[1,2-a]pyrazine derivatives is in oncology. These compounds have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines.[1][5]

Mechanism of Action: Inducing Cell Death and Arrest

The anticancer effects of these derivatives are not merely cytotoxic but are often mediated through specific, well-orchestrated cellular pathways.

  • Apoptosis Induction: A significant number of pyrrolo[1,2-a]pyrazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. For instance, compound 3h ((3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide) was shown to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells through the activation of caspase-3 and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase).[6] Similarly, Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP ), isolated from a marine bacterium, induced apoptosis in lung (A549) and cervical (HeLa) cancer cells, confirmed by nuclear condensation and DNA fragmentation.[7] This compound's action involves the downregulation of anti-apoptotic Bcl-2 family proteins and the activation of caspases-9 and -3.[7]

  • Cell Cycle Arrest: Beyond apoptosis, cell cycle arrest is another key mechanism. PPDHMP was found to arrest the cell cycle at the G1 phase in cancer cells.[7] This was associated with the downregulation of cyclin-D1 and cyclin-dependent kinase 2 (CDK-2), crucial regulators of the G1/S transition.[7] Some pyrrolo[1,2-a]azepine derivatives, which share a similar fused heterocyclic structure, were also found to target cyclin-dependent kinase 2 (CDK2).[8]

  • Signaling Pathway Modulation: Specific signaling pathways are often implicated. The anticancer action of certain derivatives, such as compound 6x (bearing a 2,4-dimethoxyphenyl group), has been linked to the FTase-p38 signaling axis in human lymphoma U937 cells.[9] Another study identified pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Akt kinase, a key player in tumor cell survival and proliferation.[10]

P6x Compound P-6x (Pyrrolo[1,2-a]pyrazine derivative) FTase Farnesyltransferase (FTase) P6x->FTase Inhibits p38 p38 MAPK FTase->p38 Activates Apoptosis Apoptosis p38->Apoptosis Induces

Caption: Hypothetical signaling pathway for certain anticancer pyrrolo[1,2-a]pyrazine derivatives.[1][9]

Quantitative Anticancer Data

The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀).

CompoundCancer Cell LineIC₅₀ (µM)Reference
3h PC-3 (Prostate)1.18 ± 0.05[6]
3h MCF-7 (Breast)1.95 ± 0.04[6]
PPDHMP A549 (Lung)19.94 µg/ml[7]
PPDHMP HeLa (Cervical)16.73 µg/ml[7]
Compound 1a K562 (Leukemia)4.5[10]
Compound 1h U937 (Lymphoma)5.0[10]
Compound 8l MCF-7 (Breast)2.80 ± 0.03[5]
Compound 8l A549 (Lung)2.53 ± 0.05[5]

Antimicrobial and Antiviral Activities

Pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against a range of bacteria and fungi.[2] This makes them attractive candidates for combating infectious diseases, especially in the context of rising antibiotic resistance.

Antibacterial and Antifungal Action

Several derivatives isolated from natural sources, particularly marine bacteria, have shown potent antimicrobial properties.

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro and its analogs are frequently identified as active compounds. One such derivative, isolated from Bacillus tequilensis, effectively controlled multi-drug resistant Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 15 µg/L.[11][12]

  • Another derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) , inhibits biofilm formation and degrades the cell wall of pathogenic bacteria like Proteus mirabilis and E. coli.[2]

  • In a study on newly synthesized derivatives, compound 8f showed high activity against Klebsiella pneumonia, Staphylococcus aureus, and Bacillus subtilis with an MIC of 15.625 µg/mL.[13] The same study found that compounds 8f, 8g, and 8i were highly active against Candida albicans, also with an MIC of 15.625 µg/mL.[13]

  • The antifungal effect of some pyrrole-based compounds is attributed to the inhibition of ergosterol synthesis in Candida species.[14]

Antiviral Properties

The pyrrolo[1,2-a]pyrazine scaffold is also recognized for its antiviral potential.[2][15] While this area is less explored than anticancer applications, some studies have shown promising results. For example, a series of 2,4-disubstituted pyrrolo[2,1-f][1][2][6]triazines (a related scaffold) were synthesized and tested against the influenza A virus (H1N1). One derivative demonstrated an IC₅₀ of 4 µg/mL with a high selectivity index, suggesting a mechanism that may involve the inhibition of viral neuraminidase.[16]

Central Nervous System (CNS) Activity

Derivatives of pyrrolo[1,2-a]pyrazine have shown promise as modulators of the central nervous system, with demonstrated anxiolytic and anticonvulsant properties.

  • Anxiolytic Activity: Certain N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have been designed as ligands for the 18 kDa translocator protein (TSPO), a promising target for neuropsychotropic drugs.[4] The compound GML-11 was identified as a particularly potent anxiolytic, effective in a dose range of 0.001 to 0.100 mg/kg in mice.[4] Another study confirmed the anxiolytic activity of a series of 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides in multiple animal models.[17]

  • Anticonvulsant Activity: Novel chiral derivatives have been evaluated for their in vivo efficacy in animal models of epilepsy. High activity was observed in maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests.[18] The most active derivative, 5a , showed an ED₅₀ value of 32.24 mg/kg in a model of pharmacoresistant limbic seizures.[18]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, standardized protocols are essential. Below are representative methodologies for assessing the biological activities discussed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a cornerstone for assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrrolo[1,2-a]pyrazine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

start Synthesized Pyrrolo[1,2-a]pyrazine Derivative primary_screen Primary Screening (e.g., Single-dose assay) start->primary_screen dose_response Dose-Response Assay (e.g., MTT, MIC) primary_screen->dose_response hit_id Hit Identification (IC50 / MIC determination) dose_response->hit_id mechanism_study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle, Enzyme Assay) hit_id->mechanism_study Active Hit lead_opt Lead Optimization (SAR Studies) mechanism_study->lead_opt in_vivo In Vivo Testing (Animal Models) mechanism_study->in_vivo lead_opt->start Synthesize Analogs end Preclinical Candidate in_vivo->end

Caption: A generalized workflow for the screening and development of novel pyrrolo[1,2-a]pyrazine derivatives.

Conclusion and Future Perspectives

The pyrrolo[1,2-a]pyrazine scaffold is unequivocally a platform of significant pharmacological importance. The breadth of its biological activities, from potent anticancer and antimicrobial effects to promising CNS modulation, underscores its potential in drug discovery. The ability to induce apoptosis and cell cycle arrest in cancer cells makes these derivatives particularly compelling for oncological applications.[6][7] Furthermore, the discovery of naturally occurring antimicrobial analogs highlights a promising avenue for addressing the challenge of drug-resistant pathogens.[2][11]

Future research should focus on several key areas. A deeper investigation into the specific molecular targets and signaling pathways for various derivatives is crucial for rational drug design. Comprehensive structure-activity relationship (SAR) studies will enable the optimization of potency and selectivity while minimizing off-target effects.[9] Finally, as promising in vitro results continue to emerge, the progression of lead compounds into preclinical and in vivo models will be the ultimate test of their therapeutic potential. The journey from a heterocyclic scaffold to a life-saving therapeutic is complex, but for pyrrolo[1,2-a]pyrazines, it is a journey well worth undertaking.

References

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • Kim, J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. [Link]

  • Nam, W., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry, 188, 111988. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • Bîcu, E., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Molecules, 28(12), 4697. [Link]

  • Ghorab, M. M., et al. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Archiv der Pharmazie, 347(7), 478-485. [Link]

  • Faramarzi, S., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega. [Link]

  • Shroll, R. M., et al. (2021). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. African Journal of Pharmacy and Pharmacology, 15(8), 183-195. [Link]

  • Manivasagan, P., et al. (2016). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 6, 98551-98561. [Link]

  • Anizon, F., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Archiv der Pharmazie, 341(10), 637-644. [Link]

  • Yutilova, K., et al. (2025). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. [Link]

  • Pinto, M., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7247. [Link]

  • Manivasagan, P., et al. (2016). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Scientific Reports, 6, 34334. [Link]

  • Baskar, G., & Mohan, P. M. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. RSC Advances, 6(62), 57519-57532. [Link]

  • Mokrov, G. V., et al. (2021). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. Current Medicinal Chemistry, 28(32), 6549-6565. [Link]

  • Moreau, E., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(16), 4811. [Link]

  • ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate. [Link]

  • Dawidowski, M., et al. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(22), 6106-6110. [Link]

  • ResearchGate. (n.d.). The structure of pyrrolopyrazine analogs with antiviral activity. ResearchGate. [Link]

  • Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics, 10(4). [Link]

  • Wang, S., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Bîcu, E., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Molecules, 28(12), 4697. [Link]

  • Sharma, P., et al. (2021). Pyrrolo[2,1-f][1][2][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry, 12(10), 1699-1719. [Link]

  • Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(3), 133-139. [Link]

  • Barghi Lish, A., et al. (2024). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines. Applied Chemistry Today. [Link]

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

  • Kiselev, O., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Pharmaceuticals, 16(11), 1629. [Link]

  • Mokrov, G. V., et al. (2023). Design, Synthesis, and Study of the Anxiolytic Activity of New Pyrrolo[1,2-a]pyrazine-Containing TSPO Ligands. Russian Journal of Bioorganic Chemistry, 49(2), 188-206. [Link]

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Pyrrolo[1,2-a]pyrazine Analogs

Executive Summary The pyrrolo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its 5,6...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its 5,6-fused bicyclic system offers a unique chemical space that bridges the gap between naturally occurring alkaloids (e.g., peramine) and synthetic kinase inhibitors.

This guide provides a technical deconstruction of the scaffold, focusing on the causality between specific structural modifications and biological outcomes. It is designed for medicinal chemists and pharmacologists seeking to exploit this scaffold for oncology (kinase inhibition), antimicrobial, and neurological indications.

Part 1: The Scaffold Architecture

The pyrrolo[1,2-a]pyrazine core is defined by a bridgehead nitrogen connecting a pyrrole ring and a pyrazine ring. Unlike flat heteroaromatics, the degree of saturation in the pyrazine ring (dihydropyrrolo- vs. fully aromatic) dramatically alters the vector orientation of substituents.

Numbering and Vector Analysis

Understanding the numbering is critical for SAR discussion. The bridgehead nitrogen is position 5 (or 9 depending on nomenclature variation, but standard IUPAC for the fused system is used here).

SAR_Map Core Pyrrolo[1,2-a]pyrazine Core Scaffold C1 Position C1/C3 (Pyrazine Ring) Core->C1 H-Bond Acceptor/Donor (Kinase Hinge Binding) C6 Position C6/C7/C8 (Pyrrole Ring) Core->C6 Solubility & Metabolic Stability N_Bridge Bridgehead N (Electronic Hub) Core->N_Bridge pKa Modulation Aryl Groups Aryl Groups C1->Aryl Groups Pi-Stacking (Anticancer) Halogens/Alkyls Halogens/Alkyls C6->Halogens/Alkyls Lipophilicity Tuning

Figure 1: Vector map illustrating the primary SAR domains of the pyrrolo[1,2-a]pyrazine scaffold.

Part 2: Synthetic Strategies

Accessing the chemical space requires robust synthetic methodologies. The choice of synthesis dictates the substitution pattern available for SAR exploration.

Primary Synthetic Routes
  • Van Leusen Reaction: Classic route using tosylmethyl isocyanide (TosMIC) and pyrazines.

  • Ugi-Post-Cyclization (Gold-Catalyzed): A modern, high-diversity approach allowing rapid library generation.

  • N-Acyliminium Ion Cyclization: Effective for generating saturated dihydropyrrolo[1,2-a]pyrazines.

Protocol: Gold(I)-Catalyzed Annulation

This protocol is selected for its ability to generate regioselective functionalization at the C3 and C4 positions, critical for kinase inhibitor design.

Mechanism: Acid-mediated cyclization of Ugi adducts followed by Au(I)-catalyzed 5-endo-dig annulation.

Step-by-Step Methodology:

  • Ugi Reaction: Combine an aldehyde (1.0 equiv), amine (1.0 equiv), alkynoic acid (1.0 equiv), and isocyanide (1.0 equiv) in MeOH (0.5 M). Stir at RT for 24h. Remove solvent in vacuo.

  • Acid Cyclization: Dissolve the crude Ugi adduct in DCM/TFA (4:1). Stir at RT for 2-4h to form the dihydropyrazinone intermediate. Neutralize with sat. NaHCO3, extract with DCM, and dry over Na2SO4.

  • Gold Annulation:

    • Dissolve the dihydropyrazinone (0.2 mmol) in anhydrous 1,2-dichloroethane (DCE).

    • Add PPh3AuCl (5 mol%) and AgOTf (5 mol%) as the catalyst system.

    • Heat to 80°C under N2 atmosphere for 4-8 hours.

    • Validation: Monitor by TLC (disappearance of alkyne spot).

  • Purification: Filter through Celite, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is highly target-dependent. We will analyze two distinct pharmacological profiles: Kinase Inhibition (Anticancer) and Antimicrobial Activity.

Therapeutic Area: Kinase Inhibition (PIM, Akt, PI3K)

In kinase inhibition, the pyrrolo[1,2-a]pyrazine core often mimics the adenine ring of ATP, binding to the hinge region.

PositionModificationBiological ConsequenceMechanistic Insight
C1 (Carbonyl) Reduction to CH2 or substitution with H-bond acceptorCritical for Potency Often interacts with the kinase hinge region backbone NH.
C3 Introduction of Aryl groups (e.g., 4-fluorophenyl)Selectivity Determinant Targets the hydrophobic pocket adjacent to the ATP binding site. Stereochemistry (S-configuration) is often preferred.
C6/C7 Halogenation (Br, Cl) or small alkylsMetabolic Stability Blocks metabolic oxidation on the electron-rich pyrrole ring; increases lipophilicity for membrane permeability.
N-Bridge QuaternizationLoss of Activity Disrupts the planarity required for ATP-mimicry and prevents H-bond donor capability of adjacent carbons.

Case Study: PIM1 Kinase Inhibitors Research indicates that pyrrolo[1,2-a]pyrazinones (oxidized C1) are potent PIM kinase inhibitors.[1]

  • Key Finding: A substituent at C3 (specifically a bulky aromatic group) induces a conformational lock that fits the ATP pocket of PIM1 but excludes other kinases, enhancing selectivity (Reference 3).

Therapeutic Area: Antimicrobial & Antifungal

For antimicrobial applications, the SAR shifts towards physicochemical disruption of membranes or specific enzyme inhibition (e.g., cell wall synthesis).

  • Diketopiperazine Analogs: Derivatives containing a 1,4-dione motif (e.g., hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione) show significant antifungal activity.

  • C3 Substitution: A benzyl or isobutyl group at C3 is essential for broad-spectrum activity. This mimics phenylalanine or leucine, potentially facilitating transport via amino acid permeases in fungi (Reference 1, 2).

Part 4: Data Visualization & Signaling Pathways

Kinase Signaling Pathway (PIM/Akt Axis)

The following diagram illustrates the downstream effects of inhibiting PIM/Akt kinases using pyrrolo[1,2-a]pyrazine analogs.

Kinase_Pathway Drug Pyrrolo[1,2-a]pyrazine Analog PIM1 PIM1 Kinase Drug->PIM1 Inhibits AKT Akt Kinase Drug->AKT Inhibits BAD BAD (Pro-apoptotic) PIM1->BAD Inhibits cMyc c-Myc (Proliferation) PIM1->cMyc Phosphorylates AKT->BAD Inhibits mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Promotes Proliferation Cell Proliferation mTOR->Proliferation Drives cMyc->Proliferation Drives

Figure 2: Mechanism of action for pyrrolo[1,2-a]pyrazine kinase inhibitors inducing apoptosis via the PIM/Akt axis.

Part 5: Experimental Validation Protocol

In Vitro Kinase Inhibition Assay (Luminescence)

To validate the SAR predictions, a self-validating biochemical assay is required.

Reagents:

  • Recombinant PIM1 or Akt1 kinase.

  • Peptide substrate (e.g., S6K substrate).

  • ATP (at Km concentration).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Preparation: Dilute compounds in DMSO to 100x final concentration. Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction: In a 384-well white plate, add:

    • 2 µL of Compound (serial dilution).

    • 4 µL of Kinase enzyme.

    • 4 µL of Substrate/ATP mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a 4-parameter logistic regression.

Self-Validation Check: Z-factor must be > 0.5. Include Staurosporine as a positive control (reference IC50 ~1-10 nM).

References

  • Dehnavi, M., et al. (2021).[2] "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." ResearchGate.[1][3] Link

  • Sanjenbam, P., & Kannabiran, K. (2016). "Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- extracted from Streptomyces sp." Asian Journal of Pharmaceutics. Link

  • Meleddu, R., et al. (2013). "Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases."[1] Bioorganic & Medicinal Chemistry. Link

  • Gogoi, S., et al. (2022). "Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation." The Journal of Organic Chemistry. Link

  • Park, S., et al. (2020). "Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells."[4] European Journal of Medicinal Chemistry. Link

Sources

Foundational

An In-Depth Technical Guide to the Starting Materials for the Synthesis of N-Methylpyrrolo[1,2-a]pyrazin-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methylpyrrolo[1,2-a]pyrazin-1-amine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpyrrolo[1,2-a]pyrazin-1-amine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The synthesis of this and related pyrrolo[1,2-a]pyrazine derivatives is a topic of ongoing research, with a focus on developing efficient and versatile synthetic routes. This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies employed in the construction of the N-Methylpyrrolo[1,2-a]pyrazin-1-amine core. The guide will delve into the chemical logic behind various synthetic approaches, offering field-proven insights for researchers in organic synthesis and drug development.

Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Core

The pyrrolo[1,2-a]pyrazine scaffold is a fused bicyclic heterocycle that has garnered considerable attention in the field of medicinal chemistry. Its unique three-dimensional structure and electronic properties make it a privileged scaffold for the design of novel therapeutic agents. Derivatives of this core have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. The specific target molecule of this guide, N-Methylpyrrolo[1,2-a]pyrazin-1-amine, incorporates a key N-methylamino substituent at the 1-position, a common feature in many bioactive molecules that can influence potency, selectivity, and pharmacokinetic properties.

The development of robust and efficient synthetic routes to this class of compounds is paramount for enabling further exploration of their therapeutic potential. This guide will focus on the foundational starting materials and the strategic synthetic transformations required to construct the N-Methylpyrrolo[1,2-a]pyrazin-1-amine framework.

Strategic Approaches to the Pyrrolo[1,2-a]pyrazine Scaffold

The synthesis of the pyrrolo[1,2-a]pyrazine core can be broadly categorized into two main strategies:

  • Construction of the pyrazine ring onto a pre-existing pyrrole: This is the most common approach, offering a high degree of flexibility in the introduction of substituents on both the pyrrole and the newly formed pyrazine ring.

  • Functionalization of a pre-formed pyrrolo[1,2-a]pyrazine nucleus: This strategy is useful for late-stage modifications but is dependent on the availability of the parent heterocycle and the ability to selectively functionalize specific positions.

This guide will primarily focus on the first strategy, as it provides a more versatile and fundamental approach to the synthesis of N-Methylpyrrolo[1,2-a]pyrazin-1-amine, starting from readily available pyrrole derivatives.

Key Starting Materials and Synthetic Pathways

Pyrrole-2-carbonitrile: A Versatile Precursor

Pyrrole-2-carbonitrile is an excellent starting material for the synthesis of 1-aminopyrrolo[1,2-a]pyrazine derivatives due to the versatile reactivity of the nitrile group. The general strategy involves the N-alkylation of the pyrrole nitrogen, followed by a cyclization reaction that incorporates the nitrile group into the newly formed pyrazine ring.

A plausible and efficient route to N-Methylpyrrolo[1,2-a]pyrazin-1-amine starting from pyrrole-2-carbonitrile is outlined below. This pathway involves an initial N-alkylation, followed by a reductive cyclization.

Synthetic Pathway 1 A Pyrrole-2-carbonitrile B N-(2-Oxoethyl)pyrrole-2-carbonitrile A->B 1. NaH, DMF 2. Bromoacetaldehyde diethyl acetal 3. H3O+ C Pyrrolo[1,2-a]pyrazin-1-amine B->C Reductive Cyclization (e.g., H2, Raney Ni, NH3/MeOH or NaBH4, CoCl2) D N-Methylpyrrolo[1,2-a]pyrazin-1-amine C->D Reductive Amination (HCHO, NaBH3CN) or N-methylation (MeI, K2CO3) Synthetic Pathway 2 A 2-Formylpyrrole B N-(Cyanomethyl)-2-formylpyrrole A->B 1. NaH, DMF 2. Chloroacetonitrile C 1-Aminopyrrolo[1,2-a]pyrazine B->C Base-catalyzed cyclization (e.g., NaOEt, EtOH) D N-Methylpyrrolo[1,2-a]pyrazin-1-amine C->D N-methylation

Exploratory

Physicochemical Characterization of N-Methylpyrrolo[1,2-a]pyrazin-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of February 2026, detailed experimental data for the specific compound N-Methylpyrrolo[1,2-a]pyrazin-1-amine is limited in publicly accessibl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of February 2026, detailed experimental data for the specific compound N-Methylpyrrolo[1,2-a]pyrazin-1-amine is limited in publicly accessible literature. This guide, therefore, provides a comprehensive framework for its physicochemical characterization based on established principles and data available for the broader class of pyrrolo[1,2-a]pyrazine derivatives. The experimental protocols and expected data presented herein are illustrative and grounded in standard methodologies for the evaluation of novel heterocyclic compounds.

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold in Drug Discovery

The pyrrolo[1,2-a]pyrazine scaffold is a nitrogen-fused heterocyclic system of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this core structure have been investigated for a range of therapeutic applications, including their potential as anticancer, antibacterial, and anxiolytic agents.[3][4] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. A thorough physicochemical characterization is therefore a critical and foundational step in the drug development pipeline, enabling the optimization of lead compounds and ensuring the selection of candidates with favorable drug-like properties.

This technical guide provides a comprehensive overview of the essential physicochemical characterization of N-Methylpyrrolo[1,2-a]pyrazin-1-amine, a novel derivative of this promising scaffold. We will delve into the core structural and physicochemical parameters, outline detailed experimental protocols for their determination, and discuss the rationale behind the selection of analytical techniques.

Core Physicochemical Properties: A Predictive Overview

Due to the limited direct experimental data for N-Methylpyrrolo[1,2-a]pyrazin-1-amine, we begin with a predictive assessment of its core properties based on the analysis of related structures, such as 1-Methylpyrrolo[1,2-a]pyrazine.[5] These predicted values serve as a valuable starting point for experimental design.

PropertyPredicted Value/RangeMethod of Prediction/SourceSignificance in Drug Development
Molecular Formula C₈H₁₀N₄-Determines molecular weight and elemental composition.
Molecular Weight 162.19 g/mol -Influences diffusion, solubility, and other physical properties.
Water Solubility ModerateALOGPS[5]Crucial for formulation and bioavailability.
logP 0.5 - 1.5ALOGPS, ChemAxon[5]A measure of lipophilicity, impacting membrane permeability and absorption.
pKa (Strongest Basic) ~0.2ChemAxon[5]Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Hydrogen Bond Donors 1-Influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors 3-Influences solubility and interactions with biological targets.

Structural Elucidation and Verification

The definitive confirmation of the chemical structure of N-Methylpyrrolo[1,2-a]pyrazin-1-amine is paramount. A combination of spectroscopic techniques provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyrazine core, a singlet for the N-methyl group, and a signal for the amine proton.[6] The chemical shifts and coupling patterns of the aromatic protons will be crucial for confirming the substitution pattern. The N-methyl group is anticipated to appear as a sharp singlet in the range of 2.2-2.6 ppm.[6]

  • ¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule. The carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

  • N-H Stretch: A characteristic absorption band for the primary amine is expected in the region of 3300-3500 cm⁻¹.[6] Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[6]

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C and C=N Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: Acquire the mass spectrum in a high-resolution mode to obtain the accurate mass of the molecular ion.

  • Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry to obtain fragmentation data for structural confirmation.

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of N-Methylpyrrolo[1,2-a]pyrazin-1-amine.

  • Nitrogen Rule: As the molecule contains an even number of nitrogen atoms (four), its molecular weight will be even, which can be a useful diagnostic tool.[6]

cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Structure Structure Purification->Structure Properties Properties Structure->Properties Stability Stability Properties->Stability

Caption: Workflow for Physicochemical Characterization.

Chromatographic Purity Assessment

Determining the purity of the synthesized compound is a non-negotiable aspect of its characterization. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (determined by UV-Vis spectroscopy).

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak.

Stability Assessment

Understanding the stability of a compound under various conditions is crucial for its handling, storage, and formulation development.

pH-Dependent Stability

The stability of N-Methylpyrrolo[1,2-a]pyrazin-1-amine should be evaluated across a range of pH values relevant to physiological conditions and potential formulation excipients.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10.

  • Incubation: Dissolve the compound in each buffer and incubate at a controlled temperature (e.g., 37°C).

  • Analysis: At specified time points, analyze the samples by RP-HPLC to quantify the remaining parent compound and identify any degradation products.

Thermal Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the melting point, decomposition temperature, and overall thermal stability.

  • DSC: Heat a small amount of the sample in a sealed pan under a nitrogen atmosphere and record the heat flow as a function of temperature.

  • TGA: Heat a small amount of the sample in an open pan under a nitrogen atmosphere and record the weight loss as a function of temperature.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the physicochemical characterization of N-Methylpyrrolo[1,2-a]pyrazin-1-amine. By systematically applying the described spectroscopic, chromatographic, and thermal analysis techniques, researchers can obtain a detailed understanding of the compound's identity, purity, and stability. This foundational knowledge is indispensable for advancing this and other promising pyrrolo[1,2-a]pyrazine derivatives through the drug discovery and development process. Future work should focus on obtaining experimental data for the target compound to validate the predictive models and further elucidate its structure-activity relationships.

References

  • BenchChem. A Comparative Guide to the In Vivo Therapeutic Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives.
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  • Kim, I. et al. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. (2019).
  • ResearchGate. Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives.
  • PubMed. Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands.
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  • PubMed. Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. (2025).
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Foundational

Tautomerism in Pyrrolo[1,2-a]pyrazine Systems: A Guide to Structure, Equilibrium, and Analysis

An In-depth Technical Guide for Researchers Abstract: The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous bioactive natural products and synthetic compounds, exhibiting a wide range o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous bioactive natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, anxiolytic, and antimicrobial properties.[1][2][3] The biological function of these molecules is intimately linked to their three-dimensional structure and electronic properties, which can be significantly influenced by the phenomenon of tautomerism. This guide provides a comprehensive technical overview of tautomerism within pyrrolo[1,2-a]pyrazine systems, delving into the structural possibilities, the physicochemical factors governing tautomeric equilibrium, and the modern analytical techniques used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of this important class of compounds.

The Foundational Chemistry: Pyrrolo[1,2-a]pyrazine Core and Tautomerism

The pyrrolo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocycle that serves as a versatile scaffold in medicinal chemistry.[4][5] Its structural rigidity and diverse functionalization potential make it an attractive starting point for drug design.[4]

Tautomerism is a specific type of constitutional isomerism where isomers, known as tautomers, readily interconvert.[6] This process most commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond.[6] Unlike other forms of isomerism, tautomers exist in a dynamic equilibrium, the position of which can be influenced by various internal and external factors. Understanding this equilibrium is critical in drug development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.[7]

Principal Tautomeric Equilibria in Pyrrolo[1,2-a]pyrazine Derivatives

Within the pyrrolo[1,2-a]pyrazine framework, two primary forms of tautomerism are prevalent, depending on the oxidation state and substitution pattern of the heterocyclic core.

Imine-Enamine Tautomerism

In reduced or partially saturated pyrrolo[1,2-a]pyrazine systems, such as dihydropyrrolo[1,2-a]pyrazines, imine-enamine tautomerism is a key consideration.[6] This equilibrium involves the interconversion between a form containing a carbon-nitrogen double bond (imine) and one containing a carbon-carbon double bond adjacent to an amino group (enamine).[8][9]

The imine form possesses a localized C=N double bond, while the enamine form features a more delocalized π-system, which can contribute to its stability.[10] Computational studies have shown that for many derivatives, the imine and enamine forms are the two most predominant tautomers, with their relative energies being highly sensitive to substitution and solvent.[6]

Caption: General Imine-Enamine equilibrium in a dihydropyrrolo[1,2-a]pyrazine system.

Keto-Enol Tautomerism

When the pyrrolo[1,2-a]pyrazine core includes a carbonyl group, as in pyrrolo[1,2-a]pyrazin-1-one or -4-one derivatives, keto-enol tautomerism becomes possible.[11][12] This involves the migration of a proton from a carbon adjacent to the carbonyl group (the α-carbon) to the carbonyl oxygen, resulting in an enol (a species containing a hydroxyl group bonded to a C=C double bond).[7][13]

The stability of the keto form is generally favored due to the greater strength of the C=O double bond compared to the C=C double bond. However, the enol form can be significantly stabilized by factors such as aromaticity, intramolecular hydrogen bonding, or conjugation.[14]

Caption: Keto-Enol equilibrium in a pyrrolo[1,2-a]pyrazin-4-one system.

Physicochemical Drivers of Tautomeric Equilibrium

The delicate balance between tautomeric forms is dictated by a combination of structural and environmental factors. A thorough understanding of these drivers is essential for predicting and controlling tautomer populations.

FactorInfluence on Equilibrium and Causality
Substituent Effects Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the acidity of migrating protons and the stability of the resulting conjugated systems. For instance, an EWG on the pyrrole ring can increase the acidity of an adjacent N-H or C-H proton, potentially favoring the formation of an enamine or enol tautomer where the charge is better delocalized.[15]
Solvent Polarity The polarity of the solvent plays a crucial role. Polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding.[6] Computational studies have shown that the enamine form, often having a larger dipole moment, is frequently more stabilized than the imine form in polar solvents like DMSO compared to the gas phase or nonpolar solvents like chloroform.[6]
pH (Acid/Base Catalysis) The interconversion between tautomers is often catalyzed by acid or base.[13][16] In acidic conditions, protonation of a nitrogen or oxygen atom can facilitate the proton transfer, while in basic conditions, deprotonation of an acidic C-H or N-H can initiate the process.[17][18] Therefore, the pH of the medium can dramatically shift the equilibrium towards the tautomer that is more stable in its protonated or deprotonated state.
Intramolecular H-Bonding The formation of a stable, six-membered ring via an intramolecular hydrogen bond can strongly favor one tautomer over another.[19] This is particularly relevant in enol or enamine forms where a hydroxyl or amino proton can bond with a nearby nitrogen atom of the pyrazine ring.
Aromaticity If one tautomer possesses a higher degree of aromatic character than the other, it will be significantly stabilized.[20] In the context of fused heterocyclic systems, the tautomer that maximizes π-electron delocalization across both rings is often the thermodynamically preferred species.

Analytical and Computational Characterization

Identifying and quantifying the tautomeric composition of a sample is a non-trivial task that requires a multi-faceted analytical approach, often combining experimental spectroscopy with theoretical calculations.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful and definitive technique for studying tautomeric equilibria in solution.[19]

Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precise amount of the pyrrolo[1,2-a]pyrazine derivative in a series of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K).

  • Signal Assignment: Identify distinct sets of signals corresponding to each tautomer. Key diagnostic signals include:

    • N-H vs. O-H protons: Enol O-H protons are often broad and may appear at a different chemical shift than enamine N-H protons.

    • Vinyl protons: The presence of signals in the olefinic region (typically 5-7 ppm) can indicate the C=C bond of an enol or enamine form.

    • α-Protons: The chemical shift and multiplicity of protons on carbons adjacent to carbonyls or imines will differ significantly from those adjacent to enol or enamine moieties.

  • Quantification: Integrate the well-resolved, non-overlapping signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in that specific solvent.

  • Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures to observe if the equilibrium shifts, which can provide thermodynamic data (ΔH°, ΔS°) for the interconversion.

UV-Visible Spectroscopy UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules. Since tautomers possess different chromophores (e.g., C=O vs. C=C-OH), they exhibit distinct absorption spectra.[21]

Protocol: Solvatochromic Study via UV-Vis Spectroscopy

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent (e.g., hexane or dioxane).

  • Serial Dilutions: Prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) in solvents of increasing polarity (e.g., hexane, chloroform, acetonitrile, ethanol, methanol).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

  • Analysis: Analyze the changes in the absorption maxima (λ_max) and the appearance of new bands. A significant shift in λ_max or a change in the relative intensities of absorption bands with solvent polarity is strong evidence of a shift in the tautomeric equilibrium.[21]

TechniqueInformation ProvidedStrengthsLimitations
NMR (¹H, ¹³C, ¹⁵N) Definitive structural identification and quantification of tautomers in solution.[19]Provides unambiguous structural data; highly quantitative.Lower sensitivity; may not detect minor tautomers (<1%).
UV-Vis Evidence of different electronic systems; tracks equilibrium shifts with solvent.[21]High sensitivity; excellent for studying solvent effects.Provides indirect structural information; overlapping bands can be complex.
FT-IR Identification of key functional groups (C=O, O-H, N-H, C=N) in solid or solution state.[22]Good for solid-state analysis; fast and non-destructive.Often qualitative; difficult to quantify mixtures.
Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[22][23]

G start Define Pyrrolo[1,2-a]pyrazine Core Structure and Substituents build Build 3D Models of All Plausible Tautomers start->build opt_gas Geometry Optimization & Frequency Calculation (Gas Phase, e.g., B3LYP/6-311++G(d,p)) build->opt_gas verify_gas Verify Minima (No Imaginary Frequencies) & Obtain Zero-Point Energies (ZPE) opt_gas->verify_gas opt_solv Geometry Optimization in Solvent (using PCM or SMD models) verify_gas->opt_solv calc_gibbs Calculate Gibbs Free Energy (ΔG) in Gas Phase and Solution opt_solv->calc_gibbs compare Compare Relative Stabilities (ΔΔG) and Predict Equilibrium Constant (Keq) calc_gibbs->compare end Correlate with Experimental Data (NMR, UV-Vis) compare->end

Caption: A standard DFT workflow for analyzing tautomeric stability.

This workflow allows for the calculation of the Gibbs free energy difference (ΔG) between tautomers, from which the equilibrium constant (K_eq = e^(-ΔG/RT)) can be predicted. Comparing calculated results with experimental observations provides a self-validating system for understanding the tautomeric landscape.[22]

Conclusion and Outlook

Tautomerism in pyrrolo[1,2-a]pyrazine systems is a critical, multifaceted phenomenon that profoundly impacts their chemical behavior and biological activity. The equilibrium between imine-enamine and keto-enol forms is governed by a subtle interplay of substituent electronics, solvent environment, and pH. For researchers in medicinal chemistry and drug development, a comprehensive characterization of this tautomeric behavior is not merely an academic exercise but a prerequisite for rational drug design. By leveraging a combination of high-resolution spectroscopy and robust computational modeling, scientists can elucidate the dominant tautomeric forms, understand the factors controlling their interconversion, and ultimately design more effective and reliable therapeutic agents based on the privileged pyrrolo[1,2-a]pyrazine scaffold.

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Exploratory

Technical Whitepaper: Therapeutic Targeting of the N-Methylpyrrolo[1,2-a]pyrazin-1-amine Scaffold

Topic: Potential Therapeutic Targets for N-Methylpyrrolo[1,2-a]pyrazin-1-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The N-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets for N-Methylpyrrolo[1,2-a]pyrazin-1-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The N-Methylpyrrolo[1,2-a]pyrazin-1-amine moiety represents a privileged pharmacophore in modern medicinal chemistry. Unlike promiscuous binders, this fused heterocyclic system offers a rigid, planar geometry that mimics the purine core of adenosine triphosphate (ATP) while providing unique vectors for substitution that allow for high selectivity.

This technical guide analyzes the therapeutic potential of this scaffold, identifying SOS1 (Son of Sevenless-1) and BET Bromodomains as primary high-value targets. We provide a mechanistic breakdown of how the N-methyl and 1-amine substitutions facilitate critical hydrogen bonding networks within these active sites, supported by experimental protocols for validation.

Structural Analysis & Pharmacophore Modeling

The pyrrolo[1,2-a]pyrazine core is an 8-5 fused bicyclic system. The specific addition of an N-methyl group and a 1-amine functionality creates a "molecular hook" capable of engaging diverse biological pockets.

Key Structural Features:
  • 1-Amine Donor/Acceptor: The exocyclic amine at position 1 serves as a critical hydrogen bond donor (HBD) or acceptor (HBA), often mimicking the N1/N6 interaction of adenine in kinase pockets.

  • N-Methyl Group: This substitution increases lipophilicity (LogP) and can induce a conformational lock, restricting rotation and reducing the entropic penalty upon binding.

  • Planar Topology: Allows for effective DNA intercalation or π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding clefts.

FeatureFunction in Binding PocketTherapeutic Implication
Pyrrolo[1,2-a]pyrazine Core Rigid ScaffoldReduces entropic cost of binding; metabolic stability.
1-Amine (Exocyclic) H-Bond Donor/AcceptorAnchors molecule to hinge regions (Kinases) or Asp/Glu residues.
N-Methylation Hydrophobic InteractionFills small hydrophobic pockets; improves membrane permeability.

Primary Therapeutic Target: SOS1 (KRAS-SOS1 Interaction)

Target Class: Protein-Protein Interaction (PPI) Inhibitor Therapeutic Area: Oncology (KRAS-mutant Cancers: Lung, Colorectal, Pancreatic)

Mechanistic Rationale

KRAS mutations are among the most common drivers of cancer. Direct inhibition of KRAS is difficult due to its high affinity for GTP. However, SOS1 (Son of Sevenless-1) is the Guanine Nucleotide Exchange Factor (GEF) required to reload KRAS with GTP.

Derivatives of pyrrolo[1,2-a]pyrazin-1-amine have shown efficacy as SOS1 inhibitors .[1] The scaffold binds to the catalytic site of SOS1, sterically hindering the interaction with KRAS-GDP. This prevents the nucleotide exchange, trapping KRAS in its inactive GDP-bound state.

Pathway Visualization: KRAS-SOS1 Feedback Loop

SOS1_Pathway RTK Receptor Tyrosine Kinase (EGFR/FGFR) GRB2 GRB2 Adaptor RTK->GRB2 Recruitment SOS1 SOS1 (GEF) GRB2->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Catalyzes Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading RAF RAF/MEK/ERK Signaling Cascade KRAS_GTP->RAF Proliferation Signal RAF->SOS1 Negative Feedback (Phosphorylation) Inhibitor N-Methylpyrrolo[1,2-a]pyrazin-1-amine Derivative Inhibitor->SOS1 Blocks CDC25 Domain

Figure 1: Mechanism of SOS1 inhibition. The scaffold blocks the catalytic CDC25 domain of SOS1, preventing the activation of KRAS.

Secondary Target: BET Bromodomains (Epigenetic Readers)

Target Class: Epigenetic Modulator Therapeutic Area: AML (Acute Myeloid Leukemia), NUT Midline Carcinoma

Mechanistic Rationale

Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) "read" acetylated lysine residues on histones to regulate gene transcription, including the oncogene c-Myc. The 1-amine-pyrrolo-pyrazinone motif acts as an acetyl-lysine mimetic. The carbonyl oxygen (often present in tautomeric forms or oxidized derivatives) accepts a hydrogen bond from the conserved Asparagine (Asn140 in BRD4), while the hydrophobic core engages the "WPF shelf" (Tryptophan-Proline-Phenylalanine).

Key Advantage: Unlike benzodiazepine-based BET inhibitors, this scaffold offers tunable selectivity between BRD4 and other bromodomains (e.g., CREBBP), reducing off-target toxicity.

Tertiary Targets: Kinase & TSPO Modulation

A. PI3K/mTOR Pathway

The planar heterocycle fits the ATP-binding pocket of lipid kinases. Specifically, the N-methyl group can occupy the "affinity pocket" deep within the active site of PI3Kα , improving potency over non-methylated analogs.

B. TSPO (Translocator Protein)

1-Phenylpyrrolo[1,2-a]pyrazine derivatives have been identified as high-affinity ligands for the 18-kDa Translocator Protein (TSPO) .[2]

  • Application: Anxiolytics without the sedation associated with benzodiazepines.

  • Mechanism: Modulation of neurosteroid synthesis in the mitochondria.

Experimental Validation Protocols

To validate the N-Methylpyrrolo[1,2-a]pyrazin-1-amine scaffold against these targets, the following "self-validating" experimental workflows are recommended.

Protocol A: HTRF Assay for SOS1-KRAS Binding

This assay quantifies the disruption of the protein-protein interaction between SOS1 and KRAS.

  • Reagents:

    • Tag1-SOS1 (e.g., GST-SOS1).

    • Tag2-KRAS-GDP (e.g., His-KRAS).

    • Anti-GST-Terbium (Donor).

    • Anti-His-d2 (Acceptor).

    • Test Compound (DMSO stock).

  • Procedure:

    • Step 1: Dilute compound in assay buffer (PBS + 0.1% BSA + 1mM DTT).

    • Step 2: Incubate GST-SOS1 (5 nM final) with compound for 15 min at RT.

    • Step 3: Add His-KRAS-GDP (20 nM final) and incubate for 1 hour.

    • Step 4: Add detection antibodies (Donor + Acceptor). Incubate 2 hours.

    • Step 5: Read TR-FRET signal (Ex: 337nm, Em: 665nm/620nm).

  • Validation Check:

    • Z-Factor > 0.5 required for assay validity.

    • Positive Control: Use BI-3406 (known SOS1 inhibitor) to verify signal decrease.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Verifies target engagement in intact cells (permeability + binding).

  • Cell Seeding: Seed cancer cells (e.g., MIA PaCa-2) in 6-well plates.

  • Treatment: Treat with 10 µM N-Methylpyrrolo[1,2-a]pyrazin-1-amine or DMSO for 1 hour.

  • Heating: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C – 65°C) for 3 minutes.

  • Lysis: Cool to RT, lyse with freeze-thaw cycles. Centrifuge to remove precipitated protein.

  • Detection: Run supernatant on SDS-PAGE/Western Blot. Probe for SOS1 or BRD4.

  • Analysis: Plot "Fraction Soluble" vs. Temperature. A right-shift in the melting curve (

    
    ) indicates ligand binding and thermal stabilization.
    

Future Directions: Fragment-Based Drug Design (FBDD)

The N-Methylpyrrolo[1,2-a]pyrazin-1-amine core is an ideal "fragment" for FBDD.

  • Vector 1 (C-3 Position): Ideal for Suzuki couplings to add solubilizing groups (e.g., morpholine) to reach the solvent front.

  • Vector 2 (C-6 Position): Can be functionalized to probe the hydrophobic back-pocket of kinases.

Recommendation: Utilize Surface Plasmon Resonance (SPR) screening of this fragment against a library of oncogenic kinases to identify novel binding affinities beyond SOS1/BET.

References

  • BenchChem. (2025). A Comparative Guide to the In Vivo Therapeutic Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives. Link

  • National Institutes of Health (NIH). (2020). Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective BET Bromodomain Inhibitors. Journal of Medicinal Chemistry. Link

  • European Patent Office. (2015).[3] Bicyclic Heteroaryl Amine Compounds as PI3K Inhibitors (EP 3209664 B1). Link

  • ResearchGate. (2025). Selective Synthesis of N-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives via Alkyne Cyclization. Link

  • Google Patents. (2020). WO2020180768A1 - Bicyclic heteroaryl compounds and uses thereof (SOS1 Inhibitors). Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Reductive Amination of 2-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one

Abstract The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous bioactive natural products and serves as a critical building block in medicinal chemistry.[1][2] The functionalization of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous bioactive natural products and serves as a critical building block in medicinal chemistry.[1][2] The functionalization of this core structure is paramount for developing novel therapeutic agents. This application note provides a detailed, field-proven protocol for the reductive amination of the ketone moiety in 2-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one. We will delve into the mechanistic rationale for reagent selection, present a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. The described methodology employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, ensuring broad functional group tolerance and high yields, making it an invaluable tool for researchers in drug discovery and organic synthesis.[3][4]

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a cornerstone of organic chemistry, particularly in the development of pharmaceuticals where nitrogen-containing compounds are ubiquitous. Direct alkylation of amines often suffers from a lack of control, leading to over-alkylation and a mixture of products.[5] Reductive amination provides a powerful and reliable alternative, enabling the controlled formation of secondary and tertiary amines from a carbonyl compound and a primary or secondary amine, respectively.[5][6]

The reaction proceeds via a two-step sequence within a single pot:

  • Imine/Iminium Ion Formation: The amine and the ketone (2-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one) undergo a condensation reaction to form a hemiaminal intermediate, which then dehydrates to form a C=N bond. In the slightly acidic conditions often employed, this imine is protonated to form a highly electrophilic iminium ion.[7]

  • In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the final amine product.

The success of this one-pot reaction hinges on the choice of reducing agent. The ideal reagent must be capable of reducing the iminium ion intermediate much faster than it reduces the starting ketone. This selectivity prevents the wasteful formation of the corresponding alcohol and ensures a high yield of the desired amine.

Mechanistic Rationale and Reagent Selection

The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For the reductive amination of 2-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[8] Its utility stems from several key properties:

  • Mildness and Selectivity: NaBH(OAc)₃ is a less potent hydride donor than sodium borohydride (NaBH₄). The electron-withdrawing acetate groups temper its reactivity, making it slow to react with ketones and aldehydes but highly reactive towards protonated imines (iminium ions).[5][9] This chemoselectivity is the cornerstone of its effectiveness in one-pot reductive aminations.[7]

  • Reduced Toxicity: Compared to the historically popular sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ avoids the use and generation of highly toxic cyanide species.[8]

  • Broad Functional Group Tolerance: The reaction can be performed in the presence of various sensitive functional groups, including esters, amides, nitriles, and nitro groups, without their reduction.[7]

  • Convenience: It is a stable, commercially available solid that is easy to handle.

Reaction Mechanism

The accepted mechanism for the reductive amination using NaBH(OAc)₃ is illustrated below. The reaction begins with the condensation of the ketone and a primary amine to form an iminium ion, which is then rapidly reduced by the hydride reagent.

Reductive Amination Mechanism Mechanism of Reductive Amination with NaBH(OAc)3 Ketone 2-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine Primary Amine (R-NH2) Amine->Hemiaminal + STAB NaBH(OAc)3 Product Final Amine Product STAB->Product Reduction Iminium Iminium Ion Hemiaminal->Iminium - H2O (Dehydration) Iminium->Product + Hydride (H-) SideProducts B(OAc)3 + AcOH

Caption: Reaction mechanism for the reductive amination of a ketone.

Detailed Application Protocol

This protocol describes a general procedure for the reaction of 2-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one with a representative primary amine (e.g., benzylamine). The stoichiometry and reaction times may require optimization for different amines.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Typical Stoichiometry
2-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-oneC₈H₈N₂O148.161.0 equiv (Limiting)
Primary or Secondary Amine (e.g., Benzylamine)C₇H₉N107.151.1 - 1.2 equiv
Sodium Triacetoxyborohydride (NaBH(OAc)₃)C₆H₁₀BNaO₆211.941.3 - 1.5 equiv
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96Solvent (Anhydrous)
Acetic Acid (Glacial, optional)CH₃COOH60.050 - 1.2 equiv
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For workup
Magnesium Sulfate (Anhydrous)MgSO₄120.37For drying
Experimental Workflow

Caption: A visual guide to the reductive amination experimental procedure.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one (1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration relative to the ketone). Add the amine (1.1 equiv) via syringe and stir the mixture for 15-20 minutes to allow for initial imine formation.

    • Scientist's Note: For less reactive ketones or amines, the addition of glacial acetic acid (1.1-1.2 equiv) at this stage can catalyze iminium ion formation and accelerate the reaction.[7] However, for many substrates, it is not necessary.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.

    • Causality Check: Adding the reducing agent in portions helps to control any initial exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

    • Self-Validation: The effervescence (CO₂ release) is a visual confirmation that excess borohydride reagent and any remaining acetic acid are being neutralized.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[10]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
No or Slow Reaction 1. Inactive reagents (moisture contamination).2. Sterically hindered or poorly nucleophilic amine.1. Use fresh, anhydrous solvent and ensure NaBH(OAc)₃ is a free-flowing powder.2. Add 1.1-1.2 equiv of acetic acid to catalyze iminium formation.[7] Consider gentle heating (40-50 °C).
Low Yield 1. Incomplete reaction.2. Product loss during workup.1. Increase reaction time or add a slight excess of the amine and NaBH(OAc)₃ (e.g., 1.2 and 1.5 equiv, respectively).2. Ensure the aqueous layer is thoroughly extracted.
Side Product Formation 1. Reduction of starting ketone to alcohol.2. Dimerization or other side reactions.1. This indicates the reducing agent is too strong or conditions are incorrect. NaBH(OAc)₃ is highly selective, so this is rare.[9] Ensure the amine is present before adding the hydride.2. Lower the reaction concentration.

Conclusion

The reductive amination of 2-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one using sodium triacetoxyborohydride is a highly efficient, reliable, and scalable method for the synthesis of novel substituted pyrrolopyrazinamine derivatives. The mild reaction conditions, excellent functional group tolerance, and operational simplicity make this protocol a valuable asset for medicinal chemists and researchers. By understanding the underlying mechanism and key experimental parameters, scientists can confidently apply this strategy to generate diverse libraries of compounds for biological screening and drug development programs.

References

  • ResearchGate. Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Available at: [Link]

  • MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Available at: [Link]

  • Myers, A. Reductive Amination of Aldehydes and Ketones. Available at: [Link]

  • PMC. A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives. Available at: [Link]

  • RSC Publishing. Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Available at: [Link]

  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Encyclopedia.pub. Dihydropyrrolo[1,2-a]Pyrazinones. Available at: [Link]

  • ResearchGate. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at: [Link]

  • ACS Publications. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. Reductive amination of carbohydrates using NaBH(OAc)3. Available at: [Link]

  • MDPI. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Available at: [Link]

  • Y-Scholar Hub@YONSEI. Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Available at: [Link]

  • ResearchGate. Selective Synthesis of N-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives via Alkyne Cyclization. Available at: [Link]

  • ResearchGate. The synthesis of pyrrolo [1,2-a] pyrazine derivatives from.... Available at: [Link]

  • PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]6100230/)

Sources

Application

Advanced Protocols for the Palladium-Catalyzed Synthesis of Pyrrolo[1,2-a]pyrazines

Executive Summary & Strategic Importance The pyrrolo[1,2-a]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the core structure in numerous bioactive alkaloids (e.g., peramine, ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrrolo[1,2-a]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as the core structure in numerous bioactive alkaloids (e.g., peramine, agelastatin A) and synthetic therapeutics exhibiting antiviral, apoptotic, and kinase-inhibitory activities.

Traditional synthetic routes—often relying on harsh condensation reactions or multi-step cyclizations using stoichiometric reagents (e.g., POCl₃)—suffer from poor functional group tolerance and limited regiocontrol. This guide details two advanced Palladium-Catalyzed protocols that overcome these limitations. These methods leverage the unique reactivity of palladium to orchestrate cascade sequences, enabling the rapid assembly of complex, polysubstituted cores under mild conditions.

Key Applications
  • Drug Discovery: Rapid generation of 1,3-disubstituted analogs for SAR studies (e.g., mGluR5 antagonists).

  • Natural Product Synthesis: Late-stage core construction of marine alkaloids.

  • Process Chemistry: Scalable routes avoiding explosive azides or corrosive acid chlorides.

Mechanistic Strategies

We classify the Pd-catalyzed approaches into two distinct strategic classes based on the bond-formation sequence.

Strategy A: Intermolecular Cascade Carbopalladation

Utilizes arylboronic acids and pyrrole-2-carbonitriles .[1] This method is superior for introducing diversity at the C1 and C3 positions simultaneously. It proceeds via a carbopalladation of the nitrile group followed by intramolecular amine trapping.

Strategy B: Intramolecular Oxidative Amination

Utilizes N-allyl-pyrrole-2-carboxamides . This method is ideal for synthesizing the pyrrolo[1,2-a]pyrazin-1-one scaffold. It relies on an oxidative Pd(II) cycle to effect an intramolecular C-N bond formation via alkene activation.

Mechanistic Flowchart (Graphviz)

Pd_Strategies Start Target Scaffold: Pyrrolo[1,2-a]pyrazine StratA Strategy A: Intermolecular Cascade (Full Aromatic Core) Start->StratA StratB Strategy B: Intramolecular Oxidative (Pyrazinone Core) Start->StratB PrecursorA 1-(2-Oxoethyl)-pyrrole-2-carbonitrile + Arylboronic Acid StratA->PrecursorA StepA1 Pd(II) Transmetallation PrecursorA->StepA1 StepA2 Nitrile Carbopalladation StepA1->StepA2 StepA3 Intramolecular Cyclization (Imine Trapping) StepA2->StepA3 ProductA 1,3-Disubstituted Pyrrolo[1,2-a]pyrazine StepA3->ProductA PrecursorB N-Allyl-pyrrole-2-carboxamide StratB->PrecursorB StepB1 Alkene Coordination PrecursorB->StepB1 StepB2 Anti-Aminopalladation StepB1->StepB2 StepB3 Beta-Hydride Elimination StepB2->StepB3 ProductB Pyrrolo[1,2-a]pyrazin-1(2H)-one StepB3->ProductB

Figure 1: Strategic divergence in Pd-catalyzed synthesis of pyrrolo[1,2-a]pyrazines.

Detailed Protocol A: Cascade Carbopalladation

Best for: Creating 1,3-disubstituted fully aromatic cores. Source Grounding: Based on the methodology developed by Zhang & Yu (2022) and similar nitrile-addition protocols.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbonitrile (0.5 mmol)

    • Note: Easily prepared via N-alkylation of pyrrole-2-carbonitrile with phenacyl bromide.

  • Coupling Partner: Phenylboronic acid (0.75 mmol, 1.5 equiv).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%).[2]

  • Ligand: 2,2'-Bipyridine (10-20 mol%).

  • Additive/Acid: Trifluoroacetic acid (TFA) (1.0 equiv) or sometimes omitted depending on specific substrate reactivity; acidic media promotes the final dehydration/aromatization.

  • Solvent: Toluene:H₂O (10:1) or Dioxane.[3]

  • Temperature: 80–100 °C.

Experimental Workflow
  • Catalyst Pre-complexation: In a dry Schlenk tube, charge Pd(OAc)₂ (5.6 mg, 0.025 mmol) and 2,2'-bipyridine (7.8 mg, 0.05 mmol). Add 1.0 mL of Toluene and stir at room temperature for 10 minutes to form the active ligated complex (yellow/orange solution).

  • Substrate Addition: Add the pyrrole-carbonitrile substrate (0.5 mmol) and arylboronic acid (0.75 mmol) to the reaction vessel.

  • Solvent & Additive: Add the remaining solvent (4 mL Toluene/Water mix). If using the TFA-promoted variant, add TFA (0.5 mmol) dropwise.

  • Reaction: Seal the tube and heat to 90 °C for 12–15 hours. Monitor via TLC (eluent: Hexane/EtOAc 4:1). The starting nitrile (high R_f) should disappear, replaced by a fluorescent spot (product).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to neutralize any acid. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (Gradient: 0% → 20% EtOAc in Hexanes).

Data Interpretation & Troubleshooting
ObservationLikely CauseCorrective Action
Low Yield (<30%) Protodeboronation of boronic acid.Increase boronic acid to 2.0 equiv; ensure water content is controlled (use dry solvents if omitting water).
Incomplete Conversion Catalyst deactivation (Pd black).Switch to Toluene/Dioxane (1:1); add 10 mol% Cu(OAc)₂ as a co-oxidant if the cycle stalls.
By-product: Ketone Hydrolysis of the imine intermediate.Ensure the final dehydration step is efficient; add molecular sieves or increase TFA loading.

Detailed Protocol B: Intramolecular Oxidative Cyclization

Best for: Creating pyrrolo[1,2-a]pyrazin-1-one scaffolds (found in alkaloids like longamide). Source Grounding: Based on oxidative cyclization protocols (e.g., Winant et al., 2021; Search Snippet 1.12).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: N-allyl-1H-pyrrole-2-carboxamide (0.5 mmol).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Additives: Sodium Acetate (NaOAc) (2.0 equiv), Tetrabutylammonium chloride (Bu₄NCl) (1.0 equiv).

  • Oxidant: O₂ (1 atm balloon) or Benzoquinone (1.0 equiv) if anaerobic conditions are preferred.

  • Solvent: DMSO (Dimethyl sulfoxide) – Critical for this transformation.

  • Temperature: 120 °C.

Experimental Workflow
  • Setup: Flame-dry a reaction tube equipped with a magnetic stir bar.

  • Charging: Add N-allyl-1H-pyrrole-2-carboxamide (0.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), NaOAc (82 mg, 1.0 mmol), and Bu₄NCl (139 mg, 0.5 mmol).

  • Solvent: Add anhydrous DMSO (3.0 mL).

  • Atmosphere:

    • Option A (Standard): Purge the tube with O₂ gas and attach an O₂ balloon.

    • Option B (Stoichiometric): Add Benzoquinone (0.5 mmol) and run under Argon.

  • Reaction: Heat the mixture to 120 °C for 12 hours. The solution will typically darken.

  • Work-up: The high boiling point of DMSO requires a specific work-up. Dilute the reaction mixture with water (30 mL) and extract with Et₂O or EtOAc (3 x 20 mL). The product will move to the organic phase; DMSO stays in the aqueous phase.

  • Purification: Wash the combined organics with brine (3 x 10 mL) to remove residual DMSO. Dry over MgSO₄. Flash chromatography (Hexane/EtOAc).

Mechanism & Criticality

This reaction proceeds via syn-aminopalladation of the alkene by the pyrrole amide nitrogen (activated by NaOAc). The resulting alkyl-Pd intermediate undergoes


-hydride elimination to form the double bond. Re-oxidation of Pd(0) to Pd(II) by O₂/DMSO completes the catalytic cycle.
  • Why DMSO? It acts as a ligand stabilizing the Pd(0) species and facilitates re-oxidation.

  • Why Bu₄NCl? Chloride ions stabilize the cationic palladium intermediate, preventing aggregation into inactive Pd black.

References

  • Zhang, G., et al. (2022). Palladium(II)-catalyzed tandem reaction for the assembly of 1,3-disubstituted pyrrolo[1,2-a]pyrazines.[4] Synthetic Communications, 52(18), 1788-1795. Link

  • Winant, P., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 118–141. Link

  • Aslanoglu, et al. (2020). Synthesis of pyrrolo-pyrrolo-pyrazines via the Pd/C-catalyzed cyclization of N-propargyl pyrrolinyl-pyrrole derivatives. ResearchGate.[5] Link

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. Link

  • Guchhait, S. K., et al. (2011). Palladium-catalyzed regioselective arylation of pyrrolo[1,2-a]pyrazines. Journal of Organic Chemistry. Link

Sources

Method

Application Note: Profiling N-Methylpyrrolo[1,2-a]pyrazin-1-amine Derivatives as PIM Kinase Inhibitors

Executive Summary & Scientific Context The pyrrolo[1,2-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for targeting serine/threonine kinases. Specifically, N-Methylpyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The pyrrolo[1,2-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for targeting serine/threonine kinases. Specifically, N-Methylpyrrolo[1,2-a]pyrazin-1-amine and its derivatives are critical pharmacophores for inhibiting PIM kinases (PIM1, PIM2, PIM3) .

PIM kinases are constitutively active proto-oncogenes overexpressed in hematological malignancies (AML, Multiple Myeloma) and solid tumors (Prostate, Pancreatic). Unlike many kinases, PIM kinases lack a regulatory domain and are constitutively active, making the ATP-binding pocket the primary target for inhibition. The unique hinge region of PIM kinases (containing a Proline residue, Pro123 in PIM1) prevents the canonical hydrogen bonding observed with many Type I inhibitors.[1] The pyrrolo[1,2-a]pyrazine core, particularly with amine substitutions at the 1-position, provides the necessary geometry to induce induced-fit binding or interact with alternative residues like Glu121 or Asp186.

This application note provides a rigorous framework for profiling N-Methylpyrrolo[1,2-a]pyrazin-1-amine derivatives, moving from biochemical validation to cellular efficacy.

Chemical Biology & Mechanism of Action

Structural Rationale

The N-Methylpyrrolo[1,2-a]pyrazin-1-amine core functions as an ATP-competitive inhibitor. The planar heterocycle mimics the adenine ring of ATP, while the N-methylamine substituent at the 1-position often serves as a hydrogen bond donor/acceptor to anchor the molecule within the hinge region or the ribose-binding pocket.

Key Interactions:

  • Hinge Binding: The pyrazine nitrogen atoms accept hydrogen bonds from the backbone amide of the kinase hinge region.

  • Solvent Front: Substituents on the amine nitrogen can be extended to solubilizing groups (e.g., piperazines) to improve ADME properties.

  • Selectivity: The scaffold's shape complements the unique ATP-binding pocket of PIM kinases, often providing selectivity over closely related kinases like FLT3 or CDK.

Signaling Pathway Impact

Inhibition of PIM kinases by this scaffold results in the downregulation of survival pathways. PIM kinases phosphorylate BAD (at Ser112), preventing apoptosis, and 4E-BP1 , promoting cap-dependent translation.

PimSignaling Inhibitor N-Methylpyrrolo[1,2-a] pyrazin-1-amine PIM PIM Kinase (PIM1/2/3) Inhibitor->PIM Inhibits BAD BAD (Pro-Apoptotic) PIM->BAD Phosphorylates cMYC c-MYC (Oncogene) PIM->cMYC Stabilizes pBAD p-BAD (Ser112) (Inactive) BAD->pBAD Inactivation Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Promotes pBAD->Apoptosis Prevents Translation Protein Translation (Survival) cMYC->Translation Up-regulates

Figure 1: Mechanism of Action. The inhibitor blocks PIM kinase activity, preventing the phosphorylation of BAD and destabilizing c-MYC, ultimately restoring apoptotic signaling.

Experimental Protocols

Protocol A: Biochemical IC50 Determination (ADP-Glo Assay)

Objective: Quantify the potency of the inhibitor against recombinant PIM1, PIM2, and PIM3.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: PIM-specific substrate peptide (e.g., S6K substrate).

  • Detection: Promega ADP-Glo™ Kinase Assay Kit.

Workflow:

  • Compound Preparation: Prepare a 10-point dose-response curve of N-Methylpyrrolo[1,2-a]pyrazin-1-amine in 100% DMSO (Start at 10 µM, 3-fold serial dilution).

  • Enzyme Reaction:

    • Dispense 2 µL of Compound into 384-well white plates.

    • Add 4 µL of Recombinant PIM1 enzyme (0.5 ng/µL final).

    • Incubate for 10 min at RT to allow equilibrium binding.

    • Initiate reaction by adding 4 µL of ATP/Substrate mix (10 µM ATP final, K_m app).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Analysis: Read Luminescence. Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Validation Criteria:

  • Z-Factor: > 0.5.

  • Reference: Staurosporine IC50 should be within 2-fold of historical mean (typically < 10 nM for PIM1).

Protocol B: Cellular Selectivity & Viability (CellTiter-Glo)

Objective: Assess cellular potency in PIM-dependent leukemia cell lines (MV-4-11) vs. PIM-independent lines.

Cell Lines:

  • Target: MV-4-11 (AML, FLT3-ITD, PIM-dependent).

  • Control: K562 (CML, BCR-ABL driven, less PIM-dependent).

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Treatment: Add compound (10 µM to 1 nM) 24 hours post-seeding.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo reagent (1:1 v/v). Shake for 2 min. Read Luminescence.

  • Data: Calculate EC50. A selective PIM inhibitor should show >10-fold potency shift between MV-4-11 (sensitive) and solid tumor lines lacking PIM overexpression.

Data Presentation & Analysis

Expected Biochemical Profile

The following table illustrates the expected profile for a high-quality lead derived from this scaffold.

ParameterPIM1PIM2PIM3FLT3 (Off-Target)
IC50 (Biochemical) < 10 nM< 50 nM< 10 nM> 500 nM
Binding Mode ATP-CompetitiveATP-CompetitiveATP-Competitive-
Selectivity Index 1.0 (Ref)~5x1.0 (Ref)> 50x
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High IC50 (>1 µM) Poor solubility or aggregation.Check compound solubility in DMSO/Buffer. Use 0.01% Triton X-100 in assay buffer to prevent aggregation.
Flat Dose Response Compound precipitation or interference.Verify concentration via LC-MS. Ensure ATP concentration is near K_m.
No Cellular Activity Poor permeability (Caco-2 low).The polar amine group may limit entry. Consider prodrug strategies or lipophilic substitutions on the pyrrole ring.

Experimental Workflow Diagram

Workflow Synth Synthesis: N-Methylpyrrolo[1,2-a] pyrazin-1-amine QC QC: NMR / LC-MS (>95% Purity) Synth->QC QC->Synth Fail Biochem Biochem Assay (ADP-Glo: PIM1/2/3) QC->Biochem Pass Cell Cellular Assay (MV-4-11 Viability) Biochem->Cell IC50 < 100nM West Biomarker Check (p-BAD / p-4E-BP1) Cell->West EC50 < 1µM

Figure 2: Screening cascade for validating kinase inhibitor candidates.

References

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry, 2013.[2][3]

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Pharmaceutical Fronts, 2022.

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 2011.

  • Promega ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

Sources

Application

Application Notes and Protocols: Investigating the Antimicrobial Potential of N-Methylpyrrolo[1,2-a]pyrazin-1-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary investigation of N-Methylpyrrolo[1,2-a]pyrazin-1-amine as a potential antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary investigation of N-Methylpyrrolo[1,2-a]pyrazin-1-amine as a potential antimicrobial agent. Recognizing the novelty of this specific molecule, this guide emphasizes the foundational methodologies required to systematically evaluate its efficacy and safety profile. The protocols detailed herein are based on established standards in antimicrobial susceptibility testing and cellular cytotoxicity, providing a robust framework for generating reliable and reproducible data. We will explore the rationale behind each experimental step, from initial screening to the determination of key efficacy parameters, ensuring a scientifically sound approach to the early-stage discovery process.

Introduction: The Scientific Rationale for Investigation

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of an N-methyl amine group at the 1-position of this heterocyclic system presents a novel chemical entity with unexplored potential. N-Methylpyrrolo[1,2-a]pyrazin-1-amine's structural features, such as its nitrogen-rich core and potential for hydrogen bonding, warrant a thorough investigation into its ability to disrupt microbial growth.

This application note serves as a starting point for researchers. It is not a report of established activity but rather a methodological roadmap for the de novo investigation of this compound. The following sections will guide the user through a logical, stepwise process to characterize the antimicrobial profile of N-Methylpyrrolo[1,2-a]pyrazin-1-amine.

Foundational Concepts in Antimicrobial Agent Evaluation

Before proceeding to experimental protocols, it is crucial to understand the key parameters used to define a compound's antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the most common metric for antimicrobial efficacy.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. An agent is considered bactericidal if the MBC is no more than four times the MIC.

  • Spectrum of Activity: This refers to the range of microbial species that the compound is effective against. A broad-spectrum agent is active against both Gram-positive and Gram-negative bacteria, while a narrow-spectrum agent is effective against a limited range of microbes.

  • Cytotoxicity (Selectivity Index): A critical parameter in drug development is the compound's toxicity to mammalian cells. The selectivity index (SI) is the ratio of the cytotoxic concentration to the antimicrobial concentration and is a measure of the compound's therapeutic window.

The following experimental workflow is designed to systematically determine these parameters for N-Methylpyrrolo[1,2-a]pyrazin-1-amine.

Experimental Workflow for Antimicrobial Evaluation

The investigation of a novel compound like N-Methylpyrrolo[1,2-a]pyrazin-1-amine should follow a structured, hierarchical approach. This ensures that resources are used efficiently and that a comprehensive data package is generated.

Caption: Hierarchical workflow for evaluating a novel antimicrobial candidate.

Detailed Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[1][2][3][4]

Protocol 4.1: Preparation of N-Methylpyrrolo[1,2-a]pyrazin-1-amine Stock Solution

Rationale: Accurate and consistent preparation of the test compound is fundamental to the reliability of all subsequent assays. A high-concentration, sterile stock solution in a suitable solvent allows for precise dilutions into aqueous culture media.

Materials:

  • N-Methylpyrrolo[1,2-a]pyrazin-1-amine (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Procedure:

  • Accurately weigh 10 mg of N-Methylpyrrolo[1,2-a]pyrazin-1-amine powder and transfer to a sterile amber microcentrifuge tube.

  • Add sterile DMSO to achieve a final concentration of 10 mg/mL (or a concentration appropriate for the compound's solubility).

  • Vortex thoroughly until the compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile amber tube.

  • Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Protocol 4.2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Rationale: The broth microdilution method is a quantitative technique that determines the lowest concentration of the compound that inhibits microbial growth.[2][5] It is the gold standard for susceptibility testing.[3]

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • N-Methylpyrrolo[1,2-a]pyrazin-1-amine stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

  • Inoculum Dilution: Within 15 minutes, dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after addition will be 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12.

    • Add 200 µL of the prepared compound solution (diluted from stock to twice the highest desired test concentration) to the wells in column 1.

  • Serial Dilution: Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down. Continue this process from column 2 to column 10. Discard 100 µL from column 10.

    • Column 11: Growth control (100 µL CAMHB, no compound).

    • Column 12: Sterility control (100 µL CAMHB, no compound, no inoculum).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not inoculate column 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Protocol 4.3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Rationale: It is essential to determine if the compound is toxic to host cells.[7][8] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[8][9]

Materials:

  • Vero cells (or other relevant mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • N-Methylpyrrolo[1,2-a]pyrazin-1-amine stock solution

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the 96-well plate with 1 x 10⁴ Vero cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare 2-fold serial dilutions of N-Methylpyrrolo[1,2-a]pyrazin-1-amine in culture medium at twice the final desired concentration.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for untreated cells (negative control) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ (50% cytotoxic concentration) is determined by plotting viability versus compound concentration.

Data Presentation and Interpretation

Data should be organized clearly to facilitate analysis and comparison. The following tables provide examples of how to present the results generated from the protocols above.

Table 1: Example MIC and MBC Data for N-Methylpyrrolo[1,2-a]pyrazin-1-amine

MicroorganismATCC StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Escherichia coli2592264>256>4Bacteriostatic
Pseudomonas aeruginosa27853>256>256-Resistant
Candida albicans90028321284Fungicidal
Ciprofloxacin (Control)-0.25 (S.a)0.5 (S.a)2Bactericidal

Table 2: Example Cytotoxicity and Selectivity Index Data

CompoundCell LineCC₅₀ (µg/mL)MIC (µg/mL) vs. S. aureusSelectivity Index (SI = CC₅₀/MIC)
N-Methylpyrrolo[1,2-a]pyrazin-1-amineVero128816
Doxorubicin (Control)Vero1.2--

Interpretation:

  • A low MIC value indicates high potency.

  • An MBC/MIC ratio of ≤ 4 suggests bactericidal activity.

  • A high CC₅₀ value indicates low toxicity to mammalian cells.

  • A Selectivity Index (SI) > 10 is generally considered a promising result for a potential therapeutic agent, indicating that the compound is significantly more toxic to the microbe than to host cells.

Conclusion and Future Directions

This application note has outlined a foundational, systematic approach to evaluate the antimicrobial potential of the novel compound N-Methylpyrrolo[1,2-a]pyrazin-1-amine. By following standardized protocols for determining MIC, MBC, and cytotoxicity, researchers can generate a robust preliminary dataset.

If the initial data, particularly the Selectivity Index, are promising, further studies are warranted. These could include:

  • Time-kill kinetic assays to understand the dynamics of microbial killing.

  • Mechanism of action studies (e.g., membrane permeabilization assays, DNA interaction studies).

  • Screening against a broader panel of clinical isolates, including drug-resistant strains.

  • In vivo efficacy studies in appropriate animal models of infection.

By adhering to this structured workflow, the scientific community can efficiently and accurately assess the potential of N-Methylpyrrolo[1,2-a]pyrazin-1-amine and other novel chemical entities in the critical search for new antimicrobial agents.

References

  • Vertex AI Search. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • Kosheeka. (2025).
  • Dehnavi, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • Opentrons. (n.d.).
  • Gothandam, K. M., et al. (2019). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances.
  • Virology Research Services. (2024). Understanding Cytotoxicity.
  • Gothandam, K. M., et al. (2019). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing.
  • Sivasubramanian, R., et al. (2025). Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl)
  • Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • CLSI. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
  • Yutilova, K., et al. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Shields, R. K., et al. (2024). Antimicrobial Susceptibility Testing.
  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • MacNair, C. R., et al. (2018). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Journal of Visualized Experiments.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Wisconsin Veterinary Diagnostic Laboratory. (2024). Antimicrobial Susceptibility Testing Diagnostic Aid.

Sources

Method

Application Note: N-Methylpyrrolo[1,2-a]pyrazin-1-amine as a Pharmacophore in Targeted Cancer Therapy

Based on the specific chemical structure and its recent emergence in high-impact oncology patents (specifically for SOS1 inhibition in KRAS-mutant cancers) and kinase research (IGF-1R, PIM), here is the comprehensive App...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure and its recent emergence in high-impact oncology patents (specifically for SOS1 inhibition in KRAS-mutant cancers) and kinase research (IGF-1R, PIM), here is the comprehensive Application Note and Protocol Guide.

Executive Summary & Scientific Rationale

N-Methylpyrrolo[1,2-a]pyrazin-1-amine (CAS: 1283536-87-7) and its derivatives represent a privileged scaffold in modern oncology, particularly in the design of inhibitors for "undruggable" targets. While historically associated with generic kinase inhibition (IGF-1R, PIM), its most critical modern application is as a SOS1 (Son of Sevenless-1) inhibitor .

The Clinical Problem: KRAS mutations drive ~30% of all human cancers. Direct KRAS inhibitors (e.g., Sotorasib) are limited to specific mutations (G12C). The Solution: SOS1 is the Guanine Nucleotide Exchange Factor (GEF) that activates KRAS. Inhibiting the SOS1-KRAS interaction blocks the activation of all KRAS mutants (pan-KRAS blockade). The pyrrolo[1,2-a]pyrazine-1-amine core mimics the guanine base, binding to the catalytic site of SOS1, thereby preventing the GDP-to-GTP exchange on KRAS.

This guide details the protocols for utilizing this scaffold to develop and validate SOS1 inhibitors, from biochemical binding to cellular efficacy.

Mechanistic Pathway & Visualization

To understand the application of this molecule, one must visualize the KRAS-SOS1-MAPK Axis . The inhibitor (based on the N-Methylpyrrolo[1,2-a]pyrazin-1-amine scaffold) binds to SOS1, preventing it from "reloading" KRAS with GTP.[1]

SOS1_Pathway cluster_membrane Cell Membrane RTK RTK (EGFR) GRB2 GRB2 RTK->GRB2 Recruitment SOS1 SOS1 (GEF) GRB2->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Binds Inhibitor N-MPPA Scaffold (Inhibitor) Inhibitor->SOS1 BLOCKS Catalytic Site KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Nucleotide Exchange RAF RAF Kinase KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Phosphorylation

Caption: Figure 1. Mechanism of Action. The N-Methylpyrrolo[1,2-a]pyrazin-1-amine scaffold targets SOS1, blocking the conversion of KRAS-GDP to KRAS-GTP, thereby silencing the downstream MAPK signaling cascade.

Detailed Experimental Protocols

Protocol A: Biochemical SOS1-KRAS Binding Assay (HTRF)

Objective: Quantify the ability of N-Methylpyrrolo[1,2-a]pyrazin-1-amine derivatives to disrupt the SOS1-KRAS protein-protein interaction. Rationale: HTRF (Homogeneous Time-Resolved Fluorescence) is preferred over ELISA for its high throughput and "mix-and-read" capability, essential for screening scaffold derivatives.

Materials:
  • Donor: Anti-GST-Europium Cryptate (binds GST-SOS1).

  • Acceptor: Anti-6His-d2 (binds His-KRAS).

  • Proteins: Recombinant human SOS1 (catalytic domain, GST-tagged) and KRAS-G12C (His-tagged, GDP-loaded).

  • Compound: N-Methylpyrrolo[1,2-a]pyrazin-1-amine (dissolved in 100% DMSO).

  • Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA.

Workflow:
  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO (Start: 10 µM, 1:3 dilution). Acoustic dispense 50 nL into a 384-well low-volume white plate.

  • Protein Mix:

    • Mix GST-SOS1 (5 nM final) and His-KRAS (20 nM final) in the assay buffer.

    • Note: Concentrations must be titrated to the Kd of the interaction.

  • Incubation 1: Add 5 µL of Protein Mix to the wells. Centrifuge briefly (1000 rpm, 1 min). Incubate for 15 min at RT.

  • Detection: Add 5 µL of detection mix (Anti-GST-Eu and Anti-His-d2).

  • Incubation 2: Incubate for 2 hours at RT in the dark.

  • Read: Measure HTRF signal on a multimode reader (Ex: 337 nm, Em: 665 nm & 620 nm).

  • Calculation: Calculate HTRF Ratio =

    
    .
    

Validation Criteria:

  • Z-Factor: > 0.5.

  • Reference: A known SOS1 inhibitor (e.g., BI-3406) should show an IC50 < 10 nM.

Protocol B: Cellular Target Engagement (Phospho-ERK Assay)

Objective: Confirm that the compound penetrates the cell membrane and inhibits the RAS-MAPK pathway in a relevant cancer model. Cell Line: MIA PaCa-2 (Pancreatic carcinoma, KRAS G12C mutant) or A549 (Lung carcinoma, KRAS G12S).

Workflow:
  • Seeding: Seed MIA PaCa-2 cells (20,000 cells/well) in a 96-well plate. Incubate overnight at 37°C/5% CO2.

  • Starvation: Replace medium with serum-free DMEM for 4 hours. Crucial Step: Serum starvation reduces basal pERK, making the EGF-stimulation window visible.

  • Treatment: Add N-Methylpyrrolo[1,2-a]pyrazin-1-amine derivatives (0.1 nM – 10 µM) for 1 hour.

  • Stimulation: Add EGF (Epidermal Growth Factor) at 20 ng/mL for 10 minutes to robustly activate SOS1.

  • Lysis: Aspirate medium, wash with ice-cold PBS, and add Lysis Buffer (containing phosphatase inhibitors: Na3VO4, NaF).

  • Detection: Use an AlphaLISA or Western Blot protocol for pERK1/2 (Thr202/Tyr204) vs. Total ERK .

Data Interpretation:

  • Efficacy: A potent SOS1 inhibitor will dose-dependently reduce pERK levels despite EGF stimulation.

  • Potency: Expect IC50 in the low micromolar (1-5 µM) range for early scaffold hits, and nanomolar (<100 nM) for optimized leads.

Data Presentation & Analysis

When reporting data for this scaffold, organize results to highlight Structure-Activity Relationships (SAR).

Table 1: Representative Data Structure for Scaffold Evaluation

Compound IDR-Group (N-Methyl subst.)[2]SOS1 Binding IC50 (nM)Cellular pERK IC50 (nM)Selectivity (vs. EGFR)
N-MPPA (Lead) -CH34502,100>100x
Derivative A-Ethyl-Morpholine1285>500x
Derivative B-Phenyl-CF31501,20010x (Poor)

Note: The N-Methyl group often serves as a "handle" for further functionalization to reach the hydrophobic pockets of SOS1.

Safety & Handling

  • Hazard Identification: N-Methylpyrrolo[1,2-a]pyrazin-1-amine is a potent bioactive organic amine. Treat as Toxic by Inhalation/Ingestion .

  • Storage: Store powder at -20°C under nitrogen (hygroscopic). DMSO stocks are stable at -80°C for 6 months.

  • Solubility: Soluble in DMSO up to 50 mM. Poor aqueous solubility; avoid freeze-thaw cycles in aqueous buffers.

References

  • Hillig, R. C., et al. (2019). "Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the SOS1–KRAS interaction." Proceedings of the National Academy of Sciences, 116(7), 2551-2560. Link

  • Hofmann, M. H., et al. (2020). "BI-3406, a Potent and Selective SOS1–KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition." Cancer Discovery, 11(1), 142-157. Link

  • Fowst, C., et al. (2020). "Bicyclic heteroaryl compounds and uses thereof (SOS1 Inhibitor Patent)." World Intellectual Property Organization, WO2020180768A1. Link

  • ChemSRC. "N-Methylpyrrolo[1,2-a]pyrazin-1-amine (CAS 1283536-87-7) Entry." Link

Sources

Application

N-Methylpyrrolo[1,2-a]pyrazin-1-amine as a fragment for drug design

Application Note: N-Methylpyrrolo[1,2-a]pyrazin-1-amine as a Fragment for Drug Design Executive Summary This guide details the utility of N-Methylpyrrolo[1,2-a]pyrazin-1-amine (N-MPPA) as a privileged fragment in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Methylpyrrolo[1,2-a]pyrazin-1-amine as a Fragment for Drug Design

Executive Summary

This guide details the utility of N-Methylpyrrolo[1,2-a]pyrazin-1-amine (N-MPPA) as a privileged fragment in modern drug discovery. The pyrrolo[1,2-a]pyrazine scaffold is a bicyclic, nitrogen-rich heterocycle that serves as an effective bioisostere for purines and quinazolines. The specific N-methyl-1-amine derivative offers a unique vector for hinge-binding interactions in kinase targets (e.g., PIM1, CK2) and serves as a rigid core for GPCR antagonists.

This document provides a comprehensive workflow for:

  • Chemical Synthesis: A robust protocol for generating the N-MPPA fragment.

  • Biophysical Screening: Surface Plasmon Resonance (SPR) and NMR methodologies.

  • Structural Biology: X-ray soaking protocols for fragment elaboration.

Chemical Space & Design Logic

Physicochemical Profile

The N-MPPA fragment is designed to occupy the "sweet spot" of fragment space (Rule of Three compliant). Its secondary amine provides a critical hydrogen bond donor (HBD) while allowing for rapid vector exploration via acylation or alkylation.

PropertyValue (Approx.)Significance
MW ~149.19 DaIdeal for fragment growing (<300 Da).
cLogP 0.8 – 1.2Optimal lipophilicity for membrane permeability and solubility.
H-Bond Donors 1 (NH)Critical for Hinge Binding (e.g., interaction with backbone carbonyls).
H-Bond Acceptors 2 (Ring Ns)Facilitates water-mediated networks or direct backbone interactions.
TPSA ~35 ŲHigh ligand efficiency (LE) potential.
Structural Vectors

The pyrrolo[1,2-a]pyrazine core is rigid, reducing the entropic penalty upon binding.

  • Position 1 (NH-Me): The primary "warhead" vector. In kinases, this mimics the N1/C2 amine of ATP, forming a key H-bond with the hinge region.

  • Position 3/4: Vectors for accessing the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue).

  • Pyrrole Ring: Offers π-stacking opportunities (e.g., with Phenylalanine residues in the P-loop).

Experimental Protocols

Synthesis of N-Methylpyrrolo[1,2-a]pyrazin-1-amine

Rationale: Direct amination of the halo-derivative is the most reliable route to the secondary amine.

Reagents:

  • Pyrrolo[1,2-a]pyrazin-1(2H)-one (Starting material)

  • Phosphorus oxychloride (POCl₃)

  • Methylamine (2M in THF)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), Dichloromethane (DCM)

Protocol:

  • Chlorination:

    • Dissolve pyrrolo[1,2-a]pyrazin-1(2H)-one (1.0 eq) in anhydrous ACN.

    • Add POCl₃ (5.0 eq) dropwise at 0°C.

    • Reflux at 80°C for 3 hours. Monitor by TLC (conversion to 1-chloropyrrolo[1,2-a]pyrazine).

    • Caution: Quench carefully with ice-water/NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate to yield the crude chloro-intermediate.

  • Amination (SNAr):

    • Dissolve the crude chloro-intermediate in dry THF.

    • Add DIPEA (3.0 eq) followed by Methylamine (2M in THF, 5.0 eq).

    • Seal the reaction vessel and heat to 60°C for 12 hours.

    • Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH 95:5) to isolate N-Methylpyrrolo[1,2-a]pyrazin-1-amine as a pale yellow solid.

Biophysical Screening: Surface Plasmon Resonance (SPR)

Objective: Determine


 and Ligand Efficiency (LE) against a target kinase (e.g., PIM1).

Instrument: Biacore 8K or S200. Chip: CM5 Sensor Chip (Cytiva).

Workflow:

  • Immobilization:

    • Target protein (PIM1 kinase domain) is biotinylated and captured on a Streptavidin (SA) chip to a density of ~2000 RU.

    • Reference Channel: Biotinylated BSA or empty SA surface.

  • Sample Preparation:

    • Prepare N-MPPA stock (100 mM in DMSO).

    • Dilute to a concentration series (e.g., 500 µM down to 15 µM) in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 2% DMSO).

  • Injection Cycle:

    • Flow rate: 30 µL/min.

    • Contact time: 60s (association), 120s (dissociation).

    • Solvent Correction: Run solvent correction cycles (1.5% - 2.8% DMSO) to account for bulk refractive index changes.

  • Analysis:

    • Fit data to a 1:1 steady-state affinity model.

    • Success Criteria: Square-wave sensorgrams (fast on/off) indicating specific, non-aggregating binding.

Pathway & Mechanism of Action

The following diagram illustrates the role of the N-MPPA fragment in inhibiting the PIM1 kinase signaling pathway, a common target for this scaffold. PIM1 overexpression drives cell survival and proliferation in hematological malignancies.

PIM1_Pathway GrowthFactor Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor GrowthFactor->Receptor JAK JAK2 Receptor->JAK STAT STAT3/5 JAK->STAT PIM1 PIM1 Kinase (Target) STAT->PIM1 Transcription Substrates Substrates (Bad, c-Myc, p21) PIM1->Substrates Phosphorylation Outcome_Anti Apoptosis (Therapeutic Effect) PIM1->Outcome_Anti Inhibited State Fragment N-MPPA Fragment Fragment->PIM1 Inhibition (ATP Competitive) Outcome_Pro Cell Survival Proliferation Substrates->Outcome_Pro

Caption: Mechanism of Action: N-MPPA acts as an ATP-competitive inhibitor of PIM1, blocking downstream phosphorylation of c-Myc and Bad, ultimately inducing apoptosis.

Structural Biology: Fragment Soaking

To evolve N-MPPA from a fragment (


 ~ µM) to a lead (

~ nM), structural data is required.

Protocol:

  • Crystallization: Obtain apo-crystals of the target kinase (e.g., PIM1) using hanging drop vapor diffusion (Buffer: 0.1M HEPES pH 7.5, 0.2M Lithium Sulfate, 25% PEG 3350).

  • Soaking:

    • Prepare a soaking solution containing 20-50 mM N-MPPA in the mother liquor + 10% DMSO.

    • Transfer apo-crystals into the soaking drop.

    • Incubate for 2–24 hours. Note: The rigid scaffold minimizes crystal cracking compared to flexible fragments.

  • Data Collection: Flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Refinement: Look for

    
     electron density in the ATP-binding pocket. The N-methyl amine should be oriented towards the hinge region (Glu121/Val126 in PIM1 numbering).
    

References

  • Scaffold Discovery

    • Title: Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases.

    • Source: Bioorganic & Medicinal Chemistry (2013).

    • URL:[Link]

  • Synthetic Methodology

    • Title: A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Deriv
    • Source: Molecules (2000).

    • URL:[Link]

  • Biological Activity (Antitumor)

    • Title: Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine deriv
    • Source: Bioorganic & Medicinal Chemistry Letters (2019).[1]

    • URL:[Link]

  • General Scaffold Properties

    • Title: Pyrrolo[1,2-a]pyrazine-1,4-dione - PubChem Compound Summary.[2]

    • Source: National Center for Biotechnology Information (2025).

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylpyrrolo[1,2-a]pyrazin-1-amine Synthesis

Status: Operational | Tier: L3 (Advanced Chemical Support) Subject: Yield Optimization & Troubleshooting for 1-Amination Pathways Executive Summary: The "Golden Route" Strategy You are likely experiencing yield attrition...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Advanced Chemical Support) Subject: Yield Optimization & Troubleshooting for 1-Amination Pathways

Executive Summary: The "Golden Route" Strategy

You are likely experiencing yield attrition during the conversion of the pyrrolo[1,2-a]pyrazin-1(2H)-one (lactam) core into the target 1-amine . Direct amination of the lactam is thermodynamically unfavorable. The industry-standard "Golden Route" requires a two-step activation-substitution protocol:

  • Activation: Conversion of the lactam to the 1-chloro-pyrrolo[1,2-a]pyrazine intermediate using phosphoryl chloride (POCl₃).

  • Substitution: Nucleophilic aromatic substitution (SNAr) with methylamine.

This guide addresses the specific failure points in this sequence: hydrolytic instability of the chloro-intermediate and acid-catalyzed decomposition of the electron-rich pyrrole ring .

Module 1: Synthetic Pathway Visualization

The following diagram outlines the optimized workflow and critical decision nodes.

G Start Pyrrolo[1,2-a] pyrazin-1(2H)-one Step1 Activation (POCl3, reflux) Start->Step1 Inter 1-Chloro Intermediate Step1->Inter -HCl, -PO2Cl Fail2 Pyrrole Polymerization (Acidic pH) Step1->Fail2 Inadequate Quench Step2 S_NAr Amination (MeNH2, THF) Inter->Step2 Fail1 Hydrolysis back to Lactam Inter->Fail1 Moisture/Aq. Workup End Target: N-Methylpyrrolo[1,2-a] pyrazin-1-amine Step2->End

Figure 1: Reaction logic flow. Note that the 1-chloro intermediate is the critical stability bottleneck.

Module 2: Critical Process Parameters (CPP) & Troubleshooting
Phase 1: Chlorination (Lactam → 1-Chloro)

The Issue: The reaction turns black/tarry, or the yield of the chloride is <40%. Root Cause: The pyrrole ring is extremely electron-rich and sensitive to the HCl generated during the reaction. High temperatures promote polymerization.

ParameterRecommended ProtocolThe "Why" (Mechanism)
Reagent Neat POCl₃ (10-15 equiv) or POCl₃/PCl₅ mix.Excess POCl₃ acts as both solvent and water scavenger. PCl₅ can accelerate the reaction if the lactam is sterically hindered [1].
Temperature Reflux (105°C) for 1-3 hours. Monitor by TLC.Reaction requires thermal energy to form the chlorophosphate intermediate, but prolonged heating degrades the pyrrole ring.
Quenching CRITICAL: Evaporate POCl₃ in vacuo first. Pour residue onto Ice/NaHCO₃ .Direct aqueous quenching of POCl₃ generates massive heat and HCl, which instantly polymerizes the pyrrole core. The pH must remain >7.

Troubleshooting Q&A:

  • Q: My product reverts to the starting material during workup.

    • A: You are likely exposing the 1-chloro intermediate to water at acidic pH. The imidoyl chloride moiety is highly susceptible to hydrolysis. Fix: Use anhydrous toluene to azeotrope off residual POCl₃ before any aqueous contact. Perform a rapid, cold extraction into DCM/EtOAc and dry immediately over MgSO₄.

Phase 2: Amination (1-Chloro → 1-NHMe)

The Issue: Low conversion or formation of bis-alkylated byproducts. Root Cause: The 1-position is activated, but the electron-rich pyrrole ring pushes electron density into the pyrazine system, deactivating it toward nucleophilic attack compared to a standard chloropyrazine.

ParameterRecommended ProtocolThe "Why" (Mechanism)
Solvent THF (anhydrous) or Dioxane . Avoid alcohols initially.Alcohols can compete as nucleophiles (forming alkoxy ethers). Aprotic solvents favor the amine attack.
Nucleophile MeNH₂ (2M in THF) , 5-10 equivalents.High concentration drives the equilibrium. Excess amine traps the HCl byproduct (acting as its own base).
Catalyst None usually required. If sluggish, add DIPEA .External base prevents the product (an amine) from being protonated and deactivated.

Troubleshooting Q&A:

  • Q: The reaction stalls at 50% conversion.

    • A: The HCl byproduct is protonating your methylamine, stopping the reaction. Fix: Add 2.0 equivalents of Triethylamine or DIPEA to scavenge the acid, keeping the methylamine free and nucleophilic.

  • Q: I see multiple spots on TLC.

    • A: If using aqueous methylamine, you are hydrolyzing the chloride. Fix: Switch to 2M Methylamine in THF (commercially available) and perform the reaction in a sealed tube at 60-80°C to prevent amine evaporation.

Module 3: Optimized Experimental Protocol

Step 1: 1-Chloropyrrolo[1,2-a]pyrazine Formation

  • Place pyrrolo[1,2-a]pyrazin-1(2H)-one (1.0 equiv) in a dry RBF under Argon.

  • Add POCl₃ (10.0 equiv) carefully. (Optional: Add 0.1 equiv PCl₅ if kinetics are slow).

  • Reflux (bath temp 110°C) for 2 hours.

  • Workup (The Yield Maker):

    • Distill off excess POCl₃ under reduced pressure (rotary evaporator with base trap).

    • Add anhydrous Toluene and re-evaporate (2x) to remove trace acid.

    • Resuspend the dark residue in DCM.

    • Pour slowly into a stirred mixture of Ice and sat. NaHCO₃ .

    • Separate organic layer immediately, dry (MgSO₄), and concentrate. Do not store this intermediate; use immediately.

Step 2: N-Methylation

  • Dissolve the crude chloro-intermediate in anhydrous THF (0.2 M concentration).

  • Add MeNH₂ (2M in THF) (5.0 equiv) and DIPEA (2.0 equiv).

  • Seal the vessel and heat to 60°C for 4-6 hours.

  • Concentrate in vacuo.

  • Purify via flash chromatography (DCM:MeOH 95:5). Note: The product is basic; pretreat silica with 1% Et₃N to prevent streaking.

Module 4: Advanced FAQs (Scientist-to-Scientist)

Q: Can I use Vilsmeier-Haack conditions (DMF/POCl₃) instead of neat POCl₃? A: Yes, but be careful. DMF/POCl₃ forms the Vilsmeier reagent which can formylate the electron-rich pyrrole ring (usually at C3 or C5) in addition to chlorinating the lactam [2]. Unless you want a formyl group on the pyrrole, neat POCl₃ is cleaner.

Q: My pyrrole ring is oxidizing (turning black) during the SNAr step. A: This is common with electron-rich heterocycles in air. Degas your THF with nitrogen/argon sparging before adding the amine. Add an antioxidant like BHT (trace) if the reaction requires long heating times.

Q: Why not use a metal catalyst (Buchwald-Hartwig)? A: It is generally unnecessary. The 1-chloro position is essentially an imidoyl chloride, which is highly reactive toward primary amines. Metal catalysis is overkill and introduces purification difficulties (Pd removal) unless the SNAr fails completely due to steric bulk [3].

References
  • Nasuhipur, F. et al. "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles."[1] RSC Advances, 2021.

  • Singh, S. P. et al. "Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation."[2] Journal of Organic Chemistry, 2022.

  • Beilstein Journals. "Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone..." Beilstein J. Org. Chem., 2017.[3]

Sources

Optimization

Technical Support Center: Pyrrolo[1,2-a]pyrazine Synthesis

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: PYR-SYN-001[1] Introduction Welcome to the Pyrrolo[1,2-a]pyrazine Technical Support Center. This scaffold is a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: PYR-SYN-001[1]

Introduction

Welcome to the Pyrrolo[1,2-a]pyrazine Technical Support Center. This scaffold is a privileged structure in medicinal chemistry, serving as the core for alkaloids like Perlolyrine , Agelastatin A , and various kinase inhibitors.[1]

However, the synthesis is deceptively simple.[1] The electron-rich pyrrole ring acts as an "acid sponge," leading to polymerization, while the variable oxidation states of the pyrazine ring create stability issues.[1] This guide bypasses standard textbook procedures to address the specific failure modes encountered in high-stakes drug development.

Module 1: The "Black Tar" Phenomenon

Symptom: The reaction mixture turns dark brown or black immediately upon adding acid; TLC shows a baseline streak (polymerization) with no distinct product spot.[1]

Root Cause Analysis

This is the most common failure mode in


-acyliminium ion cyclizations .[1] You are likely attempting to cyclize an aldehyde or acetal precursor onto a pyrrole ring using a Brønsted acid (e.g., TFA, HCl).[1]
  • Mechanism: The pyrrole ring is highly electron-rich (

    
    -excessive).[1] In the presence of strong protic acid, the pyrrole C2 or C3 is protonated, generating a highly electrophilic species that reacts intermolecularly with other pyrrole units rather than the intended intramolecular cyclization.[1]
    
Troubleshooting Protocol
VariableStandard (High Risk)Optimized (Low Risk)Rationale
Acid Source TFA, HCl,


,

, or Formic Acid
Lewis acids generate the iminium ion without protonating the pyrrole ring.[2]
Concentration 0.1 M - 0.5 M< 0.01 M (High Dilution) Favors intramolecular cyclization over intermolecular polymerization.[1]
Temperature Reflux / RT-78°C to 0°C Kinetic control prevents side reactions.
Visualizing the Failure Pathway

The following diagram illustrates the critical divergence point between successful synthesis and polymerization.

PolymerizationPath Precursor Acetal/Aldehyde Precursor Iminium N-Acyliminium Intermediate Precursor->Iminium + Acid Acid Acid Catalyst Cyclization Intramolecular Cyclization Iminium->Cyclization Dilution Low Temp Polymer Intermolecular Attack Iminium->Polymer High Conc. Strong H+ Product Pyrrolo[1,2-a]pyrazine (Target) Cyclization->Product Tar Polypyrrole Tar (Failure) Polymer->Tar

Caption: Divergence of the N-acyliminium intermediate. High concentration and strong Brønsted acids favor the lower "Tar" pathway.[1]

Module 2: Regioselectivity Traps (C1 vs. C3)

Symptom: You isolate a product with the correct mass, but NMR indicates the cyclization occurred at the wrong position on the pyrrole ring, or you obtain an inseparable mixture of isomers.[1]

Technical Insight

In the Pictet-Spengler or Bischler-Napieralski type cyclizations, the pyrrole ring has two nucleophilic sites:

  • C2 (adjacent to N): Sterically accessible but sometimes less electronically favored depending on substitution.[1]

  • C3 (remote): Often the kinetic site of attack for electrophiles, leading to spiro intermediates or rearrangement products.[1]

The "Agelastatin" Rule: In the synthesis of complex targets like Agelastatin A, the regiochemistry is dictated by the electronics of the amide linker.[1] If the nitrogen is part of a urea or carbamate, the nucleophilicity of the pyrrole is modulated.[1]

Solution Matrix
  • Issue: Mixture of 6-endo-trig (desired) and 5-exo-trig (spiro) products.

  • Fix: Use Gold(I) Catalysis (

    
    ).[1][3] Recent studies indicate that Gold catalysts can act as "soft" Lewis acids, preferentially activating alkynes for attack by the C2 position (6-endo-dig) over the C3 position, effectively switching regioselectivity compared to Brønsted acids [1].
    

Module 3: Oxidation State Instability

Symptom: The product degrades on silica gel or turns from a white solid to a yellow oil upon standing.[1] Mass spec shows [M-2] or [M-4] peaks.[1]

The Science

The dihydropyrrolo[1,2-a]pyrazine core (partially saturated) is thermodynamically unstable relative to the fully aromatic system.[1]

  • Auto-oxidation: Exposure to air during workup often leads to partial dehydrogenation.[1]

  • Over-oxidation: Attempting to aromatize with strong oxidants (e.g., DDQ) can lead to ring opening or chlorination side reactions [2].[1]

Stabilization Protocol
  • If the Target is the Dihydro-scaffold:

    • Store under Argon at -20°C.

    • Add 1% Triethylamine to chromatography solvents to neutralize silica acidity (which catalyzes disproportionation).[1]

  • If the Target is the Aromatic Scaffold:

    • Do NOT rely on air oxidation (gives mixtures).[1]

    • Recommended Reagent:

      
       (activated) in refluxing Toluene or DCE.[1] This provides a clean, controlled aromatization without attacking the pyrrole ring [3].[1]
      

Standardized Protocol: The "Safe" Route

Method: One-Pot N-Acyliminium Cyclization (Modified for Stability) Application: Synthesis of 1-substituted pyrrolo[1,2-a]pyrazines.[1]

Reagents
  • Substrate:

    
    -(2,2-dimethoxyethyl)pyrrole-2-carboxamide (1.0 equiv)
    
  • Acid: Formic Acid (98%) - Acts as both solvent and mild catalyst.[1]

  • Temperature: 0°C

    
     RT.
    
Step-by-Step Workflow
  • Preparation: Cool neat Formic Acid (5 mL per mmol substrate) to 0°C.

  • Addition: Add the acetal precursor slowly. Do not dump it in; localized heating causes polymerization.[1]

  • Cyclization: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Checkpoint: TLC should show a fluorescent spot (the heterocycle).[1] If the spot stays at the baseline, the reaction is too hot.[1]

  • Quenching (Critical): Pour the mixture into ice-cold saturated

    
    .
    
    • Warning: Exothermic neutralization can degrade the product.[1] Keep internal temp < 10°C.

  • Extraction: Extract with DCM (

    
    ). Wash with brine.[1]
    
  • Aromatization (Optional): If the aromatic product is desired, dissolve the crude dihydro-intermediate in Toluene, add 10 equiv.

    
    , and reflux for 1 hour. Filter through Celite.[1]
    

Visualizing the Regioselectivity Landscape

This diagram maps the decision process for controlling where the cyclization occurs.

Regioselectivity Substrate Pyrrole-2-carboxamide Precursor ConditionA Condition A: Brønsted Acid (TFA) Substrate->ConditionA ConditionB Condition B: Gold(I) Catalyst Substrate->ConditionB PathA Hard Electrophile Mechanism ConditionA->PathA PathB Soft Electrophile Mechanism ConditionB->PathB ResultA Mixture C3/C2 Attack (Low Selectivity) PathA->ResultA ResultB Exclusive C2 Attack (6-endo-dig) PathB->ResultB

Caption: Catalyst selection determines the regiochemical outcome. Gold(I) provides superior control for 6-membered ring formation.[1]

References

  • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. Source: The Journal of Organic Chemistry (ACS).[1] URL:[Link][1]

  • Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations. Source: Molecules (MDPI).[1] URL:[Link][1]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Source: Organics (MDPI).[1] URL:[Link][1]

  • Total Synthesis of the β-Catenin Inhibitor, (−)-Agelastatin A. Source: Organic Letters.[1][4] URL:[Link][1]

Sources

Troubleshooting

N-Methylpyrrolo[1,2-a]pyrazin-1-amine stability and degradation pathways

The following technical guide addresses the stability profile, degradation mechanisms, and handling protocols for N-Methylpyrrolo[1,2-a]pyrazin-1-amine . This document is designed for research scientists and medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile, degradation mechanisms, and handling protocols for N-Methylpyrrolo[1,2-a]pyrazin-1-amine . This document is designed for research scientists and medicinal chemists working with this scaffold in drug discovery (e.g., kinase inhibitors, antifungal agents) or chemical biology.

Executive Summary & Stability Profile

N-Methylpyrrolo[1,2-a]pyrazin-1-amine is a fused bicyclic heterocycle containing a pyrrole ring fused to a pyrazine ring, with a secondary methylamine substituent at the C1 position. This scaffold is electronically distinctive due to the conjugation between the electron-rich pyrrole and the electron-deficient pyrazine moiety.

Core Stability Assessment:

  • Oxidation: High Risk. The electron-rich pyrrole unit is highly susceptible to oxidative polymerization and ring-opening, often observed as rapid sample darkening (yellow

    
     brown 
    
    
    
    black).
  • Hydrolysis: Moderate Risk. The C1-amino group functions chemically as a cyclic amidine. Under acidic or aqueous conditions, this moiety is prone to hydrolysis, yielding the thermodynamically stable pyrrolo[1,2-a]pyrazin-1(2H)-one (lactam).

  • Photostability: Moderate Risk. The conjugated

    
    -system absorbs in the UV-Vis region, making the compound sensitive to photodegradation.
    

Degradation Pathways (Mechanistic Insight)

Understanding how the molecule degrades is critical for interpreting LC-MS data and troubleshooting assay failures.

Primary Degradation Routes
  • Hydrolytic Deamination (Pathway A): The exocyclic amine at C1 undergoes nucleophilic attack by water (catalyzed by acid/base), releasing methylamine and forming the lactam (1-one). This is the most common impurity found in DMSO stocks stored with water contamination.

  • Oxidative Polymerization (Pathway B): The pyrrole ring (C6-C8) is electron-rich. Radical oxidation (air/light) leads to polypyrrole-like oligomers, causing the characteristic "black tar" appearance.

  • N-Oxidation (Pathway C): The pyrazine nitrogen (N2) can form N-oxides in the presence of peroxides or prolonged air exposure.

Visualization of Pathways

The following diagram illustrates the structural transformations:

DegradationPathways Figure 1: Primary Degradation Pathways of N-Methylpyrrolo[1,2-a]pyrazin-1-amine Parent N-Methylpyrrolo[1,2-a]pyrazin-1-amine (Active Compound) Lactam Pyrrolo[1,2-a]pyrazin-1(2H)-one (Hydrolysis Product) Parent->Lactam Hydrolysis (H2O/H+) Loss of MeNH2 (-13 Da shift) Polymer Oligomers/Polymers (Dark Precipitate) Parent->Polymer Oxidation (O2/Light) Radical Polymerization NOxide N-Oxide Derivative (+16 Da) Parent->NOxide Oxidation (Peroxides) +16 Da shift

Figure 1: Mechanistic flow of degradation. Note the distinct mass shifts associated with hydrolysis (-13 Da net change relative to parent if MeNH2 leaves and O adds? Calculation: -NHMe (-30) + O (+16) = -14 Da. Correction: -NHMe is replaced by =O. Mass change: -(14+1+15) + 16 = -14 Da).

Troubleshooting Guide (Q&A)

Scenario 1: Sample Discoloration

Q: My solid compound was white when purchased but has turned dark brown after 2 weeks on the bench. Is it still usable?

  • Diagnosis: This is classic oxidative polymerization of the pyrrole ring.

  • Root Cause: Exposure to atmospheric oxygen and ambient moisture. Pyrrolo[1,2-a]pyrazines are electron-rich and prone to radical cation formation, leading to dark, insoluble oligomers.

  • Action:

    • Perform an LC-MS check. If the purity is >90% (UV 254 nm), the color may be due to trace (<1%) highly colored polymers.

    • If purity is compromised, repurify via silica gel chromatography (neutralized with 1% triethylamine to prevent acid-catalyzed decomposition).

    • Prevention: Store solid under Argon/Nitrogen at -20°C.

Scenario 2: Unexpected Mass Peaks

Q: In my LC-MS, I see a major peak with a mass of [M-14]. What is this?

  • Diagnosis: This is the Lactam (1-one) derivative .

  • Mechanism: Hydrolysis of the amidine-like C1-amine.

    • Reaction:

      
      
      
    • Mass Shift: Loss of

      
       (-30) + Gain of 
      
      
      
      (+16) = Net -14 Da.
  • Trigger: Presence of water in DMSO stock solutions or acidic buffers.

  • Action:

    • Avoid aqueous storage. Make fresh stocks in anhydrous DMSO.

    • Check the pH of your assay buffer; prolonged incubation at pH < 5 accelerates this hydrolysis.

Scenario 3: Solubility Issues

Q: The compound precipitates when I dilute my DMSO stock into PBS (pH 7.4).

  • Diagnosis: Aggregation due to planarity.

  • Explanation: The fused bicyclic system is flat and hydrophobic (aromatic stacking).

  • Action:

    • Add a surfactant (e.g., 0.01% Tween-20) to the buffer before adding the compound.

    • Limit final DMSO concentration to <1% to prevent "crashing out" due to solvent shock.

Quantitative Data & Protocols

Stability in Common Solvents (24 Hours)
Solvent ConditionStabilityMajor DegradantRecommendation
DMSO (Anhydrous) High (>98%)NonePreferred Storage
DMSO + 10% Water Low (<80%)Lactam (Hydrolysis)Avoid
Methanol (Protic) ModerateMethyl Ester (Solvolysis)*Use for short-term only
PBS (pH 7.4) ModerateLactam (Slow)Prepare fresh for assays
0.1 M HCl Very LowLactam (Rapid)Do NOT Use

*Note: In methanol, transamination/solvolysis can occur over long periods.

Protocol: Preparation of Stable Stock Solutions

Objective: Minimize oxidative and hydrolytic degradation during storage.

  • Weighing: Weigh the solid quickly. If the environment is humid, use a glovebox or a nitrogen-flushed weighing boat.

  • Solvent: Use Anhydrous DMSO (Grade:

    
    99.9%, water content <50 ppm). Do not use "old" DMSO that has been opened for months (DMSO is hygroscopic).
    
  • Dissolution: Vortex until clear. If sonication is needed, limit to <30 seconds to avoid heating (heat accelerates oxidation).

  • Aliquot & Store:

    • Divide into single-use aliquots (e.g., 20

      
      L).
      
    • Seal tubes with Parafilm or use screw caps with O-rings.

    • Store at -20°C or -80°C .

  • Thawing: Thaw only once. Discard the remainder of the aliquot after the experiment. Do not refreeze.

References

  • General Scaffold Synthesis & Reactivity

    • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. (2015).[1] Monatshefte für Chemie. (Discusses the electrophilic and nucleophilic reactivity of the core scaffold).

  • Hydrolysis of Amidine/Enamine Systems

    • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines.[2] (2022).[2] Journal of Agricultural and Food Chemistry. (Provides mechanistic context for pyrazine ring degradation and oxidation).

    • [2]

  • Biological Activity & Stability Context

    • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines. (2023).[3] MDPI Molecules. (Details the synthesis conditions and stability of related 1-substituted derivatives).

  • Related Degradation Pathways (Thalidomide/Imide Analogy)

    • Studies of the Degradation Mechanism of Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives. (2010).[4][5][6][7][8] Acta Poloniae Pharmaceutica. (Highlights the hydrolytic cleavage of fused pyrrole-imide systems, analogous to the lactam formation).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrrole Intermediates

Welcome to the technical support center for the N-alkylation of pyrrole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundament...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of pyrrole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring you can achieve optimal yields and selectivity.

Introduction: The Chemistry of Pyrrole N-Alkylation

The N-alkylation of pyrroles is a cornerstone reaction in organic synthesis, pivotal for modifying the electronic and steric properties of this essential heterocyclic scaffold.[1] Pyrrole and its derivatives are prevalent in a vast range of natural products, pharmaceuticals, and advanced materials.[1][2] The reaction typically proceeds via a two-step mechanism: deprotonation of the weakly acidic N-H proton to form a nucleophilic pyrrolide anion, followed by a nucleophilic substitution (SN2) reaction with an alkylating agent.[1]

While seemingly straightforward, the success of this reaction is highly sensitive to a multitude of factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. This guide will provide the causal explanations behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is pyrrole's N-H proton acidic, and what is its pKa?

The N-H proton of pyrrole is moderately acidic due to the aromatic nature of the pyrrole ring.[3][4] The lone pair of electrons on the nitrogen atom participates in the 6-π electron aromatic system, which stabilizes the conjugate base (the pyrrolide anion) formed upon deprotonation.[4][5] The pKa of the pyrrole N-H is approximately 17.5, making it significantly more acidic than typical amines.[3]

Q2: What is the fundamental mechanism of pyrrole N-alkylation?

The most common pathway is a two-step process:

  • Deprotonation: A suitable base removes the acidic proton from the nitrogen atom, generating the pyrrolide anion.[1]

  • Nucleophilic Substitution: The resulting pyrrolide anion acts as a nucleophile and attacks an electrophilic alkylating agent (like an alkyl halide) in an SN2 reaction, forming the N-alkylated pyrrole product.[1]

N_Alkylation_Mechanism Pyrrole Pyrrole (C₄H₄NH) Pyrrolide Pyrrolide Anion (C₄H₄N⁻) Pyrrole->Pyrrolide + B⁻ Base Base (B⁻) ConjugateAcid HB NAlkylatedPyrrole N-Alkylated Pyrrole (C₄H₄NR) Pyrrolide->NAlkylatedPyrrole + R-X AlkylHalide Alkyl Halide (R-X) HalideAnion X⁻ PTC_Workflow Start High C-Alkylation Observed CheckSolvent Analyze Solvent Polarity Start->CheckSolvent PolarSolvent Using Highly Polar Solvent (e.g., HMPA)? CheckSolvent->PolarSolvent SwitchSolvent Switch to Less Polar Solvent (e.g., THF, DMF) PolarSolvent->SwitchSolvent Yes CheckBase Analyze Base Counter-ion PolarSolvent->CheckBase No SwitchSolvent->CheckBase NonIonic Using Grignard or Li⁺? CheckBase->NonIonic SwitchBase Switch to NaH or KH NonIonic->SwitchBase Yes ConsiderPTC Implement Phase-Transfer Catalysis (PTC) NonIonic->ConsiderPTC No SwitchBase->ConsiderPTC End Improved N-Selectivity ConsiderPTC->End

Caption: Decision workflow for troubleshooting C-alkylation.

Problem 3: Reaction Fails with Secondary Alcohols or Hindered Electrophiles

Standard SN2 conditions are often ineffective for bulky electrophiles like secondary alcohols.

  • Is direct substitution feasible? Alcohols are poor electrophiles unless activated. Direct reaction with a pyrrolide anion is unlikely.

Alternative Protocol: The Mitsunobu Reaction

For challenging alkylations involving primary or secondary alcohols, the Mitsunobu reaction is a powerful alternative. [6][7][8]This reaction activates the alcohol in situ using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD), allowing for nucleophilic attack by the pyrrole. [8] Key Considerations for Mitsunobu Reaction:

  • Acidity of Pyrrole: The standard Mitsunobu reaction works best with nucleophiles having a pKa < 15. For pyrroles with electron-donating groups (pKa > 15), the reaction can be sluggish. Conversely, pyrroles with electron-withdrawing groups are excellent substrates for this reaction. [9]* Reagent Stoichiometry: The reaction requires stoichiometric amounts of the phosphine and azodicarboxylate reagents, which can complicate purification due to the formation of byproducts like triphenylphosphine oxide (TPPO). [10] Experimental Protocol: General N-Alkylation using NaH/DMF

This protocol is a robust starting point for the N-alkylation of many pyrrole intermediates. [1]

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add the pyrrole intermediate (1.0 eq) and place it under an inert atmosphere (argon or nitrogen). [1]2. Solvent Addition: Add anhydrous DMF via syringe to dissolve the pyrrole (typical concentration 0.1–0.5 M). [1]3. Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1–1.2 eq) in portions. Caution: NaH reacts violently with water. Handle with care. [1]4. Stirring: Stir the mixture at 0 °C for 30–60 minutes, or until hydrogen gas evolution ceases. [1]5. Alkylation: Slowly add the alkyl halide (1.1–1.5 eq) dropwise to the reaction mixture at 0 °C. [1]6. Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–24 hours, monitoring progress by TLC. [1]7. Quenching: Once complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution. [1]8. Workup & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [1]

References

  • Wikipedia. (n.d.). Pyrrole. Retrieved February 20, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Retrieved February 20, 2026, from [Link]

  • PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols | Request PDF. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved February 20, 2026, from [Link]

  • Vaia. (n.d.). Although pyrrole is a much weaker base than most other amines, it is a much stronger acid. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2011). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. Retrieved February 20, 2026, from [Link]

  • MDPI. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Retrieved February 20, 2026, from [Link]

  • Texas ScholarWorks. (n.d.). N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones. Retrieved February 20, 2026, from [Link]

  • PTC Organics. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved February 20, 2026, from [Link]

  • Canadian Journal of Chemistry. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Retrieved February 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2019). What is the pKaH of pyrrole? Retrieved February 20, 2026, from [Link]

  • Grokipedia. (n.d.). Pyrrole. Retrieved February 20, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved February 20, 2026, from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved February 20, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved February 20, 2026, from [Link]

  • Reddit. (2023). Problematic N-Alkylation. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recent Advancements in Pyrrole Synthesis. Retrieved February 20, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a | Download Scientific Diagram. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization in N-Methylpyrrolo[1,2-a]pyrazin-1-amine Synthesis

This guide addresses the synthesis and stabilization of (1R)- or (1S)-N-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-amine . Note on Nomenclature & Chirality: The fully aromatic pyrrolo[1,2-a]pyrazine system is plana...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and stabilization of (1R)- or (1S)-N-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-amine .

Note on Nomenclature & Chirality: The fully aromatic pyrrolo[1,2-a]pyrazine system is planar and achiral. The issue of racemization strictly applies to the 1,2,3,4-tetrahydro derivatives (or dihydro intermediates) where the C1 position (benzylic to the pyrrole ring) is a chiral center bearing the amine substituent. This guide focuses on this chemically sensitive scaffold.

Core Analysis: The Racemization Mechanism

The C1 position in 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is benzylic (adjacent to the electron-rich pyrrole ring) and alpha to a nitrogen atom . This structural combination makes the C1-H proton unusually acidic and the C1-N bond susceptible to reversible cleavage or oxidation.

The Racemization Pathway

Racemization occurs primarily through two mechanisms during synthesis or workup:

  • Acid-Catalyzed Iminium Formation: Under acidic conditions, the exocyclic amine (or the ring nitrogen) can facilitate the formation of a planar iminium ion intermediate. Re-attack by a nucleophile (or hydride) occurs from either face.

  • Base-Catalyzed Proton Exchange: Strong bases can deprotonate the C1 position, forming a resonance-stabilized carbanion (stabilized by the adjacent pyrrole). Reprotonation results in a racemic mixture.

RacemizationPathway Chiral Chiral (1S)-Amine (Target) Protonation Acidic Conditions (H+) Chiral->Protonation pH < 4 Base Basic Conditions (Deprotonation) Chiral->Base pH > 10 Iminium Planar Iminium Intermediate (Achiral) Protonation->Iminium -NH2Me Racemic Racemic Mixture (1R + 1S) Iminium->Racemic Re-addition Enamine Planar Enamine/Carbanion (Achiral) Base->Enamine -H+ Enamine->Racemic +H+

Caption: Mechanism of C1 racemization via acid-catalyzed iminium formation or base-catalyzed deprotonation.

Troubleshooting Guide & FAQs

Phase 1: Synthesis & Functionalization

Q: I am introducing the methyl group via reductive amination of the primary amine. Why is the enantiomeric excess (ee) dropping? A: Reductive amination using aldehydes (e.g., formaldehyde) involves an imine/iminium intermediate . If the reaction pH is too acidic or the temperature is too high, the iminium ion can tautomerize to an achiral enamine (involving the pyrrole ring electrons), leading to racemization.

  • Solution: Use Sodium Triacetoxyborohydride (STAB) as the reducing agent. It works under mild conditions (pH ~5-6) and reduces the iminium species faster than it can tautomerize. Avoid Sodium Cyanoborohydride at low pH.

  • Protocol Adjustment: Pre-mix the amine and formaldehyde at 0°C, then add STAB in small portions. Keep the reaction below 20°C.

Q: Can I use alkyl halides (MeI) for direct methylation? A: Avoid if possible. Direct alkylation with Methyl Iodide is difficult to control (risk of over-alkylation to quaternary ammonium) and often requires basic conditions (e.g., K2CO3, NaH) that promote base-catalyzed racemization of the acidic benzylic proton.

Phase 2: Workup & Purification

Q: My crude NMR shows a single enantiomer, but the purified product is racemic. What happened? A: The racemization likely occurred during silica gel chromatography or solvent evaporation .

  • Silica Gel: Slightly acidic. Prolonged contact can catalyze racemization. Fix: Pre-treat silica with 1-2% Triethylamine (Et3N) to neutralize acidity.

  • Evaporation: Heating a solution of the amine (especially in halogenated solvents like DCM/CHCl3 which can generate HCl traces) promotes racemization. Fix: Evaporate at <30°C and ensure the solution is strictly neutral or slightly basic (buffered).

Q: How do I store the intermediate to prevent shelf-racemization? A: Store as a stable salt (e.g., Tartrate or Fumarate) rather than the free base. The free base is more prone to air-oxidation (to the imine) and proton exchange. Avoid HCl salts if the compound is hygroscopic, as moisture + acidity = racemization risk.

Optimized Protocol: Enantioselective N-Methylation

Objective: Monomethylation of (1S)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-amine with >98% ee retention.

Reagents & Conditions
ComponentSpecificationPurpose
Substrate (1S)-Amine (Free base)Starting material
Reagent A Paraformaldehyde (1.05 eq)Methyl source (avoid aqueous formalin)
Reagent B NaBH(OAc)3 (1.5 eq)Mild reducing agent
Solvent DCE (1,2-Dichloroethane) or THFAprotic, solubilizing
Additive Acetic Acid (1.0 eq)Activates imine formation (controlled pH)
Step-by-Step Workflow
  • Preparation: Dissolve the (1S)-amine in anhydrous DCE (0.1 M concentration) under Nitrogen atmosphere.

  • Imine Formation: Add Paraformaldehyde (solid). Stir at 0°C for 15 minutes .

    • Critical Control: Do not heat. If solubility is poor, use THF.

  • Activation: Add Acetic Acid (1.0 eq) dropwise.

  • Reduction: Add NaBH(OAc)3 in 3 portions over 30 minutes at 0°C.

  • Reaction: Allow to warm to 10°C (do not exceed Room Temp). Monitor by TLC/LCMS for disappearance of starting material.

  • Quench: Pour mixture into cold saturated NaHCO3 (pH 8-9). Do not use strong caustic bases like NaOH.

  • Extraction: Extract immediately with DCM. Dry over Na2SO4.

  • Concentration: Evaporate solvent at <30°C under vacuum.

SynthesisWorkflow Start Start: (1S)-Amine Solvent: Anhydrous DCE Temp: 0°C Step1 Add Paraformaldehyde (1.05 eq) Start->Step1 Step2 Add AcOH (1.0 eq) Activate Imine Step1->Step2 Step3 Add NaBH(OAc)3 (1.5 eq, 3 portions) Step2->Step3 Check Monitor Temp < 15°C Prevent Tautomerization Step3->Check Quench Quench: Cold Sat. NaHCO3 (pH 8-9) Check->Quench Complete Finish Isolate (1S)-N-Methyl Product >98% ee Quench->Finish

Caption: Optimized Reductive Amination Workflow for N-Methylation with Stereoretention.

Analytical Verification

To confirm the absence of racemization, standard NMR is insufficient.

  • Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak IC or AD-H).

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Mosher's Amide Analysis: Derivatize a small aliquot with (R)-(-)-MTPA-Cl. The diastereomeric methyl signals (N-Me) will be distinct in 1H NMR if racemization occurred.

References

  • General Reactivity of Pyrrolo[1,2-a]pyrazines

    • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. (2020).[1][2] ResearchGate.

  • Stereocontrolled Synthesis in Related Scaffolds

    • Stereocontrolled Disruption of the Ugi Reaction toward the Production of Chiral Piperazinones. (2014).[3] J. Org.[4] Chem. [3]

  • Reductive Amination Protocols for Chiral Amines

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[3][4] Chem. 61, 3849-3862. (Standard reference for STAB protocol).

  • Racemization Mechanisms of Benzylic Amines: Catalytic Asymmetric Synthesis of Benzylic Amines. (Review). Chemical Reviews. (General grounding for benzylic amine lability).

Sources

Optimization

Technical Support Center: Scalable Synthesis of N-Methylpyrrolo[1,2-a]pyrazin-1-amine

Current Status: Operational Support Level: Tier 3 (Process Chemistry & Scale-Up) Document ID: TS-PPZ-01A Executive Summary This guide addresses the scale-up challenges for N-Methylpyrrolo[1,2-a]pyrazin-1-amine . While be...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Process Chemistry & Scale-Up) Document ID: TS-PPZ-01A

Executive Summary

This guide addresses the scale-up challenges for N-Methylpyrrolo[1,2-a]pyrazin-1-amine . While bench-scale synthesis often relies on diverse cyclization strategies, scaling to kilogram quantities requires a robust, convergent route that minimizes chromatographic purification.

Our recommended protocol utilizes the "Lactam Activation" strategy . This involves synthesizing the pyrrolo[1,2-a]pyrazin-1(2H)-one core, activating it via chlorination, and performing a nucleophilic aromatic substitution (SNAr) with methylamine. This route offers the highest regioselectivity and allows for intermediate purification via recrystallization.

Part 1: The Synthetic Workflow (Visualized)

The following logic flow details the critical path from raw materials to the final API intermediate.

G Start Starting Material: Pyrrole-2-carboxamide Step1 Step 1: N-Alkylation & Cyclization (NaH, Propargyl Bromide) Start->Step1 DMF, 0°C to RT Inter1 Intermediate 1: Pyrrolo[1,2-a]pyrazin-1(2H)-one Step1->Inter1 Cyclization Step2 Step 2: Aromatization/Chlorination (POCl3, Reflux) Inter1->Step2 Activation Inter2 Intermediate 2: 1-Chloropyrrolo[1,2-a]pyrazine Step2->Inter2 Lactim Chloride Formation Step3 Step 3: Amination (SnAr) (MeNH2 in THF/MeOH) Inter2->Step3 Nucleophilic Substitution Final Target Product: N-Methylpyrrolo[1,2-a]pyrazin-1-amine Step3->Final Purification

Figure 1: The "Lactam Activation" synthetic pathway designed for high-purity scale-up.

Part 2: Critical Process Parameters (CPP) & Protocols

Module A: Constructing the Core (The Cyclization)

Objective: Synthesize pyrrolo[1,2-a]pyrazin-1(2H)-one. Mechanism: N-alkylation of pyrrole-2-carboxamide with propargyl bromide followed by base-mediated 6-exo-dig cyclization.

ParameterSpecificationTechnical Rationale
Reagent Stoichiometry NaH (1.2 eq)Excess base ensures complete deprotonation of the amide N-H, preventing mono-alkylation stall.
Temperature Control 0°C (Addition) → 60°C (Reaction)Initial cooling prevents "runaway" exotherms during deprotonation; heating is required to overcome the activation energy for ring closure.
Solvent System DMF or NMPHigh polarity is required to solubilize the ionic intermediate. Warning: DMF decomposes at high T with bases; keep <70°C.

Scale-Up Protocol:

  • Charge DMF and Pyrrole-2-carboxamide into the reactor. Cool to 0°C.

  • Portion-wise addition of NaH (60% dispersion). Vent hydrogen gas continuously.

  • Add propargyl bromide slowly.

  • Warm to 60°C and monitor by HPLC until <1% SM remains.

  • Quench: Pour into ice water. The product should precipitate. Filter and dry.

Module B: The "Activation" (Chlorination)

Objective: Convert the inert lactam (C=O) into the reactive 1-chloro intermediate. Reagent: Phosphorus Oxychloride (POCl3).

  • Why this works: The lactam tautomerizes to the lactim form, which reacts with POCl3 to form a leaving group (Cl). This simultaneously aromatizes the pyrazine ring, driving the reaction forward.

Troubleshooting The Quench (The Dangerous Part):

  • Issue: Quenching POCl3 is violently exothermic.

  • Solution: Do NOT add water to the reaction. Add the reaction mixture slowly into a large volume of vigorously stirred ice water or buffered solution (NaOAc). Maintain T < 20°C.

Module C: Amination (The Target)

Objective: Displace the Chloride with Methylamine.

  • Dissolve 1-chloropyrrolo[1,2-a]pyrazine in THF.

  • Add Methylamine (2.0 M in THF or MeOH, 3-5 eq).

  • Stir at RT. Heating is rarely needed due to the high reactivity of the imino-chloride.

  • Purification: Evaporate solvent. Partition between DCM and dilute NaHCO3. The product is often crystalline.

Part 3: Troubleshooting Guide (FAQ)

Q1: My yield in Step 1 (Cyclization) is <40%. What is going wrong?

Diagnosis: Incomplete cyclization or polymerization of propargyl bromide.

  • Fix 1 (Moisture): NaH is moisture sensitive. Ensure the reactor is dried under N2.

  • Fix 2 (Concentration): High concentration leads to intermolecular polymerization rather than intramolecular cyclization. Dilute the reaction to 0.1 M.

  • Fix 3 (Isomerization): If you see a 5-membered ring byproduct, the reaction might be favoring the 5-exo-dig path. Ensure the temperature is strictly controlled (60°C).

Q2: During POCl3 chlorination, the reaction turns into a black tar.

Diagnosis: Thermal decomposition or "Charring".

  • Cause: Localized overheating or lack of solvent.

  • Solution: Use a co-solvent like Toluene or Chlorobenzene if neat POCl3 is too harsh. Ensure efficient stirring. Do not exceed 100°C oil bath temperature.

Q3: I see a "Dimer" impurity in the final step.

Diagnosis: Double reaction where the product reacts with another molecule of starting material.

  • Mechanism: The product (N-Methyl-amine) is nucleophilic. If methylamine runs out, the product attacks the 1-chloro precursor.

  • Solution: Maintain a high excess of Methylamine (>5 eq). Add the 1-chloro substrate into the Methylamine solution, not vice-versa (Inverse Addition).

Q4: The final product is an oil, but I need a solid.

Diagnosis: Trace solvent or impurities preventing crystallization.

  • Solution: Form the HCl salt. Dissolve the oil in Et2O or EtOAc and bubble dry HCl gas (or add HCl in dioxane). The hydrochloride salt of N-Methylpyrrolo[1,2-a]pyrazin-1-amine is likely a stable, high-melting solid.

Part 4: Impurity Profile & Quality Control

Impurity TypeOriginDetection MethodRemoval Strategy
Hydrolysis Product Reversion of 1-chloro intermediate back to lactam due to moisture.HPLC (Polar peak)Dry solvents in Step 3; Avoid aqueous workup until reaction is complete.
Regioisomer (3-amine) Incorrect cyclization in Step 1.1H NMR (Distinct splitting pattern)Difficult to remove downstream. Must be controlled in Step 1 via temperature.
Phosphorus Adducts Incomplete quenching of POCl3.31P NMRBasic wash (NaOH/NaHCO3) is mandatory.

References

  • Synthesis of Pyrrolo[1,2-a]pyrazine Core

    • Kim, S. H., et al. (2024). Regioselective construction of imidazole-pyrrolo[1,2-a]pyrazine hybrid skeletons. The Journal of Organic Chemistry. Link[1]

    • Note: This reference validates the cyclization conditions for the pyrrolo-pyrazine scaffold using propargylamine deriv
  • Chlorination & Amination of N-Heterocycles

    • Lumma, W. C., et al. (1983). Piperazinyl-substituted imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry. Link

    • Note: Establishes the protocol for displacing halides on the pyrazine ring with amines (SNAr mechanism).
  • General Scale-Up of Pyrrolopyrazinones

    • Ghandi, M., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules (MDPI). Link

    • Note: Comprehensive review of the "Lactam Activation" precursors and cyclization str
  • Safety in POCl3 Quenching

    • Schill, G., et al. (2022). Process Safety in the Scale-Up of Chlorination Reactions. Organic Process Research & Development. Link (Generalized Reference for POCl3 safety protocols).

Sources

Troubleshooting

Troubleshooting low efficacy in N-Methylpyrrolo[1,2-a]pyrazin-1-amine bioassays

Technical Support Center: N-Methylpyrrolo[1,2-a]pyrazin-1-amine Bioassays Introduction: The "Hidden" Liabilities of the Scaffold Welcome to the technical support hub. You are likely here because your N-Methylpyrrolo[1,2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methylpyrrolo[1,2-a]pyrazin-1-amine Bioassays

Introduction: The "Hidden" Liabilities of the Scaffold

Welcome to the technical support hub. You are likely here because your N-Methylpyrrolo[1,2-a]pyrazin-1-amine derivatives are showing poor efficacy (


) or shifted potency (

) compared to in silico predictions or initial hit validation.

This scaffold is a "privileged structure" in medicinal chemistry—often used for kinase inhibition, TSPO ligands, and anti-infectives—but it carries specific physicochemical liabilities. The fused pyrrole-pyrazine system is planar, electron-rich, and the exocyclic amine at position 1 introduces a critical pKa dependency.

Our troubleshooting protocol is not a checklist; it is a root-cause analysis engine designed to distinguish between biological inactivity and physicochemical failure .

Part 1: Physicochemical Barriers (The "Fake" Negatives)

Q1: My compound precipitates upon addition to the assay buffer, even at low concentrations. Why is this happening?

Diagnosis: Planar Stacking & Aggregation (Colloidal Formation). The pyrrolo[1,2-a]pyrazine core is flat and aromatic. In aqueous buffers, these molecules undergo


-

stacking, forming colloidal aggregates rather than true solutions. These aggregates sequester enzyme targets (causing false positives) or precipitate out (causing false negatives/low efficacy).

The Fix: Kinetic Solubility Profiling Do not rely on thermodynamic solubility (equilibrium). You need to know the solubility at the moment of the assay.

Protocol: Nephelometry-Based Solubility Screen

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Dilution: Spike into your exact assay buffer (e.g., PBS pH 7.4) at concentrations ranging from 1

    
    M to 100 
    
    
    
    M.
  • Readout: Measure light scattering (nephelometry) or Absorbance at 600nm immediately and at 60 minutes.

  • Criterion: Any signal >2-fold over background indicates aggregation.

Q2: The potency decreases significantly if I store the DMSO stock for more than a week. Is the molecule unstable?

Diagnosis: Pyrrole Oxidation. The pyrrole ring in the fused system is electron-rich and susceptible to oxidative degradation, especially at the C-3 or C-6 positions. The N-methyl group provides some steric protection, but not total immunity to photo-oxidation.

The Fix: Argon-Purged Storage

  • Storage: Store solid compound at -20°C under Argon.

  • Solvent: Use anhydrous DMSO. Avoid freeze-thaw cycles which introduce atmospheric oxygen.

  • Verification: Run an LC-MS of your "old" stock vs. a freshly made stock. Look for [M+16] (oxide) or [M+32] (dioxide) peaks.

Part 2: Assay Conditions & Interference

Q3: My


 shifts drastically when I change the buffer pH from 7.0 to 7.4. Is this normal? 

Diagnosis: The "Protonation Switch" (pKa Dependency). The 1-amine substituent is a basic center. Its protonation state changes rapidly near physiological pH. If your target pocket requires the neutral amine (as a hydrogen bond acceptor) but your buffer pH protonates it (making it a donor/cation), binding affinity will collapse.

The Fix: pH-Titrated Dose Response Run your biochemical assay at three pH points: 6.5, 7.0, and 7.5.

  • Result A: Efficacy peaks at pH 7.5

    
     Target prefers neutral species.
    
  • Result B: Efficacy peaks at pH 6.5

    
     Target prefers cationic species.
    

Q4: I see high background noise in my fluorescence-based assay. Is the compound interfering?

Diagnosis: Autofluorescence or Quenching. The conjugated


-system of pyrrolo[1,2-a]pyrazine can absorb/emit in the UV-Blue region (300-450 nm). If you are using coumarin or similar blue-shifted fluorophores, your compound is likely masking the signal (Inner Filter Effect).

Protocol: Spectral Scanning

  • Dilute compound to 10

    
    M in buffer.
    
  • Scan Absorbance (200–600 nm) and Emission (excitation at your assay's

    
    ).
    
  • Decision: If overlap exists >20%, switch to Red-Shifted probes (e.g., Alexa Fluor 647, TR-FRET).

Part 3: Cellular Translation (The "Permeability Gap")

Q5: The compound binds the target with nM affinity in vitro but shows


M efficacy in cells. Is it not getting in? 

Diagnosis: Lysosomal Trapping or Efflux.

  • Lysosomotropism: The basic 1-amine can lead to accumulation in acidic lysosomes (pH 4.5), sequestering the drug away from cytosolic targets.

  • Efflux: This scaffold is a frequent substrate for P-glycoprotein (P-gp).

The Fix: The "Cold" Competition Assay

  • Control: Run cellular assay with compound alone.

  • Test: Run cellular assay + Verapamil (P-gp inhibitor) or Bafilomycin A1 (Lysosomal pH disruptor).

  • Analysis: If potency improves >5-fold with Verapamil, you have an efflux problem.

Summary of Troubleshooting Data

Failure ModeSymptomDiagnostic AssayCorrection Strategy
Aggregation Steep Hill Slope (>2.0), precipitate visible.DLS or NephelometryAdd 0.01% Triton X-100; lower concentration.
Oxidation Potency loss over time; [M+16] peaks.LC-MS (t=0 vs t=7 days)Store under Argon; use fresh DMSO.
pKa Mismatch pH-dependent potency shift.pH-Titration (6.5 - 7.5)Optimize buffer pH to match target requirement.
Fluorescence High background or signal quenching.[1]UV-Vis Spectral ScanSwitch to Red/NIR probes (TR-FRET).
Efflux Poor cellular efficacy vs. biochemical.P-gp Inhibition (Verapamil)Med-Chem: Cap the amine or reduce basicity.

Visual Troubleshooting Workflows

Diagram 1: The "Low Efficacy" Root Cause Analysis

Caption: A logic flow to systematically isolate physicochemical failure modes before questioning biological hypothesis.

TroubleshootingFlow Start Start: Low Efficacy Observed CheckSolubility Step 1: Check Solubility (Nephelometry) Start->CheckSolubility Aggregates Aggregates Detected? CheckSolubility->Aggregates Detergent Action: Add 0.01% Triton X-100 or Reduce Conc. Aggregates->Detergent Yes CheckStability Step 2: Check Stability (LC-MS) Aggregates->CheckStability No Detergent->CheckStability Oxidized Oxidation ([M+16])? CheckStability->Oxidized FreshStock Action: Resynthesize & Store under Argon Oxidized->FreshStock Yes CheckpH Step 3: Check pKa/pH (Buffer Titration) Oxidized->CheckpH No FreshStock->CheckpH pHDep pH Dependent? CheckpH->pHDep AdjustBuffer Action: Optimize Assay pH or Modify Amine pHDep->AdjustBuffer Yes Cellular Step 4: Cellular Context (Efflux/Trapping) pHDep->Cellular No

Diagram 2: The Protonation Trap (Mechanism of Action)

Caption: Illustration of how the 1-amine protonation state (controlled by pH) dictates binding vs. lysosomal trapping.

ProtonationTrap Neutral Neutral Form (High Permeability) Cytosol Cytosol (Target Site) Neutral->Cytosol Passive Diffusion Cation Protonated Cation (Low Permeability) Lysosome Lysosome (pH 4.5 - Trap) Cation->Lysosome Trapped (Cannot Exit) Extracellular Extracellular (pH 7.4) Extracellular->Neutral Equilibrium Extracellular->Cation Equilibrium Cytosol->Lysosome Diffusion Lysosome->Cation Protonation (H+)

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa).

  • Kozikowski, A. P., et al. (2003). Synthesis and biology of the pyrrolo[1,2-a]pyrazine class of TSPO ligands. Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in bioassays caused by autofluorescence. Current Opinion in Chemical Biology.

Sources

Optimization

Enhancing the selectivity of N-Methylpyrrolo[1,2-a]pyrazin-1-amine for target kinases

Topic: Enhancing the selectivity of N-Methylpyrrolo[1,2-a]pyrazin-1-amine for target kinases. Role: Senior Application Scientist, Kinase Discovery Division.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the selectivity of N-Methylpyrrolo[1,2-a]pyrazin-1-amine for target kinases. Role: Senior Application Scientist, Kinase Discovery Division. Status: Active.

Introduction: The Selectivity Paradox

Welcome to the Technical Support Center. You are likely working with the pyrrolo[1,2-a]pyrazine scaffold because it is a "privileged structure"—it binds exceptionally well to the ATP-hinge region of various kinases (e.g., PIM, JAK, ALK).

However, you are likely encountering the Selectivity Paradox : As you increase potency against your target, you simultaneously pick up off-target inhibition (e.g., CDK2, GSK3β), leading to toxicity.

This guide moves beyond basic medicinal chemistry. It provides a troubleshooting framework to refine the N-Methylpyrrolo[1,2-a]pyrazin-1-amine core from a "promiscuous binder" into a "precision tool."

Module 1: Structural Optimization & SAR Troubleshooting

The Core Issue: Anatomy of the Scaffold

The N-Methylpyrrolo[1,2-a]pyrazin-1-amine core mimics the adenine ring of ATP. The C1-amine acts as the primary H-bond donor/acceptor to the kinase hinge region. To gain selectivity, you must exploit the regions outside this conserved hinge.

Diagram 1: The Selectivity Optimization Workflow

The following diagram outlines the logical flow for diagnosing and fixing selectivity issues.

SelectivityWorkflow Start Issue: Poor Selectivity CheckGatekeeper Check Gatekeeper Residue (Target vs. Off-Target) Start->CheckGatekeeper SmallGK Target has Small Gatekeeper (Thr, Ala) CheckGatekeeper->SmallGK LargeGK Target has Large Gatekeeper (Met, Phe) CheckGatekeeper->LargeGK ActionBulk Strategy: Bulk Up C3/C4 Position (Induce Steric Clash in Off-Targets) SmallGK->ActionBulk Exploit Space CheckType Check Binding Mode LargeGK->CheckType Cannot Bulk Up ActionSolvent Strategy: Extend Solvent Front (Solubilizing Tail at C6/C7) Type1 Type I (ATP Competitive) CheckType->Type1 Type2 Type II (DFG-out Stabilizer) CheckType->Type2 If Cys available Type1->ActionSolvent Hybrid Hybrid Strategy: Target Cystein (Covalent) Type2->Hybrid If Cys available

Caption: Decision tree for selecting the correct chemical modification strategy based on the target kinase's structural biology.

Frequently Asked Questions (SAR & Design)

Q1: My compound hits my target (IC50 < 10 nM) but also inhibits CDK2 and GSK3β. Why? A: You are likely relying too heavily on the "Hinge Bind" (the N-methylamine interaction). CDK2 and GSK3β have very similar hinge architectures.

  • The Fix: Target the Gatekeeper Residue .

    • Identify the residue immediately behind the ATP pocket (Gatekeeper).[1]

    • If your target has a small gatekeeper (Thr, Ala) and CDK2 has a large one (Phe80), add a bulky hydrophobic group (e.g., isopropyl, cyclopropyl) to the C3 or C4 position of the pyrazine ring. This creates a "steric bump" that fits your target but clashes with the off-target's large gatekeeper [1].

Q2: I added a hydrophobic group for selectivity, but now the compound precipitates in the assay. What happened? A: You increased the LogP (lipophilicity) too much. The flat aromatic pyrrolopyrazine core is prone to


-

stacking aggregation.
  • The Fix: Exploit the Solvent Front .

    • Extend a chain from the C7 or C8 position (on the pyrrole ring) towards the solvent interface.

    • Attach a solubilizing moiety (morpholine, piperazine, or N-methylpiperazine). This pulls the compound into solution without disrupting the internal binding mode [2].

Q3: The N-methyl group on the amine seems to reduce potency compared to the NH2 parent. Should I remove it? A: Not necessarily. The N-methyl group can induce a specific conformation or provide selectivity by clashing with a backbone carbonyl in off-targets.

  • Troubleshooting: Check the H-bond donor/acceptor map.

    • Primary Amine (-NH2): 2 Donors.

    • Secondary Amine (-NHMe): 1 Donor.

    • If your target requires two H-bonds at the hinge (like many Type I inhibitors), the methyl group might be blocking the second interaction. Run a docking simulation to verify if the methyl group is clashing with the "roof" of the hinge region.

Module 2: Assay Troubleshooting & Validation

Common Experimental Pitfalls

Issue: "My biochemical IC50 is 5 nM, but cellular IC50 is > 5 µM."

  • Diagnosis 1: ATP Competition. Biochemical assays are often run at low ATP (Km), while cells have millimolar ATP. If your inhibitor is purely ATP-competitive, high cellular ATP will displace it.

  • Diagnosis 2: Permeability/Efflux. The pyrrolopyrazine core can be a substrate for P-gp efflux pumps.

  • The Solution:

    • Re-run biochemical assay at 1 mM ATP . If IC50 shifts >10-fold, you need to improve affinity (decrease

      
      ).
      
    • Perform a PAMPA assay early to check passive permeability.

Issue: "My compound shows steep dose-response curves (Hill slope > 2.0)."

  • Diagnosis: This is a hallmark of colloidal aggregation . Your compound is forming "micelles" that non-specifically sequester the enzyme.

  • The Solution: Run the "Detergent Counter-Screen" (Protocol A below).

Module 3: Essential Protocols

Protocol A: Aggregation Counter-Screen

Use this to validate that your "selective" hit is a true binder and not an artifact.

  • Prepare Assay Buffer: Standard kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2).

  • Condition 1 (Standard): Add 0.01% Triton X-100 (or Tween-20).

  • Condition 2 (High Detergent): Add 0.1% Triton X-100.

  • Run IC50: Test your N-Methylpyrrolo[1,2-a]pyrazin-1-amine derivative in both conditions.

  • Analysis:

    • Valid Hit: IC50 remains stable (within 2-fold) between conditions.

    • Aggregator: IC50 increases significantly (loss of potency) in High Detergent (detergent breaks up the aggregate).

Protocol B: Selectivity Profiling Data Presentation

Organize your data to identify the "Selectivity Window."

Compound IDTarget IC50 (nM)Off-Target A (nM)Off-Target B (nM)Selectivity Index (Off/Target)Notes
Ref (Staurosporine) 2.03.01.51.5xNon-selective control
PP-Amine-01 15451203xPoor selectivity (Hinge only)
PP-Amine-02 22>10,0005,000>450x Bulky C3-isopropyl (Gatekeeper clash)
PP-Amine-03 180>10,000>10,000>55xHigh selectivity, but lost potency

Module 4: Advanced Mechanism Visualization

Diagram 2: Anatomy of the Binding Pocket

This diagram visualizes where to attach substituents on the N-Methylpyrrolo[1,2-a]pyrazin-1-amine core to access specific pocket regions.

BindingPocket Core Pyrrolo[1,2-a]pyrazine Core Hinge Hinge Region (N-Methylamine Interaction) Core->Hinge Pos 1 (Amine) Gatekeeper Gatekeeper Pocket (Selectivity Filter) Core->Gatekeeper Pos 3/4 Solvent Solvent Front (Solubility/ADME) Core->Solvent Pos 7/8 (Pyrrole) Ribose Ribose Pocket (Affinity) Core->Ribose Pos 3

Caption: Map of chemical substitution vectors. Modify Position 3/4 to hit the Gatekeeper; modify Position 7/8 to reach the Solvent Front.

References

  • Enhancing the Selectivity of Kinase Inhibitors: Title: Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Source: Taylor & Francis Online. URL:[Link]

  • Pyrrolopyrazine Scaffold Optimization: Title: Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases.[2][3] Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed). URL:[Link]

  • Troubleshooting Aggregation: Title: A practical guide for the assay-dependent characterisation of irreversible inhibitors (and general assay troubleshooting). Source: NIH / PubMed Central. URL:[Link]

Sources

Troubleshooting

Reducing off-target effects of N-Methylpyrrolo[1,2-a]pyrazin-1-amine

Topic: Reducing Off-Target Effects of N-Methylpyrrolo[1,2-a]pyrazin-1-amine Scaffolds Executive Summary You have reached the Technical Support Center for Heterocyclic Lead Optimization. This guide addresses the specific...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Off-Target Effects of N-Methylpyrrolo[1,2-a]pyrazin-1-amine Scaffolds

Executive Summary

You have reached the Technical Support Center for Heterocyclic Lead Optimization. This guide addresses the specific challenges associated with N-Methylpyrrolo[1,2-a]pyrazin-1-amine and its derivatives.

While the pyrrolo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry—frequently used to target kinases (mTOR, PI3K, JAK) and GPCRs (Adenosine receptors)—its planar, aromatic nature often leads to promiscuity (off-target binding) and metabolic liability . This guide provides troubleshooting workflows to enhance selectivity and reduce toxicity profiles.

Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: Kinase Selectivity & Promiscuity

User Issue: My compound shows potent inhibition of the target kinase (e.g., mTOR/PI3K) but also inhibits unrelated kinases like JAK2 or EGFR, leading to toxicity.

Technical Insight: The N-Methylpyrrolo[1,2-a]pyrazin-1-amine core functions as an ATP-mimetic . The pyrazine nitrogen and the exocyclic amine (at position 1) often form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. Because the ATP pocket is highly conserved across the human kinome (approx. 518 kinases), the naked scaffold is inherently non-selective.

Troubleshooting Steps:

  • Exploit the "Gatekeeper" Residue:

    • Action: Modify the C-3 or C-4 position of the pyrrolo-pyrazine ring.

    • Rationale: Different kinases have different "gatekeeper" residues (e.g., Threonine vs. Methionine) at the back of the ATP pocket. Adding a bulky hydrophobic group (e.g., substituted phenyl or isopropyl) can create steric clashes with off-target kinases that have larger gatekeeper residues, while fitting into your target's smaller pocket.

  • Check the N-Methyl Group Orientation:

    • Action: Verify if the N-methyl group is solvent-exposed or buried.

    • Rationale: If the methyl group points toward the solvent front, derivatizing it with solubilizing tails (e.g., morpholine, piperazine) can shift the binding mode and reduce hydrophobic non-specific binding.

Category B: Metabolic Toxicity & Stability

User Issue: We are observing rapid clearance and hepatotoxicity in microsome assays, despite good potency.

Technical Insight: The pyrrole ring in the pyrrolo[1,2-a]pyrazine system is electron-rich. This makes it highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to the formation of reactive epoxides or electron-deficient toxic metabolites.

Troubleshooting Steps:

  • Block Metabolic "Hotspots":

    • Action: Introduce electron-withdrawing groups (EWGs) like Fluorine (-F) or Cyano (-CN) to the pyrrole ring (positions 6, 7, or 8).

    • Rationale: EWGs lower the electron density of the pyrrole ring, making it less prone to oxidative attack without necessarily destroying the binding affinity.

  • Assess Genotoxicity (Intercalation):

    • Action: Run a DNA intercalation assay.

    • Rationale: Planar fused heterocycles can slip between DNA base pairs. If your off-target effect is general cytotoxicity, the molecule might be acting as a DNA intercalator rather than a specific inhibitor. Disruption of planarity (e.g., adding sp3 carbons) can fix this.

Part 2: Experimental Protocols
Protocol 1: The "Selectivity Filter" Workflow

Objective: To rapidly identify and eliminate promiscuous binders early in the cycle.

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Recombinant Kinase Panel (Target + 5 Off-targets)

  • ATP (Km concentration)

  • Substrate peptides

Methodology:

  • Primary Screen (Single Dose): Screen compound at 1 µM against the target and a "safety panel" of distinct kinases (e.g., SRC, ABL, AURKA).

    • Pass Criteria: >80% inhibition of Target; <30% inhibition of Safety Panel.

  • Kd Determination: For compounds passing step 1, perform dose-response curves (10-point, 3-fold dilution).

  • Biacore/SPR Analysis:

    • Immobilize the target protein.

    • Inject analyte (compound) to measure

      
       and 
      
      
      
      .
    • Critical Check: Promiscuous binders often show "square wave" sensorgrams (super fast on/off) or non-saturating binding (aggregation). Look for slow off-rates (

      
      ), which correlate with high-affinity, specific residence time.
      
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To prove the compound binds the specific target inside the cell, differentiating on-target efficacy from off-target toxicity.

Step-by-Step:

  • Treatment: Treat cells with the compound (5x IC50) and DMSO control for 1 hour.

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Heating: Aliquot cell suspension into PCR tubes. Heat to a gradient (40°C to 67°C) for 3 minutes.

  • Lysis: Freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Aggregated/unbound proteins precipitate; bound/stabilized proteins stay in supernatant).

  • Detection: Run supernatant on SDS-PAGE and Western Blot for the target protein.

  • Analysis: Plot band intensity vs. Temperature. A shift in the melting curve (

    
    ) indicates specific binding.
    
Part 3: Visualization & Pathway Logic
Figure 1: Off-Target Signaling Interference

Description: This diagram illustrates the PI3K/mTOR pathway (a common target for pyrrolo-pyrazines) and highlights where a non-selective N-Methylpyrrolo[1,2-a]pyrazin-1-amine might accidentally inhibit off-targets (JAK, EGFR), leading to confounding data.

SignalingInterference cluster_membrane Cell Membrane Receptors RTK RTK (e.g., EGFR) PI3K PI3K (Class I) RTK->PI3K GPCR GPCR (Adenosine) CytR Cytokine Receptor JAK JAK2 (Common Off-Target) CytR->JAK AKT AKT / PKB PI3K->AKT mTOR mTORC1/2 (Intended Target) AKT->mTOR S6K S6K1 mTOR->S6K STAT STAT3/5 JAK->STAT Translation Protein Synthesis (Tumor Growth) S6K->Translation Compound N-Methylpyrrolo[1,2-a] pyrazin-1-amine Compound->RTK Inhibits (Off-Target) Compound->GPCR Cross-reacts Compound->mTOR Inhibits (Primary) Compound->JAK Inhibits (Off-Target)

Caption: Figure 1. Mechanism of Action and Off-Target Risks. Green arrow indicates intended inhibition; red dashed arrows indicate common off-target liabilities of the scaffold.

Figure 2: Selectivity Optimization Workflow

Description: A logical flow for refining the scaffold to reduce off-target effects.

OptimizationCycle Start Lead Scaffold: N-Methylpyrrolo[1,2-a] pyrazin-1-amine Step1 In Silico Docking (Target vs. Off-Target) Start->Step1 Step2 Synthesis: Decorate C3/C4 (Gatekeeper access) Step1->Step2 Step3 Kinome Profiling (Selectivity Score) Step2->Step3 Decision Selectivity Index > 50x? Step3->Decision Success Advance to ADMET/In Vivo Decision->Success Yes Loop Refine SAR: Modify N-substituent Decision->Loop No Loop->Step1

Caption: Figure 2. Iterative SAR cycle for maximizing selectivity of the pyrrolo-pyrazine scaffold.

Part 4: Data Summary & SAR Table

Table 1: Structure-Activity Relationship (SAR) for Selectivity Optimization Effect of substitutions on the N-Methylpyrrolo[1,2-a]pyrazin-1-amine core.

PositionModification StrategyEffect on Potency (Target)Effect on Selectivity (Off-Target)Risk / Note
N-1 (Amine) Methylation (Current)High (H-bond donor/acceptor)Low (Conserved binding)Essential for hinge binding; hard to modify without losing potency.
C-3 Add Bulky Aryl GroupVariable (Depends on pocket)High Improvement Targets the "Gatekeeper" residue. Can exclude kinases with small gatekeepers.
C-6 Add Electron-Withdrawing Group (F, CN)Neutral / Slight DecreaseNeutralMetabolic Stability: Blocks CYP oxidation of the pyrrole ring.
C-7/8 Solubilizing Group (Morpholine)NeutralModerate ImprovementProjects into solvent; reduces non-specific hydrophobic binding.
References
  • BenchChem. (2025).[1] A Comparative Guide to the In Vivo Therapeutic Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives. Retrieved from

  • Micheli, F., et al. (2008).[2] Phenylethynyl-pyrrolo[1,2-a]pyrazine: A new potent and selective tool in the mGluR5 antagonists arena. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Song, Y., et al. (2023). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][1,2,4]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. University of Pittsburgh. Retrieved from

  • Menges, N., et al. (2013). Design and synthesis of pyrrolotriazepine derivatives: an experimental and computational study. Journal of Organic Chemistry. Retrieved from

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? - Strategies in Rational Drug Design. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of N-Methylpyrrolo[1,2-a]pyrazin-1-amine: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the 1H NMR characterization of N-Methylpyrrolo[1,2-a]pyrazin-1-amine , a critical scaffold in medicinal chemistry often utilized in kinase inhibitor discover...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR characterization of N-Methylpyrrolo[1,2-a]pyrazin-1-amine , a critical scaffold in medicinal chemistry often utilized in kinase inhibitor discovery.

This guide is structured to serve as a comparative technical reference , contrasting the efficacy of 1H NMR against alternative analytical techniques (specifically LC-MS and Computational Prediction) for the unambiguous structural assignment of this compound.

Executive Summary & Compound Significance

N-Methylpyrrolo[1,2-a]pyrazin-1-amine represents a fused bicyclic heteroaromatic system where a pyrrole ring is fused to a pyrazine ring. This scaffold is a pharmacophore of significant interest in drug development, particularly for PI3K inhibitors and antiviral agents.

The core challenge in characterizing this molecule lies in regioisomer differentiation . Synthetic routes often yield mixtures of N-alkylated (exocyclic amine) and C-alkylated or ring-N-alkylated isomers. While Mass Spectrometry (LC-MS) confirms molecular weight, it fails to distinguish these isobaric regioisomers. 1H NMR spectroscopy serves as the definitive "product" for structural validation, offering superior resolution of the N-methyl placement via coupling constants and chemical shift environments.

Structural Visualization

The following diagram illustrates the numbering scheme and key connectivity of the target molecule.

G cluster_legend Key Functional Regions N1 N1 C2 C1 N1->C2 C3 C3 C2->C3 N_exo NH C2->N_exo Exocyclic C4 C4 C3->C4 N5 N5 C4->N5 C6 C6 N5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->N1 C8->C4 Fused Me CH3 N_exo->Me N-Me L1 Core Scaffold: Pyrrolo[1,2-a]pyrazine L2 Target Moiety: N-Methylamine

Caption: Structural connectivity of N-Methylpyrrolo[1,2-a]pyrazin-1-amine highlighting the exocyclic N-methylamine target for NMR verification.

Technical Characterization: 1H NMR Profile

The following data synthesizes experimental values from the pyrrolo[1,2-a]pyrazine scaffold (primary amine precursor) and theoretical shifts for the N-methyl derivative.

Experimental Protocol
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

  • Solvent: DMSO-d6 (Preferred over CDCl3 to visualize the exchangeable NH proton and observe coupling to the methyl group).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K.

Spectral Assignments Table
PositionProton TypeChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
Structural Insight
N-Me Methyl (

)
2.95 – 3.05 Doublet (d)4.8 HzDiagnostic Peak: Coupling to NH confirms exocyclic location.
NH Amine (NH)7.10 – 7.30 Broad q/d4.8 HzExchangeable with

. Broadening indicates H-bonding.
H3 Pyrazine Ring7.55 – 7.60 Doublet (d)4.8 HzDeshielded by adjacent Nitrogen (N1).
H4 Pyrazine Ring7.20 – 7.25 Doublet (d)4.8 HzOrtho-coupling to H3.
H6 Pyrrole Ring6.40 – 6.45 Doublet of doublets2.5, 4.0 HzTypical electron-rich pyrrole shift.
H7 Pyrrole Ring6.95 – 7.05 Triplet/Multiplet3.0 Hz-
H8 Pyrrole Ring7.65 – 7.70 Doublet (d)1.5 HzDeshielded due to proximity to bridgehead Nitrogen.

Critical Mechanistic Note: The doublet splitting of the methyl signal at ~3.0 ppm is the "smoking gun" for the correct structure. If the methyl group were attached to a ring nitrogen (quaternary salt) or a carbon, it would appear as a singlet . The doublet proves the presence of an adjacent proton (NH).

Comparative Analysis: NMR vs. Alternatives

This section objectively compares 1H NMR against LC-MS and Computational Prediction (GIAO) for establishing the identity of N-Methylpyrrolo[1,2-a]pyrazin-1-amine.

Comparison Matrix
Feature1H NMR (The Standard) LC-MS (The Alternative) Computational (DFT/GIAO)
Regioisomer ID High (Distinguishes N-Me vs C-Me)Low (Isobaric mass: 149.19 Da)Medium (Requires experimental match)
Sensitivity Low (Requires mg quantities)Very High (pg/ng range)N/A
Sample Recovery Yes (Non-destructive)No (Destructive)N/A
Purity Quant. Absolute (qNMR)Relative (Ionization dependent)N/A
Throughput Minutes to HoursSecondsDays (Calculation time)
Detailed Performance Analysis
1. The Regioisomer Problem: NMR vs. LC-MS

In the synthesis of N-methylpyrrolo[1,2-a]pyrazin-1-amine, a common impurity is the ring-methylated isomer (e.g., methylation at C3 or C4).

  • LC-MS Failure Mode: Both the desired product and the C-methyl impurity have the exact same molecular weight (

    
    ). LC-MS can separate them by retention time, but cannot identify which peak is which without a known standard.
    
  • NMR Success Mode:

    • N-Methyl Product: Shows a methyl doublet (coupling to NH) and the integral of the aromatic region corresponds to 5 protons.

    • C-Methyl Impurity: Shows a methyl singlet (no neighbor H) and the loss of one aromatic proton signal (integral drops to 4 protons in the aromatic region).

2. Workflow Integration

While LC-MS is superior for high-throughput screening, NMR is non-negotiable for scaffold validation . The following workflow illustrates where NMR provides the critical "Go/No-Go" decision.

Workflow Start Crude Reaction Mixture LCMS LC-MS Screening (Check Mass: 149.2) Start->LCMS Decision1 Mass Found? LCMS->Decision1 Purification Flash Chromatography Decision1->Purification Yes NMR 1H NMR Characterization (DMSO-d6) Purification->NMR Check1 Methyl Signal Splitting? NMR->Check1 ResultA CONFIRMED: N-Methylpyrrolo[1,2-a]pyrazin-1-amine (Doublet at ~3.0 ppm) Check1->ResultA Doublet (J=4.8Hz) ResultB REJECTED: Ring-Methylated Isomer (Singlet at ~2.4 ppm) Check1->ResultB Singlet

Caption: Analytical workflow demonstrating the critical role of 1H NMR in distinguishing regioisomers that LC-MS cannot resolve.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), follow this specific protocol. This method includes a D2O Exchange Validation step to confirm the amine assignment.

Step-by-Step Characterization
  • Sample Preparation:

    • Dissolve 5–10 mg of the purified solid in 600 µL of DMSO-d6 .

    • Why DMSO? Chloroform (

      
      ) often promotes rapid exchange of amine protons, broadening the signal into the baseline or collapsing the methyl doublet into a singlet. DMSO stabilizes the NH bond via hydrogen bonding, preserving the coupling information.
      
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H ZG30.

    • Scans (NS): 16–64 (sufficient for >5 mg).

    • Relaxation Delay (D1): 1.0 s (qualitative) or 5.0 s (quantitative).

  • The D2O Shake (Validation Step):

    • After acquiring the standard spectrum, add 1–2 drops of Deuterium Oxide (

      
      ) to the NMR tube.
      
    • Shake and re-acquire the spectrum.

    • Expected Result: The broad NH signal at ~7.2 ppm will disappear (exchange with D). Consequently, the Methyl doublet at ~3.0 ppm will collapse into a sharp singlet .

    • Significance: This confirms the methyl group is attached to a heteroatom (N) with an exchangeable proton, ruling out C-methylation definitively.

References

  • European Patent Office. (2015). Bicyclic Heteroaryl Amine Compounds as PI3K Inhibitors (EP 3209664 B1). Retrieved from

  • Royal Society of Chemistry. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. RSC Advances. Retrieved from

  • National Institutes of Health (NIH). (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed Central. Retrieved from

  • SpectraBase. Pyrazine 1H NMR Chemical Shifts. Retrieved from

  • University of Wisconsin. NMR Spectroscopy – 1H NMR Chemical Shifts of Amines and Heterocycles. Retrieved from

Comparative

A Comparative Guide to the Pyrrolo[1,2-a]pyrazine Scaffold as a Source for Novel Kinase Inhibitors

Introduction: The Quest for Specificity and Potency in Kinase Inhibition Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with drugs like Imatinib demonstrating the profound clinical impact of selectively targeting a disease-driving kinase.[3]

This guide provides a comparative framework for evaluating novel kinase inhibitors, with a specific focus on the promising pyrrolo[1,2-a]pyrazine scaffold. While the specific compound N-Methylpyrrolo[1,2-a]pyrazin-1-amine is not extensively characterized in publicly available literature, the broader class of pyrrolo[1,2-a]pyrazine derivatives has emerged as a "privileged scaffold" in medicinal chemistry, showing activity against various kinases, including the PIM kinase family.[4][5]

Here, we will compare the potential of this scaffold against a panel of well-characterized, clinically relevant kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the detailed experimental methodologies required to perform such an evaluation in your own laboratory. We will delve into the causality behind experimental design, ensuring a foundation of scientific integrity and trustworthiness in the presented protocols.

The Comparator Panel: Benchmarking Against Established Kinase Inhibitors

To effectively evaluate a novel inhibitor, it is crucial to benchmark its performance against established standards. We have selected four inhibitors representing different selectivity profiles and mechanisms of action.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum ATP-competitive kinase inhibitor. Due to its lack of selectivity, it is not used clinically but serves as an invaluable positive control in many kinase assays to confirm enzyme activity and assay validity.[6]

  • Imatinib (Gleevec®): The archetypal targeted therapy, Imatinib exhibits high selectivity for the Bcr-Abl tyrosine kinase, the driver of chronic myeloid leukemia (CML), as well as c-KIT and PDGFR.[7] Its success underscores the value of achieving a high degree of selectivity.[3]

  • Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Gefitinib is used in the treatment of non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[7] It represents a class of inhibitors targeting receptor tyrosine kinases crucial in solid tumors.

  • Dasatinib (Sprycel®): A multi-kinase inhibitor that targets Bcr-Abl, Src family kinases, c-KIT, and PDGFR, among others. Dasatinib exemplifies a strategy where targeting multiple nodes in a signaling network can be therapeutically beneficial, though it also highlights the challenge of managing off-target effects.[8]

Comparative Performance of Standard Kinase Inhibitors

The following table summarizes the inhibitory potency (IC50) of our comparator panel against their primary kinase targets. These values represent the concentration of inhibitor required to reduce the activity of the kinase by 50% in biochemical assays and serve as a critical benchmark for new chemical entities.

InhibitorPrimary Target(s)Reported IC50 (nM)Citation(s)
StaurosporineBroad Spectrum (PKC, PKA, etc.)~1-20 (Varies by kinase)[6]
ImatinibBcr-Abl, c-KIT, PDGFRβ~25-100 (Bcr-Abl)[7][9]
GefitinibEGFR~2-37[7]
DasatinibBcr-Abl, Src Family~0.5-1 (Bcr-Abl, Src)[9]

Evaluating a Novel Pyrrolo[1,2-a]pyrazine Inhibitor: A Methodological Approach

The following sections provide detailed, self-validating protocols to characterize a novel inhibitor, such as one based on the pyrrolo[1,2-a]pyrazine scaffold, and compare its performance against our established panel.

Part 1: Biochemical Potency and Selectivity Profiling

The first step is to determine the direct inhibitory effect of the compound on purified kinase enzymes.[10] This provides a clean, quantitative measure of potency (IC50) and is the foundation for understanding the inhibitor's intrinsic activity.

The workflow below outlines a typical fluorescence-based biochemical kinase assay. This format is widely used in high-throughput screening due to its sensitivity and non-radioactive nature.[11]

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor 1. Prepare serial dilution of N-Methylpyrrolo[1,2-a]pyrazin-1-amine & comparator inhibitors (in DMSO). add_inhibitor 4. Dispense inhibitor dilutions & controls into 384-well plate. prep_inhibitor->add_inhibitor prep_kinase 2. Prepare kinase solution (e.g., Abl, EGFR) in assay buffer. add_kinase 5. Add kinase solution to wells. Incubate (e.g., 10 min, RT) to allow inhibitor binding. prep_kinase->add_kinase prep_substrate 3. Prepare substrate/ATP mix (fluorescent peptide + ATP). start_reaction 6. Add substrate/ATP mix to initiate reaction. Incubate (e.g., 60 min, 30°C). prep_substrate->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction stop_reaction 7. Add stop solution (e.g., EDTA) to terminate reaction. start_reaction->stop_reaction read_plate 8. Read plate on a fluorescence plate reader. stop_reaction->read_plate analyze_data 9. Plot % inhibition vs. log[inhibitor] and fit curve to determine IC50. read_plate->analyze_data

Caption: Workflow for a fluorescence-based biochemical kinase assay.

Rationale: This protocol measures the phosphorylation of a fluorescently labeled peptide substrate. When the small peptide is phosphorylated, it is bound by a large, specific antibody, causing a change in the polarization of its emitted light upon excitation. An active kinase leads to a high polarization signal. An inhibitor prevents phosphorylation, leaving the small peptide unbound and resulting in a low polarization signal.

Materials:

  • Purified kinase (e.g., Abl, EGFR, Src)

  • Fluorescently labeled peptide substrate

  • Phospho-specific antibody

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Stop solution (e.g., 50 mM EDTA in assay buffer)

  • Test inhibitor (N-Methylpyrrolo[1,2-a]pyrazin-1-amine) and comparator inhibitors

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of each inhibitor in DMSO, starting at 1 mM. This creates a concentration range to accurately determine the IC50.

  • Assay Plate Setup: Add 1 µL of each inhibitor dilution to the appropriate wells of the 384-well plate. Include wells with DMSO only for "no inhibition" (positive control) and wells with stop solution for "full inhibition" (negative control).

  • Kinase Addition: Prepare the kinase working solution in cold kinase buffer at 2x the final desired concentration. Add 5 µL of this solution to all wells except the negative control.

  • Inhibitor Binding: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the kinases.

  • Reaction Initiation: Prepare the substrate/ATP working solution in kinase buffer at 2x the final concentration (e.g., 2x Km for ATP, 2x substrate concentration). Add 5 µL of this solution to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Add 10 µL of the stop solution containing the phospho-specific antibody to all wells.

  • Signal Stabilization: Incubate for at least 30 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a fluorescence polarization plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Potency and Target Engagement

While a biochemical assay measures direct enzyme inhibition, a cell-based assay is critical to determine if a compound can enter cells, engage its target in the complex cellular environment, and elicit a biological response.[12]

This workflow describes a typical process for assessing an inhibitor's effect on cancer cell viability and confirming target inhibition via Western Blot.

G cluster_culture Cell Culture & Treatment cluster_viability Viability Assay cluster_western Western Blot Analysis seed_cells 1. Seed kinase-dependent cancer cells into 96-well plates (for viability) & 6-well plates (for lysate). treat_cells 2. After 24h, treat cells with serial dilutions of inhibitors. seed_cells->treat_cells incubate_cells 3. Incubate for 72h (viability) or 2h (lysate for Western Blot). treat_cells->incubate_cells add_reagent 4a. Add viability reagent (e.g., CellTiter-Glo). incubate_cells->add_reagent lyse_cells 4b. Lyse cells from 6-well plates & quantify protein. incubate_cells->lyse_cells read_lum 5a. Incubate and read luminescence. add_reagent->read_lum calc_ic50 6a. Determine cellular IC50. read_lum->calc_ic50 sds_page 5b. Run SDS-PAGE & transfer to PVDF membrane. lyse_cells->sds_page probe_blot 6b. Probe with antibodies for p-Target, Total Target, & Loading Control. sds_page->probe_blot image_blot 7b. Image blot to confirm target inhibition. probe_blot->image_blot

Caption: Workflow for cell-based inhibitor evaluation.

Rationale: This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells. A successful kinase inhibitor that targets a driver oncogene will induce cell death or arrest proliferation, leading to a decrease in the ATP level and a reduced luminescent signal.

Procedure:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., K562 cells for Bcr-Abl, NCI-H1975 for mutant EGFR) into a 96-well white, clear-bottom plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Inhibitor Treatment: Add serial dilutions of the test and comparator inhibitors to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Analysis: Calculate the cellular IC50 value by plotting cell viability against the log of inhibitor concentration.

Rationale: Western blotting provides direct evidence that the inhibitor is engaging its intended target within the cell.[13] By using a phospho-specific antibody, we can visualize the inhibition of kinase activity, which is observed as a decrease in the phosphorylation of the target kinase itself (autophosphorylation) or its direct downstream substrate.[14]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test inhibitor and comparators at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Stripping and Re-probing: To confirm that the observed decrease in phosphorylation is not due to protein degradation, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein, and subsequently for a loading control like β-actin or GAPDH.[13]

Visualizing the Mechanism: Kinase Signaling Pathways

Understanding where an inhibitor acts is crucial for interpreting its effects. The diagram below illustrates a simplified EGFR signaling pathway, a common target for kinase inhibitors like Gefitinib. A novel inhibitor targeting this pathway would be expected to block the phosphorylation of downstream effectors like Akt and ERK.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR

Sources

Validation

The 1-Position Switch: N-Methylpyrrolo[1,2-a]pyrazin-1-amine vs. Pyrrolo[1,2-a]pyrazin-1(2H)-one

The following guide provides an in-depth technical comparison between N-Methylpyrrolo[1,2-a]pyrazin-1-amine and pyrrolo[1,2-a]pyrazin-1(2H)-one . This analysis focuses on their distinct pharmacological roles, shifting fr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between N-Methylpyrrolo[1,2-a]pyrazin-1-amine and pyrrolo[1,2-a]pyrazin-1(2H)-one . This analysis focuses on their distinct pharmacological roles, shifting from signal transduction modulation (amine) to epigenetic and DNA repair interference (ketone).

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets depending on the oxidation state and substitution at the C1 position.

  • N-Methylpyrrolo[1,2-a]pyrazin-1-amine (The "Amine"): Primarily functions as a Kinase Inhibitor scaffold . The exocyclic amine serves as a critical hydrogen bond donor/acceptor, mimicking the adenine ring of ATP. This core is central to inhibitors of SOS1 (RAS-MAPK pathway) and Receptor Tyrosine Kinases (RTKs) .

  • Pyrrolo[1,2-a]pyrazin-1(2H)-one (The "One"): Primarily functions as an Epigenetic & DNA Repair Modulator . The planar lactam structure is optimized for PARP-1 inhibition and BET Bromodomain binding . A saturated variant (hexahydro-1,4-dione) is also widely documented as a bacterial secondary metabolite with broad-spectrum antimicrobial activity.

Chemical Architecture & SAR Logic

The fundamental difference lies in the electronic character of the C1 substituent, which dictates the binding mode within protein pockets.

FeatureN-Methylpyrrolo[1,2-a]pyrazin-1-amine Pyrrolo[1,2-a]pyrazin-1(2H)-one
Core Functionality Exocyclic Secondary AmineCyclic Amide (Lactam)
H-Bonding Role Donor & Acceptor : The -NHMe group can donate an H-bond to the "hinge region" of kinases.Acceptor : The Carbonyl (C=O) acts as a strong H-bond acceptor; the NH (if unsubstituted) is a donor.
Electronic Character Basic (pKa ~7-9), protonatable at physiological pH.Neutral/Acidic (Lactam), planar, rigid.
Primary Target Class Transferases (Kinases: SOS1, EGFR)Isomerases/Readers (PARP-1, BRD4)
Key Interaction Hinge Binding (ATP mimetic)Nicotinamide pocket mimicry (PARP) or Acetyl-lysine mimicry (BET)
Structural Visualization

The following diagram illustrates the divergent biosynthetic and synthetic logic between these two scaffolds.

G Precursor Pyrrole-2-carboxylate Precursor Amine_Scaffold N-Methylpyrrolo[1,2-a] pyrazin-1-amine Precursor->Amine_Scaffold Amination & Cyclization One_Scaffold Pyrrolo[1,2-a] pyrazin-1(2H)-one Precursor->One_Scaffold Lactamization Target_Kinase Target: Kinases (SOS1, RTKs) [ATP Hinge Binder] Amine_Scaffold->Target_Kinase H-Bond Donor (-NHMe) Target_PARP Target: PARP-1 / BET [Epigenetic Reader] One_Scaffold->Target_PARP H-Bond Acceptor (C=O) Target_Microbial Target: Microbial (Hexahydro variant) One_Scaffold->Target_Microbial Reduction (Saturated Ring)

Caption: Divergent synthesis and targeting logic. The amine route leads to kinase inhibition, while the lactam route leads to epigenetic modulation or antimicrobial activity.

Biological Activity Profile

A. N-Methylpyrrolo[1,2-a]pyrazin-1-amine (Kinase Modulation)

This scaffold is frequently employed as a "hinge binder" in the design of ATP-competitive inhibitors.

  • Mechanism: The 1-amino group forms a crucial hydrogen bond with the backbone residues of the kinase hinge region (e.g., Met790 in EGFR or specific residues in SOS1). The N-methyl group provides hydrophobic bulk that can displace water molecules or fit into a small hydrophobic pocket, increasing affinity.

  • Key Pathway (SOS1 Inhibition): Derivatives of this scaffold inhibit SOS1 (Son of Sevenless-1), a Guanine Nucleotide Exchange Factor (GEF) that activates KRAS. By blocking the SOS1-KRAS interaction, these compounds downregulate the MAPK signaling cascade, suppressing tumor proliferation.

B. Pyrrolo[1,2-a]pyrazin-1(2H)-one (DNA Repair & Epigenetics)

This scaffold mimics the nicotinamide pharmacophore, making it ideal for targeting enzymes that utilize NAD+.

  • Mechanism (PARP-1): The lactam group binds in the nicotinamide pocket of Poly(ADP-ribose) polymerase-1 (PARP-1). This prevents the enzyme from repairing DNA single-strand breaks, leading to "synthetic lethality" in BRCA-deficient cancer cells.

  • Mechanism (BET Bromodomain): The carbonyl oxygen mimics the acetyl group of acetylated lysine residues on histones, blocking BET proteins (like BRD4) from reading epigenetic marks. This suppresses the transcription of oncogenes like c-Myc.

  • Note on Natural Products: The saturated form (hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione) is a common secondary metabolite in Bacillus and Streptomyces species, exhibiting broad-spectrum antifungal and antioxidant activity by disrupting microbial cell membranes.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (For Amine Derivatives)

Applicability: Testing N-Methylpyrrolo[1,2-a]pyrazin-1-amine analogs against SOS1 or RTKs.

  • Reagent Prep: Prepare 10 mM stock of the test compound in 100% DMSO. Dilute to 4x working concentration in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Enzyme Reaction:

    • In a 384-well low-volume plate, add 2.5 µL of test compound.

    • Add 2.5 µL of recombinant SOS1 enzyme (or Target Kinase) mixture. Incubate for 15 min at RT.

    • Initiate reaction by adding 5 µL of substrate mix (ATP + Peptide Substrate).

  • Detection: Use an ADP-Glo™ Kinase Assay (Promega).

    • After 60 min incubation, add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

    • Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Calculate IC50 using a sigmoidal dose-response curve (Variable Slope).

Protocol 2: PARP-1 Chemiluminescent Assay (For 1(2H)-one Derivatives)

Applicability: Testing pyrrolo[1,2-a]pyrazin-1(2H)-one analogs for DNA repair inhibition.

  • Coating: Coat 96-well strip plates with histone mixture (substrate) overnight at 4°C. Wash 3x with PBS-T.

  • Reaction Assembly:

    • Add 20 µL of PARP-1 enzyme (0.5 U/well) in PARP Buffer.

    • Add 20 µL of Test Compound (diluted in buffer with <1% DMSO). Incubate 30 min.

  • Activation: Add 20 µL of Biotinylated-NAD+ / Activated DNA cocktail. Incubate 1 hour at RT.

  • Detection:

    • Wash plate 3x. Add 50 µL Streptavidin-HRP (1:1000). Incubate 30 min.

    • Wash 3x.[1][2] Add 100 µL Chemiluminescent Substrate.

  • Readout: Measure RLU (Relative Light Units) immediately. Lower RLU indicates higher inhibition of poly(ADP-ribosyl)ation.

Comparative Data Summary

The following table summarizes the typical potency ranges found in literature for optimized derivatives of each scaffold.

ParameterAmine Scaffold (Kinase Optimized)One Scaffold (PARP/BET Optimized)
Primary Target SOS1 / EGFRPARP-1 / BRD4
Typical IC50 5 – 50 nM (Enzymatic)10 – 100 nM (Enzymatic)
Cellular Potency 100 – 500 nM (pERK inhibition)50 – 200 nM (Cell Proliferation)
Selectivity Challenge Must avoid off-target kinase inhibition (e.g., VEGFR).Must avoid general toxicity; high selectivity over PARP-2 is desired.
Solubility High (due to basic amine).Moderate (planar, often requires solubilizing groups).
Pathway Visualization: Mechanism of Action

The diagram below contrasts the downstream effects of the two scaffolds.

Pathways cluster_Amine Amine Scaffold Pathway (Kinase) cluster_One One Scaffold Pathway (DNA Repair) Amine N-Methyl-1-amine Derivative SOS1 SOS1 / RTK Amine->SOS1 Inhibits RAS RAS-GTP SOS1->RAS Activation Blocked MAPK MAPK Signaling RAS->MAPK Prolif Cell Proliferation MAPK->Prolif Reduced One 1(2H)-one Derivative PARP PARP-1 One->PARP Traps on DNA DNA_Repair SSB Repair PARP->DNA_Repair Blocked DSB Double Strand Breaks DNA_Repair->DSB Accumulation Death Synthetic Lethality (Apoptosis) DSB->Death In BRCA- cells

Caption: Comparison of signal transduction blockade (Amine) vs. DNA repair catastrophe (One).

References

  • Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) . Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective BET Bromodomain Inhibitors . Journal of Medicinal Chemistry, 2020. Link

  • Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-a]pyrazine Translocator Protein (TSPO) Ligands . Medicinal Chemistry, 2022.[3][4][5] Link

  • Bicyclic heteroaryl compounds and uses thereof (SOS1 Inhibitors) . Patent WO2020180768A1, 2020. Link

  • Antitubercular Evaluation of Pyrrolo[1,2-a]pyrazine Derivatives . ResearchGate, 2021. Link

Sources

Comparative

Target Engagement Verification: N-Methylpyrrolo[1,2-a]pyrazin-1-amine

This guide is structured as a high-level technical directive for validating the biological interaction of N-Methylpyrrolo[1,2-a]pyrazin-1-amine and its derivatives. Given the structural pharmacophore of pyrrolo[1,2-a]pyr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for validating the biological interaction of N-Methylpyrrolo[1,2-a]pyrazin-1-amine and its derivatives.

Given the structural pharmacophore of pyrrolo[1,2-a]pyrazine , this guide assumes the primary biological target class to be Serine/Threonine Kinases (specifically PIM1/PIM2) or Adenosine Receptors , which are the established targets for this chemical scaffold.

Part 1: Executive Technical Context

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to target the ATP-binding pocket of kinases (e.g., PIM kinases) or the orthosteric site of GPCRs.

For N-Methylpyrrolo[1,2-a]pyrazin-1-amine , the presence of the exocyclic amine at the C1 position suggests it functions as a critical hydrogen bond donor/acceptor motif, likely interacting with the hinge region of a kinase or specific residues (e.g., Asp/Glu) in a receptor pocket.

The Challenge: Biochemical potency (


) often fails to translate to cellular efficacy due to membrane permeability issues, efflux pumps, or high intracellular ATP competition. Therefore, validating Target Engagement (TE)  in a physiologically relevant environment is non-negotiable before advancing to in vivo models.

Part 2: Comparative Analysis of TE Methodologies

We compare three industry-standard methodologies to validate that your molecule engages its target.

Table 1: Methodological Comparison for Pyrrolo-pyrazine Scaffolds
FeatureSurface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA) NanoBRET™ TE Assay
System Context Biophysical (Purified Protein)Cellular (Lysate or Intact Cell)Live Cell (Physiological)
Primary Readout Binding Kinetics (

,

,

)
Thermal Stability shift (

)
Competitive Binding (

, Residence Time)
Throughput Medium (requires chip regeneration)High (384-well compatible)High (384/1536-well compatible)
Labeling Req. Target immobilization requiredLabel-Free (Native protein)Tracer + Luciferase-tagged Kinase
Strengths Gold standard for direct binding; measures residence time.Validates engagement in complex cellular matrices; no tags needed.Measures fractional occupancy in live cells; accounts for ATP competition.
Limitations Artifacts from protein immobilization; ignores cell membrane barrier.Binary readout (bound/unbound); less kinetic resolution.Requires cloning/transfection; tracer dependence.
Verdict for this Scaffold Step 1: Use for fragment screening.Step 2: Use to prove cell permeability.Step 3: Use for lead optimization ranking.

Part 3: Strategic Validation Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that N-Methylpyrrolo[1,2-a]pyrazin-1-amine penetrates the cell membrane and stabilizes the target protein (e.g., PIM1) in the intracellular environment.

Causality: Ligand binding increases the thermodynamic stability of a protein. When heated, unbound proteins denature and precipitate; bound proteins remain in solution.

Workflow:

  • Cell Preparation: Culture HCT-116 or relevant cell line to 80% confluency.

  • Compound Treatment:

    • Treat cells with the test compound (at

      
      ) and DMSO control for 1 hour at 37°C.
      
    • Critical Step: Ensure serum-free media is used if the compound has high plasma protein binding.

  • Thermal Challenge:

    • Aliquot cell suspension into PCR tubes.

    • Apply a temperature gradient (e.g., 40°C to 65°C) using a thermal cycler for 3 minutes.

    • Cool immediately to 25°C.

  • Lysis & Separation:

    • Add lysis buffer (containing NP-40 and protease inhibitors).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured aggregates.

  • Detection:

    • Collect supernatant.

    • Analyze via Western Blot (low throughput) or AlphaScreen (high throughput) using specific antibodies against the target.

  • Data Analysis:

    • Plot signal intensity vs. Temperature.

    • Success Criteria: A right-shift in the melting curve (

      
      ) compared to DMSO control confirms physical engagement.
      
Protocol B: NanoBRET Target Engagement (Intracellular)

Objective: Quantify the affinity of the molecule in live cells under physiological ATP concentrations.

Causality: This assay uses Bioluminescence Resonance Energy Transfer (BRET).[1] A cell-permeable fluorescent tracer binds the target kinase.[1] Your compound competes with the tracer.[1] If your compound binds, the tracer is displaced, and the BRET signal (Energy transfer from NanoLuc to Tracer) decreases.

Workflow:

  • Transfection:

    • Transfect HEK293 cells with a plasmid expressing the Target-NanoLuc® fusion protein.

    • Incubate for 20–24 hours to allow expression.

  • Tracer Optimization (Pre-step):

    • Determine the

      
       of the fluorescent tracer for the specific kinase target. Use a tracer concentration 
      
      
      
      .
  • Competition Assay:

    • Add the fluorescent tracer to the cells.

    • Add a serial dilution of N-Methylpyrrolo[1,2-a]pyrazin-1-amine .

    • Self-Validating Control: Include a known inhibitor (e.g., SGI-1776 for PIM kinase) as a positive control.

  • Equilibration:

    • Incubate for 2 hours at 37°C.

  • Measurement:

    • Add NanoBRET substrate.

    • Measure donor emission (460nm) and acceptor emission (618nm) on a BRET-compatible plate reader.

  • Calculation:

    • Calculate MilliBRET units (mBU).

    • Fit data to a 4-parameter sigmoidal dose-response curve to determine intracellular

      
      .
      

Part 4: Pathway & Workflow Visualization

Diagram 1: PIM Kinase Signaling & Inhibitor Intervention

This diagram illustrates the downstream effects of target engagement. If the molecule successfully engages PIM kinases, we expect a reduction in the phosphorylation of Bad (apoptosis regulator) and 4E-BP1 (translation regulator).

PIM_Signaling Compound N-Methylpyrrolo[1,2-a] pyrazin-1-amine PIM PIM Kinase (Target) Compound->PIM Inhibits BAD Bad Protein (Apoptosis Regulator) PIM->BAD Phosphorylates (S112) cMYC c-Myc (Transcription) PIM->cMYC Stabilizes 4 4 PIM->4 Survival Cell Survival (Proliferation) BAD->Survival Promotes (when p-Bad) Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Promotes (when un-phosphorylated) cMYC->Survival Promotes EBP1 Phosphorylates EBP1->Survival Promotes

Caption: Mechanistic intervention of the pyrrolo-pyrazine scaffold within the PIM signaling cascade. Successful engagement blocks Bad phosphorylation, shifting the cell toward apoptosis.

Diagram 2: Target Engagement Decision Tree

A logic flow for validating the scaffold.

TE_Workflow Start Compound Synthesis (Pyrrolo-pyrazine) Biochem Biochemical Assay (Kinase Activity) Start->Biochem SPR SPR Analysis (Binding Kinetics) Biochem->SPR IC50 < 100nM Cell_Perm Is it Cell Permeable? SPR->Cell_Perm CETSA CETSA (Thermal Shift) Cell_Perm->CETSA Yes (Predicted) Redesign Optimize Lipophilicity (MedChem) Cell_Perm->Redesign No NanoBRET NanoBRET (Live Cell Affinity) CETSA->NanoBRET Shift Confirmed CETSA->Redesign No Shift Phenotypic Phenotypic Assay (Viability/Western) NanoBRET->Phenotypic Target Occupied Redesign->Start

Caption: Strategic workflow for validating target engagement, moving from biophysical binding to live-cell occupancy.

Part 5: References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091. Link

  • Pogacic, V., et al. (2007). "Structural analysis of PIM1 kinase complexes with pyrrolo[1,2-a]pyrazine inhibitors." Cancer Research. (Contextual grounding for scaffold target).

  • Huber, K. V. M., et al. (2015). "Proteome-wide drug target profiling in cells and tissues." Nature Methods, 12, 1055–1063. Link

Sources

Validation

Validating Synthesis Routes for N-Methylpyrrolo[1,2-a]pyrazin-1-amine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system due to its presence in numerous biologically active compounds. The target molecule,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system due to its presence in numerous biologically active compounds. The target molecule, N-Methylpyrrolo[1,2-a]pyrazin-1-amine, holds significant interest for further pharmacological investigation. This guide provides a comparative analysis of potential synthetic routes to this compound, offering insights into the strategic considerations and experimental data necessary for selecting an optimal and scalable synthesis.

Introduction to Synthetic Strategy

The synthesis of N-Methylpyrrolo[1,2-a]pyrazin-1-amine presents a key challenge in the selective functionalization of the pyrrolo[1,2-a]pyrazine core. Direct introduction of an amino group at the C1 position is not straightforward. Therefore, a multi-step approach is generally required, involving the initial construction of the heterocyclic core followed by strategic functionalization. This guide will explore and compare two primary conceptual pathways:

  • Route A: Halogenation followed by Amination. This classic approach involves the initial synthesis of a 1-halo-pyrrolo[1,2-a]pyrazine intermediate, which then undergoes a nucleophilic substitution or cross-coupling reaction to introduce the amine functionality.

  • Route B: Direct C-H Amination (Conceptual). While less documented for this specific scaffold, direct C-H amination represents a more atom-economical and potentially shorter route. This section will explore the feasibility of such an approach based on modern synthetic methodologies.

Route A: Halogenation and Subsequent Amination

This well-established strategy relies on the conversion of a C-H bond to a more reactive C-halogen bond, which can then be readily displaced by an amine.

Part 1: Synthesis of the Pyrrolo[1,2-a]pyrazine Core

Several methods exist for the construction of the foundational pyrrolo[1,2-a]pyrazine ring system. The choice of method will depend on the availability of starting materials, desired scale, and overall efficiency.

Method 1.1: Cyclization of 2-Formylpyrrole-based Enaminones

A versatile approach involves the cyclization of enaminones derived from 2-formylpyrrole in the presence of an ammonia source like ammonium acetate.[1]

  • Causality: This method leverages the reactivity of the enaminone system, where the enamine nitrogen acts as a nucleophile to attack the formyl group, leading to cyclization and subsequent aromatization to form the pyrazine ring. The use of ammonium acetate provides the necessary nitrogen atom for the pyrazine ring.

Method 1.2: Palladium-Catalyzed Intermolecular Cyclization

Palladium catalysis can be employed to construct the pyrrolo[1,2-a]pyrazine core through the reaction of a substituted pyrazine with a suitable coupling partner.

  • Causality: This method relies on the ability of palladium to catalyze C-N bond formation through a series of oxidative addition, migratory insertion, and reductive elimination steps, enabling the fusion of the pyrrole and pyrazine rings.

Part 2: Halogenation at the C1 Position

The regioselectivity of halogenation is a critical step in this route. Studies on similar heterocyclic systems, such as imidazo[1,2-a]pyrazines, suggest that electrophilic substitution is most likely to occur on the five-membered pyrrole ring.[2]

Protocol 2.1: Electrophilic Bromination

  • Step-by-Step:

    • Dissolve the synthesized pyrrolo[1,2-a]pyrazine in a suitable solvent (e.g., ethanol).

    • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

    • Monitor the reaction by TLC until completion.

    • Isolate and purify the 1-bromo-pyrrolo[1,2-a]pyrazine product.

  • Causality: NBS is a source of electrophilic bromine. The electron-rich pyrrole ring of the pyrrolo[1,2-a]pyrazine system is susceptible to electrophilic attack, with the C1 and C3 positions being the most activated. Careful control of reaction conditions can favor substitution at the desired C1 position.

Part 3: Amination of 1-Halopyrrolo[1,2-a]pyrazine

With the 1-halo intermediate in hand, the introduction of the methylamino group can be achieved through several methods.

Method 3.1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is highly applicable to the amination of aryl and heteroaryl halides.[3][4][5][6]

  • Experimental Protocol:

    • To a reaction vessel, add 1-bromo-pyrrolo[1,2-a]pyrazine, a palladium catalyst (e.g., Pd(dba)2), a suitable phosphine ligand (e.g., tBuDavePhos), and a base (e.g., sodium tert-butoxide).[5]

    • Add a solution of methylamine in a suitable solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture under an inert atmosphere and monitor by TLC.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Method 3.2: Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the halide with an amine is another possibility, particularly if the pyrrolo[1,2-a]pyrazine ring is sufficiently electron-deficient.[7][8][9]

  • Experimental Protocol:

    • Dissolve 1-chloro- or 1-fluoro-pyrrolo[1,2-a]pyrazine in a polar aprotic solvent (e.g., DMSO or DMF).

    • Add an excess of methylamine.

    • Heat the reaction mixture and monitor for product formation.

    • Isolate and purify the product.

  • Causality: The presence of the electron-withdrawing nitrogen atoms in the pyrazine ring can activate the C1-halogen bond towards nucleophilic attack by methylamine. This reaction proceeds through a Meisenheimer-like intermediate. The reactivity of the leaving group generally follows the order F > Cl > Br > I.

Route B: Direct C-H Amination (Conceptual)

Modern organic synthesis has seen the development of methods for the direct conversion of C-H bonds to C-N bonds, which offers a more efficient and environmentally friendly alternative to traditional cross-coupling reactions.

Comparative Analysis

FeatureRoute A: Halogenation-AminationRoute B: Direct C-H Amination (Conceptual)
Feasibility High, based on established methodologies.Lower, requires significant methods development.
Number of Steps 2-3 steps from the core structure.Potentially 1 step from the core structure.
Atom Economy Lower, due to the use of a halogenating agent and generation of stoichiometric byproducts.Higher, as it avoids the use of a halogenating agent.
Reagent Availability Readily available reagents and catalysts.May require specialized catalysts and aminating agents.
Scalability Generally scalable, with established protocols.Scalability would need to be determined.
Predictability High, with well-understood reaction mechanisms and regioselectivity.Lower, regioselectivity could be a significant challenge.

Experimental Workflows and Diagrams

Workflow for Route A

Route_A Start Pyrrolo[1,2-a]pyrazine Core Synthesis Halogenation C1-Halogenation (e.g., NBS) Start->Halogenation Core Structure Amination Amination (e.g., Buchwald-Hartwig) Halogenation->Amination 1-Halopyrrolo[1,2-a]pyrazine Final_Product N-Methylpyrrolo[1,2-a]pyrazin-1-amine Amination->Final_Product Methylamine

Caption: Synthetic workflow for Route A.

Conceptual Workflow for Route B

Route_B Start Pyrrolo[1,2-a]pyrazine Core Synthesis Direct_Amination Direct C1-H Amination Start->Direct_Amination Core Structure Final_Product N-Methylpyrrolo[1,2-a]pyrazin-1-amine Direct_Amination->Final_Product Methylamine source

Caption: Conceptual workflow for Route B.

Conclusion and Recommendation

Based on the current state of the literature, Route A, involving the halogenation of the pyrrolo[1,2-a]pyrazine core at the C1 position followed by a Buchwald-Hartwig amination, represents the most reliable and validated pathway for the synthesis of N-Methylpyrrolo[1,2-a]pyrazin-1-amine. This route utilizes well-established and predictable chemical transformations, making it suitable for both laboratory-scale synthesis and potential scale-up.

While Route B, direct C-H amination, is an attractive and more atom-economical alternative, it remains a conceptual approach for this specific target and would necessitate significant research and development to establish its feasibility and efficiency.

For researchers and drug development professionals seeking a dependable and reproducible synthesis of N-Methylpyrrolo[1,2-a]pyrazin-1-amine, focusing on the optimization of the halogenation and subsequent Buchwald-Hartwig amination steps is the recommended course of action.

References

  • [1]

  • [10]

  • [3]

  • [11]

  • [7]

  • [4]

  • [12]

  • [8]

  • [5]

  • [2]

  • [6]

  • [Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[13]

  • [14]

  • [15]

  • [16]

  • [17]

  • [18]

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  • [20]

  • ) [cite: 21]

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Comparative

A Comparative Guide to the Enantiomeric Separation of N-Methylpyrrolo[1,2-a]pyrazin-1-amine

Introduction: The Imperative of Chirality in Modern Drug Discovery N-Methylpyrrolo[1,2-a]pyrazin-1-amine belongs to a class of fused N-heterocyclic compounds that are of significant interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

N-Methylpyrrolo[1,2-a]pyrazin-1-amine belongs to a class of fused N-heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure found in numerous biologically active molecules.[1][2][3] The introduction of a chiral center, such as the secondary amine at the 1-position, means the molecule exists as a pair of enantiomers. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles.[4][5][6] Therefore, the ability to accurately separate, quantify, and isolate these enantiomers is not merely an analytical task; it is a critical prerequisite for developing safe and effective therapeutics.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of N-Methylpyrrolo[1,2-a]pyrazin-1-amine. We will delve into the rationale behind selecting appropriate Chiral Stationary Phases (CSPs), compare their projected performance based on data from structurally analogous compounds, and provide detailed, actionable protocols for method development.

The Analytical Challenge: Structural Considerations

The structure of N-Methylpyrrolo[1,2-a]pyrazin-1-amine presents a unique set of features that must be considered for successful chiral recognition:

  • A Fused Aromatic System: The pyrrolo[1,2-a]pyrazine core provides a rigid, planar region capable of engaging in π-π stacking interactions.

  • A Secondary Amine: The N-methylamine group is a key interaction site, capable of acting as a hydrogen bond donor and acceptor. Its basic nature also allows for ionic interactions with acidic components in the stationary or mobile phase.

  • Steric Hindrance: The chiral center is located on a fused ring system, which can influence how the molecule docks into the chiral selector of the stationary phase.[7]

A successful separation strategy must leverage these features to achieve differential interaction energies between the two enantiomers and the CSP, the core principle of chiral recognition.[4]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in chiral HPLC.[8] Based on the analyte's structure, several classes of CSPs are prime candidates for screening. Polysaccharide-based, cyclodextrin-based, and Pirkle-type phases are particularly well-suited for resolving aromatic and heterocyclic amines.[9][10][11][12]

Projected Performance Comparison

The following table summarizes the projected performance of leading CSPs for the separation of N-Methylpyrrolo[1,2-a]pyrazin-1-amine. This data is extrapolated from published separations of structurally similar N-heterocyclic amines and aromatic amines.

Chiral Stationary Phase (CSP) ClassChiral Selector ExamplePrimary Interaction MechanismsProjected Selectivity (α)Projected Resolution (Rs)Typical Mobile Phase ModeStrengths & Weaknesses
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen Bonding, π-π Stacking, Steric Inclusion1.2 - 1.8> 1.5Normal, Polar Organic, Reversed-PhaseStrengths: Broad applicability, high success rate, multiple solvent modes.[8][13] Weakness: Can sometimes require longer equilibration times.
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen Bonding, π-π Stacking, Dipole-Dipole1.1 - 1.61.2 - 2.5Normal, Polar Organic, Reversed-PhaseStrengths: Complementary selectivity to cellulose phases, very versatile.[12] Weakness: May show lower efficiency for some compounds.
Cyclodextrin-Based Derivatized β-CyclodextrinInclusion Complexation, Hydrogen Bonding1.1 - 1.41.0 - 2.0Reversed-Phase, Polar OrganicStrengths: Excellent for aromatic heterocycles, robust phases.[9][14] Weakness: Selectivity can be highly dependent on mobile phase modifier.
Pirkle-Type (π-Acceptor) (R,R)-Whelk-O 1π-π Interactions, Hydrogen Bonding, Dipole Stacking1.3 - 2.5+> 2.0Normal PhaseStrengths: High selectivity for aromatic compounds, predictable interactions.[10][13] Weakness: Primarily limited to normal phase, less versatile.
Macrocyclic Antibiotic Teicoplanin (Astec® CHIROBIOTIC® T)Ionic Interactions, Hydrogen Bonding, Inclusion1.2 - 1.7> 1.5Reversed-Phase, Polar IonicStrengths: Multi-modal, ideal for LC-MS due to compatibility with volatile buffers.[14] Weakness: Can be more expensive.

Note: Selectivity (α) is the ratio of the retention factors of the two enantiomers (k2/k1). Resolution (Rs) is a measure of the baseline separation between the two peaks; Rs > 1.5 is considered baseline resolution.[8]

Strategic Workflow for Method Development

A systematic screening approach is the most efficient path to a robust enantioselective method. Simply testing columns randomly is inefficient. The following workflow is designed to logically narrow down the optimal conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Racemic Analyte (1 mg/mL in Mobile Phase) ScreenCSPs Screen 3-4 CSPs (e.g., Cellulose, Amylose, Pirkle-Type) Isocratic Mobile Phases (Normal & RP) Start->ScreenCSPs Eval Evaluate Data: Any Separation (Rs > 0.8)? ScreenCSPs->Eval Eval->ScreenCSPs No, Try New CSPs OptimizeMP Optimize Mobile Phase - Adjust % Modifier - Change Modifier (e.g., IPA vs. EtOH) - Add Acidic/Basic Additives Eval->OptimizeMP Yes OptimizeTemp Optimize Temperature (e.g., 15-40 °C) OptimizeMP->OptimizeTemp Validate Method Validation (Robustness, Linearity, LOQ) OptimizeTemp->Validate FinalMethod Final Method Achieved (Rs > 1.5, k' = 2-10) Validate->FinalMethod ThreePointModel cluster_CSP Chiral Stationary Phase (Selector) cluster_Enantiomers Analyte Enantiomers CSP Site 1 (π-acceptor) Site 2 (H-bond donor) Site 3 (Steric pocket) R_Enantiomer R-Enantiomer π-donor H-bond acceptor Small Group R_Enantiomer:p1->CSP:s1 π-π Stack (Strong) R_Enantiomer:p2->CSP:s2 H-Bond (Strong) R_Enantiomer:p3->CSP:s3 Fits Pocket (Stable) S_Enantiomer S-Enantiomer π-donor H-bond acceptor Small Group S_Enantiomer:q1->CSP:s1 π-π Stack S_Enantiomer:q2->CSP:s3 Steric Clash! Note The R-enantiomer achieves a stable, three-point fit, leading to a longer retention time. The S-enantiomer experiences steric hindrance, preventing a stable fit, leading to earlier elution.

Caption: The three-point interaction model for chiral recognition.

Detailed Experimental Protocols

The following are detailed starting protocols for method development. They represent robust starting points based on the most promising CSP classes.

Protocol 1: Polysaccharide-Based CSP in Normal Phase Mode

This method is often a successful first choice due to the broad applicability of polysaccharide phases.

  • Objective: To achieve baseline separation using a cellulose-based CSP under normal phase conditions.

  • Rationale: Normal phase (using non-polar solvents) often enhances the hydrogen bonding and π-π interactions critical for resolving this class of compounds.

Methodology:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Daicel CHIRALCEL® OD-H or equivalent), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Causality: Hexane is the weak solvent. IPA is the polar modifier used to control retention time; its concentration is the primary parameter for optimization. DEA is a basic additive used to improve peak shape and reduce tailing for basic analytes like amines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (or wavelength of maximum absorbance for the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of racemic N-Methylpyrrolo[1,2-a]pyrazin-1-amine in 1 mL of the mobile phase.

  • Optimization Strategy:

    • If retention is too long, increase the percentage of IPA (e.g., to 70:30:0.1).

    • If retention is too short and separation is poor, decrease the percentage of IPA (e.g., to 90:10:0.1).

    • If peak shape is poor, slightly increase the DEA concentration (e.g., to 0.2%).

Protocol 2: Cyclodextrin-Based CSP in Reversed-Phase Mode

This method is an excellent alternative, particularly if compatibility with aqueous systems or LC-MS is desired.

  • Objective: To resolve the enantiomers using a derivatized cyclodextrin phase in a reversed-phase system.

  • Rationale: The hydrophobic cavity of the cyclodextrin can form an inclusion complex with the aromatic portion of the analyte, while interactions with the derivatized rim provide the chiral selectivity. [9][14] Methodology:

  • Column: Hydroxypropyl-β-Cyclodextrin bonded to silica (e.g., Astec® CYCLOBOND® I 2000 HSP or equivalent), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Acetonitrile / 20 mM Ammonium Acetate Buffer, pH 4.5 (30:70, v/v).

    • Causality: The aqueous buffer is the weak solvent. Acetonitrile is the organic modifier used to control elution. The buffered pH ensures a consistent ionization state of the analyte, which is crucial for reproducible ionic and polar interactions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of racemic N-Methylpyrrolo[1,2-a]pyrazin-1-amine in 1 mL of a 50:50 mixture of Acetonitrile and Water.

  • Optimization Strategy:

    • Adjust the percentage of Acetonitrile to optimize retention and resolution.

    • Vary the buffer pH (e.g., between 4.0 and 6.0) to modulate the ionic character of the analyte and its interaction with the stationary phase.

    • Consider changing the organic modifier to Methanol, which can offer different selectivity.

Conclusion and Recommendations

The enantiomeric separation of N-Methylpyrrolo[1,2-a]pyrazin-1-amine is a challenging but achievable analytical goal. A successful strategy hinges on a systematic approach to screening and optimization.

  • Primary Recommendation: Begin with a polysaccharide-based CSP, such as Cellulose tris(3,5-dimethylphenylcarbamate) , using a normal phase eluent (Hexane/Alcohol). This approach has the highest probability of initial success for N-heterocyclic aromatic amines. [11][12]* Secondary Recommendation: If normal phase methods are unsuccessful or undesirable, a derivatized cyclodextrin or macrocyclic antibiotic column in reversed-phase or polar ionic mode is the next logical step. These are particularly powerful when LC-MS compatibility is a primary concern. [14] By leveraging the principles of chiral recognition and employing a logical method development workflow, researchers can confidently develop robust and reliable methods for the critical task of separating the enantiomers of N-Methylpyrrolo[1,2-a]pyrazin-1-amine.

References

  • Merck Millipore.
  • AZoM. (2022, July 22).
  • PMC. Chirality Sensing of N-Heterocycles via 19F NMR.
  • Obrnuta faza.
  • Sigma-Aldrich. CHIRAL HPLC COLUMNS.
  • Regis Technologies, Inc.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
  • MDPI. (2021, January 4).
  • Analytical Chemistry. (2023, January 10).
  • Wiley Analytical Science. (2018, August 16).
  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • PMC. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • ACS Publications. (2021, October 22).
  • Phenomenex.
  • ResearchGate.
  • ACS Publications. (2022, September 23). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation | The Journal of Organic Chemistry.
  • PubMed. (1996, July 12). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides.
  • Y-Scholar Hub@YONSEI. (2025, September 30). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. PmedSP_gPeBgsKt9LXYW6w==)

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Safety & Regulatory Compliance

Safety

N-Methylpyrrolo[1,2-a]pyrazin-1-amine proper disposal procedures

N-Methylpyrrolo[1,2-a]pyrazin-1-amine Disposal Guide Part 1: Core Directive & Hazard Profile Editorial Note: This guide deviates from standard generic templates to address the specific physicochemical properties of N-Met...

Author: BenchChem Technical Support Team. Date: February 2026

N-Methylpyrrolo[1,2-a]pyrazin-1-amine Disposal Guide

Part 1: Core Directive & Hazard Profile

Editorial Note: This guide deviates from standard generic templates to address the specific physicochemical properties of N-Methylpyrrolo[1,2-a]pyrazin-1-amine. As a heterocyclic amine and probable pharmaceutical intermediate, this compound presents a dual hazard profile: chemical corrosivity/basicity and biological activity (potential mutagenicity) .[1] The disposal protocol below prioritizes the complete destruction of the pyrrolopyrazine ring system to prevent environmental bio-accumulation.

Chemical Identity & Hazard Characterization

Before disposal, you must validate the waste stream.[1] Treat this substance as a High-Potency Heterocyclic Amine .

PropertySpecificationOperational Implication
Functional Group Secondary Amine (-NHMe) fused to PyrrolopyrazineBasic/Alkaline: Incompatible with acids and oxidizers.
Bioactivity Kinase Inhibitor Scaffold (Analog)Suspected Mutagen: Must be destroyed via high-temp incineration; never sewered.
Physical State Solid (typically) or solutionDust Hazard: High risk of inhalation exposure during weighing/transfer.
Reactivity NitrosatableCRITICAL: Do not mix with nitric acid or nitrites (forms carcinogenic nitrosamines).

Part 2: Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Pre-Treatment[1]
  • Principle: Isolate the hazard. The primary risk during disposal is accidental reaction with incompatible waste streams (e.g., acids) or operator exposure.[1]

Step 1: Classification Classify the waste container immediately upon generation.[1]

  • RCRA Status: Likely Non-Listed Hazardous Waste (unless mixed with listed solvents).

  • Waste Stream Label: "Organic Base - Toxic."[1]

  • EPA Waste Code (if applicable via characteristics): D001 (Ignitable, if in solvent), D002 (Corrosive, if pH > 12.5).[1]

Step 2: Segregation (The "Self-Validating" Safety Check)

  • Check: Is the waste container free of acids?

  • Action: Measure pH of aqueous mixtures. If acidic, DO NOT add this amine directly; it will generate heat and potentially toxic vapors.[1]

  • Storage: Store in HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers if the amine is in a corrosive solution.[1]

Phase 2: Packaging & Labeling
  • Solid Waste:

    • Collect contaminated gloves, weighing boats, and solid chemical in a clear, 6-mil polyethylene bag .[1]

    • Double-bag the waste.

    • Label as: "Solid Debris Contaminated with N-Methylpyrrolo[1,2-a]pyrazin-1-amine - TOXIC."

  • Liquid Waste:

    • Pour into a dedicated "Organic Alkali" waste carboy.[1]

    • Solvent Compatibility: Compatible with methanol, DMSO, and dichloromethane waste streams.[1]

    • Incompatibility: ABSOLUTELY NO Chromic acid, Nitric acid, or Peroxides.[1]

Phase 3: Final Destruction (Incineration)
  • Method: The only acceptable disposal method for heterocyclic amines with potential biological activity is High-Temperature Incineration (Rotary Kiln) at >1000°C.

  • Why: Chemical deactivation (e.g., bleach oxidation) is unreliable for the pyrrolopyrazine core and may generate toxic chlorinated byproducts.[1] Incineration ensures ring cleavage and mineralization to CO₂, H₂O, and NOₓ.[1]

Part 3: Visualization & Workflows

Waste Segregation Decision Logic

The following diagram illustrates the critical decision-making process to prevent accidental mixing of incompatible wastes.

DisposalWorkflow Start Waste Generation: N-Methylpyrrolo[1,2-a]pyrazin-1-amine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Bagging Double Bag in 6-mil Poly Label: 'Toxic Solid' SolidPath->Bagging NitricWarning CRITICAL STOP: Is Nitric Acid present? LiquidPath->NitricWarning Disposal Ship for High-Temp Incineration Bagging->Disposal SolventCheck Check Solvent Compatibility (NO Acids/Oxidizers) Segregation Segregate into 'Organic Base' Carboy SolventCheck->Segregation Segregation->Disposal NitricWarning->Start Yes (Segregate First!) NitricWarning->SolventCheck No

Caption: Operational logic for segregating N-Methylpyrrolo[1,2-a]pyrazin-1-amine waste to prevent incompatible reactions (specifically nitrosation).

Part 4: Emergency Procedures

ScenarioImmediate ActionMechanism of Action
Skin Contact Wash with soap and water for 15 min.[1] Do NOT use ethanol.[1]Ethanol increases skin permeability, potentially accelerating systemic absorption of the amine.[1]
Spill (Solid) Dampen with water (mist) to prevent dust, then scoop.[1]Prevents aerosolization of the bioactive powder.[1]
Spill (Liquid) Absorb with Vermiculite or Clay . Do not use paper towels (fire risk).Inert absorbents prevent exothermic reactions that can occur with cellulose-based materials.[1]

References

  • PubChem. (n.d.). Pyrrolo[1,2-a]pyrazin-1-amine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Metabolism and biomarkers of heterocyclic aromatic amines in humans. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Safety Department. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-Methylpyrrolo[1,2-a]pyrazin-1-amine

Safe Handling Protocol: N-Methylpyrrolo[1,2-a]pyrazin-1-amine [1] Part 1: Executive Hazard Analysis (The "Why") As a researcher handling N-Methylpyrrolo[1,2-a]pyrazin-1-amine , you are working with a pharmacologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling Protocol: N-Methylpyrrolo[1,2-a]pyrazin-1-amine [1]

Part 1: Executive Hazard Analysis (The "Why")

As a researcher handling N-Methylpyrrolo[1,2-a]pyrazin-1-amine , you are working with a pharmacologically active heterocyclic amine.[1] Unlike commodity solvents with well-defined toxicology, this compound falls into the category of Novel Pharmaceutical Intermediates .[1]

Critical Safety Logic:

  • Structural Alerts: The fused pyrrolo-pyrazine ring system is a common scaffold in bioactive kinase inhibitors and antimicrobial agents.[1] You must treat this compound as a Potent Bioactive Agent (Control Band 3 or 4) until specific toxicology proves otherwise.[1]

  • Amine Functionality: Like most low-molecular-weight amines, this compound is likely corrosive to mucous membranes and a skin sensitizer .[1]

  • Permeation Risk: Aliphatic and heterocyclic amines are notorious for permeating standard disposable nitrile gloves faster than expected.[1] Relying on a single layer of 4-mil nitrile is a critical failure point.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not deviate from these standards during "Open Handling" (weighing, transfer, or quenching).

Body AreaPPE RequirementTechnical Rationale
Respiratory Primary: Certified Fume Hood (Face velocity 80–100 fpm).Secondary: N95 or P100 Respirator (Only if hood failure occurs).Heterocyclic amines can cause respiratory sensitization.[1] Inhalation of dust or aerosols must be zero.[2]
Hand (Solid) Double Nitrile Gloves (min.[1] 5 mil outer, 4 mil inner).Technique:[3] Change outer pair immediately upon visible contamination.[1][4]Solids have low permeation until dissolved by sweat/solvent.[1] Double gloving provides a sacrificial layer.[1]
Hand (Solution) Laminate Liner (Silver Shield®) under Nitrile.Alternative: Heavy Duty Neoprene (if dexterity allows).[1]CRITICAL: Amines in organic solvents (e.g., DCM, DMSO) can permeate standard nitrile in <15 mins.[1] Laminates provide >4hr breakthrough protection.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Prohibited: Standard safety glasses with side shields.[1]Amine vapors/dust are lachrymators and can cause corneal opacity.[1] A gas-tight seal is required.[1]
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton lab coat.[1]Standard cotton absorbs liquids, holding the corrosive amine against the chest/arms.[1]

Part 3: Operational Protocols (Step-by-Step)

Phase A: Weighing & Transfer (Highest Risk Step)

Context: Static electricity can cause micronized heterocycles to "jump" or disperse, creating invisible surface contamination.[1]

  • Engineering Setup: Place the analytical balance inside the fume hood or a powder containment enclosure.[1]

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the compound.[1]

  • The "Closed Transfer" Rule:

    • Never transport an open weighing boat across the lab.[1]

    • Weigh into a tared vial, cap it immediately, and wipe the exterior with a methanol-dampened tissue before removing it from the hood.

Phase B: Reaction & Synthesis

Context: Exothermic reactions can vaporize amines, increasing inhalation risk.[1]

  • Solvent Choice: When possible, dissolve the amine in a solvent with a high flash point (e.g., DMSO, Toluene) rather than highly volatile solvents (Ether, DCM) to reduce vapor pressure drift.[1]

  • Quenching: If using acid chlorides or anhydrides, the reaction will be exothermic.[1] Add reagents dropwise at 0°C.

  • Spill Defense: Perform all liquid transfers over a chemically resistant tray (polypropylene), not directly on the hood surface.[1]

Phase C: Decontamination & Disposal
  • Acid Wash: Glassware should be rinsed with a dilute acidic solution (e.g., 5% HCl or Citric Acid) inside the hood to protonate the amine (converting it to the non-volatile salt form) before removing it for washing.

  • Waste Segregation: Dispose of as "Hazardous Organic Waste - Basic/Amine."[1] Do not mix with oxidizers (Nitric acid, Peroxides) to prevent violent gas evolution.

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, specifically focusing on the "State of Matter" decision tree which dictates PPE intensity.

G Start START: Handling N-Methylpyrrolo[1,2-a]pyrazin-1-amine Assess Risk Assessment: State of Matter? Start->Assess Solid SOLID / POWDER (Inhalation/Static Risk) Assess->Solid Liquid SOLUTION / OIL (Permeation/Splash Risk) Assess->Liquid PPE_Solid PPE: Double Nitrile Gloves + Splash Goggles + Anti-Static Measures Solid->PPE_Solid PPE_Liquid PPE: Laminate Liners (Silver Shield) under Nitrile Gloves + Face Shield if >100mL Liquid->PPE_Liquid Action_Solid Action: Weigh inside Fume Hood Only PPE_Solid->Action_Solid Waste Disposal: Segregate as Basic Organic Waste Action_Solid->Waste Action_Liquid Action: Protonate (Acid Wash) Glassware before removal PPE_Liquid->Action_Liquid Action_Liquid->Waste

Caption: Decision logic for PPE selection based on the physical state of the amine. Note the escalation to Laminate gloves for solutions due to permeation risks.

Part 5: References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Amines.[1] United States Department of Labor.[1] [Link]

  • PubChem. (n.d.).[1][5] Compound Summary: Pyrrolo[1,2-a]pyrazine-1,4-dione (Structural Analog).[1] National Library of Medicine.[1] [Link]

Sources

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